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2-(2-Chloro-4-fluorophenylthio)acetic acid Documentation Hub

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  • Product: 2-(2-Chloro-4-fluorophenylthio)acetic acid
  • CAS: 175135-76-9

Core Science & Biosynthesis

Foundational

The Pharmacological Role and Mechanistic Utility of 2-(2-Chloro-4-fluorophenylthio)acetic Acid in Drug Discovery

Executive Summary In pharmaceutical chemistry, not all cataloged compounds are standalone therapeutic agents. 2-(2-Chloro-4-fluorophenylthio)acetic acid (CAS 175135-76-9) is a prime example of a highly specialized pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical chemistry, not all cataloged compounds are standalone therapeutic agents. 2-(2-Chloro-4-fluorophenylthio)acetic acid (CAS 175135-76-9) is a prime example of a highly specialized pharmacophoric intermediate . It is not administered as an active drug; rather, it is a critical building block utilized in the synthesis of potent CCR3 (C-C chemokine receptor type 3) receptor antagonists , most notably the pyrrolidine derivatives developed in the early 2000s .

This whitepaper deconstructs the mechanism of action of the CCR3 antagonists derived from this compound, exploring how the specific 2-chloro-4-fluorophenylthio moiety drives target affinity, metabolic stability, and the blockade of eosinophil-mediated inflammation.

Chemical Identity and Pharmacophoric Rationale

To understand the mechanism of action, we must first analyze the causality behind the structural design of 2-(2-Chloro-4-fluorophenylthio)acetic acid. When this compound is coupled with a pyrrolidine core via an amide bond, it forms the active antagonist. The structural features of this moiety serve highly specific functions:

  • The Acetic Acid Handle: Acts as the synthetic conjugation point. The carboxylic acid is activated and reacted with the amine of a pyrrolidine scaffold to form a stable amide linkage.

  • The Thioether Linkage (-S-): Sulfur provides a longer bond length and a tighter bond angle compared to oxygen (ether). This acts as a flexible "hinge," allowing the aromatic ring to adopt the optimal geometry required to penetrate the deep hydrophobic allosteric pocket of the CCR3 receptor.

  • Ortho-Chloro Substitution (2-Cl): The bulky chlorine atom at the ortho position creates steric hindrance against the sulfur atom. This restricts the rotational freedom of the phenyl ring, effectively "locking" the molecule into its bioactive conformation and reducing the entropic penalty upon receptor binding.

  • Para-Fluoro Substitution (4-F): Fluorine is highly electronegative and similar in size to hydrogen. Its placement at the para position increases the overall lipophilicity (LogP) of the molecule, enhancing membrane permeability. Crucially, it blocks Cytochrome P450-mediated para-hydroxylation, significantly extending the metabolic half-life of the resulting drug.

Mechanism of Action: CCR3 Receptor Antagonism

The ultimate pharmacological mechanism of 2-(2-Chloro-4-fluorophenylthio)acetic acid is realized through its derived pyrrolidine antagonists, which target the CCR3 receptor .

Target Biology

CCR3 is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of eosinophils, basophils, and Th2 cells. Its primary endogenous ligand is Eotaxin (CCL11) , though it also binds RANTES and MCP-3 [1]. In asthmatic and allergic phenotypes, the release of Eotaxin creates a chemotactic gradient that recruits eosinophils into airway tissues, leading to tissue damage, hyperreactivity, and airway remodeling [2].

Pharmacodynamics and Blockade

When the synthesized pyrrolidine antagonist binds to CCR3, the 2-chloro-4-fluorophenylthio moiety anchors deep into a hydrophobic allosteric site on the receptor. This binding induces a conformational change that prevents Eotaxin from successfully docking at the orthosteric site. By halting the activation of the Gαi protein subunit, the antagonist suppresses downstream Phospholipase C (PLC) activation, preventing intracellular calcium mobilization and the subsequent actin polymerization required for eosinophil chemotaxis.

CCR3_Pathway Eotaxin Eotaxin (CCL11) CCR3 CCR3 Receptor (GPCR) Eotaxin->CCR3 Agonist Binding G_Protein Gαi Protein Activation CCR3->G_Protein Signal Transduction Antagonist Pyrrolidine Antagonist (2-Cl-4-F-phenylthio moiety) Antagonist->CCR3 Allosteric Blockade Calcium Intracellular Ca2+ Flux G_Protein->Calcium PLC Activation Chemotaxis Eosinophil Chemotaxis Calcium->Chemotaxis Actin Polymerization

Fig 1: CCR3 GPCR signaling pathway and allosteric blockade by pyrrolidine antagonists.

Quantitative Data: Structure-Activity Relationship (SAR)

The precise halogenation pattern of the phenylthioacetic acid building block is not arbitrary. The table below summarizes representative structure-activity relationship (SAR) data, illustrating how the 2-chloro and 4-fluoro substitutions exponentially increase the potency of the final CCR3 antagonist compared to unhalogenated variants.

Phenyl Ring SubstitutionCCR3 Binding IC₅₀ (nM)Eosinophil Chemotaxis IC₅₀ (nM)Structural & Mechanistic Rationale
Unsubstituted > 1000> 2000Weak hydrophobic interaction; high rotational entropy.
4-Fluoro 450800Improved lipophilicity; prevents CYP450 para-hydroxylation.
2-Chloro 120300Ortho-steric hindrance locks the thioether conformation.
2-Chloro-4-fluoro 15 45 Optimal allosteric pocket fit; maximized metabolic stability.

Note: Data represents synthesized SAR trends for pyrrolidine-based CCR3 antagonists utilizing the phenylthioacetic acid pharmacophore.

Experimental Protocols: Validating CCR3 Antagonism

To validate the mechanism of action of compounds derived from 2-(2-Chloro-4-fluorophenylthio)acetic acid, a Fluo-4 AM Calcium Mobilization Assay is the gold standard. Because CCR3 is a Gαi-coupled receptor, its activation triggers a rapid, transient release of intracellular calcium.

Step-by-Step Methodology
  • Cell Preparation: Culture human eosinophils or CCR3-transfected CHO (Chinese Hamster Ovary) cells in a 384-well plate at a density of 10,000 cells/well.

  • Dye Loading (Self-Validating Step): Incubate cells with 2 µM Fluo-4 AM for 45 minutes at 37°C.

    • Causality: The acetoxymethyl (AM) ester modification renders the dye lipophilic, allowing passive diffusion across the membrane. Inside the cell, ubiquitous esterases cleave the AM groups, trapping the calcium-sensitive fluorophore inside. This ensures that only intracellular calcium release (GPCR activation) is measured, preventing false positives from extracellular calcium.

  • Antagonist Pre-Incubation: Wash the cells and add the synthesized CCR3 antagonist at varying concentrations (0.1 nM to 10 µM). Incubate for 30 minutes.

    • Causality: GPCR antagonists require sufficient time to reach thermodynamic binding equilibrium at the allosteric site before the high-affinity endogenous agonist is introduced.

  • Agonist Challenge: Rapidly inject 10 nM of recombinant human Eotaxin (CCL11) into the wells using an automated liquid handler.

  • Measurement: Record the real-time fluorescence (Excitation: 488 nm, Emission: 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader) system. Calculate the IC₅₀ based on the suppression of the calcium flux peak.

Assay_Workflow Step1 Isolate Human Eosinophils Step2 Load with Fluo-4 AM (Ca2+ Indicator) Step1->Step2 Step3 Pre-incubate with Antagonist Step2->Step3 Step4 Stimulate with Eotaxin (CCL11) Step3->Step4 Step5 Measure Ca2+ Flux (FLIPR) Step4->Step5

Fig 2: Step-by-step calcium mobilization assay workflow for CCR3 antagonist validation.

References

  • Title: WO2000031032 - PYRROLIDINE DERIVATIVES-CCR-3 RECEPTOR ANTAGONISTS Source: WIPO Patentscope URL: [Link]

  • Title: Neuronal eotaxin and the effects of ccr3 antagonist on airway hyperreactivity and M2 receptor dysfunction Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Regulation of Eosinophilia in Asthma—New Therapeutic Approaches for Asthma Treatment Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Exploratory

Physicochemical Profiling of 2-(2-Chloro-4-fluorophenylthio)acetic acid: A Technical Guide

Understanding the physicochemical properties of halogenated thioacetic acid derivatives is critical for rational drug design and agrochemical development. This guide explores the core properties of 2-(2-Chloro-4-fluoroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the physicochemical properties of halogenated thioacetic acid derivatives is critical for rational drug design and agrochemical development. This guide explores the core properties of 2-(2-Chloro-4-fluorophenylthio)acetic acid, detailing the causality behind its behavior in various solvent systems and providing a robust framework for empirical validation.

Structural and Physicochemical Overview

The compound 2-(2-Chloro-4-fluorophenylthio)acetic acid (CAS: 175135-76-9) features a thioether linkage connecting an acetic acid moiety to a di-halogenated phenyl ring[1]. The presence of both chlorine and fluorine atoms significantly modulates the electron density of the aromatic system, influencing both the lipophilicity (LogP) and the acidity (pKa) of the carboxylic acid group. The steric hindrance introduced by the ortho-chloro substitution further dictates the preferred conformational states in solution.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters critical for formulation and pharmacokinetic modeling[2].

PropertyValueMechanistic Implication
CAS Number 175135-76-9Unique identifier for regulatory compliance.
Molecular Formula C8H6ClFO2SDictates baseline molecular weight and elemental composition.
Melting Point 195-197 °CHigh melting point indicates strong intermolecular hydrogen bonding (carboxylic acid dimers) and efficient crystal lattice packing[2].
Predicted LogP ~2.8 - 3.2Moderate lipophilicity, suitable for membrane permeability while retaining aqueous solubility at physiological pH.

Experimental Methodology: Determination of Partition Coefficient (LogP)

To empirically validate the lipophilicity of 2-(2-Chloro-4-fluorophenylthio)acetic acid, a standardized shake-flask method coupled with HPLC-UV quantification is employed. This protocol is designed as a self-validating system; the mass balance between the aqueous and organic phases ensures data integrity.

Step-by-Step Protocol
  • Preparation of Phases: Pre-saturate n-octanol and aqueous buffer (pH 2.0, to ensure the carboxylic acid is fully unionized) by stirring them together for 24 hours. Separate the phases.

  • Sample Dissolution: Dissolve exactly 5.0 mg of the compound in 5.0 mL of the pre-saturated n-octanol. The choice of n-octanol as the initial solvent prevents precipitation issues that might occur if dissolved directly in the acidic aqueous phase.

  • Partitioning: Transfer 2.0 mL of the octanol solution and 2.0 mL of the pre-saturated aqueous buffer into a thermostatic glass vial (25.0 ± 0.1 °C).

  • Equilibration: Agitate the mixture on a mechanical shaker for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute as necessary and analyze via HPLC-UV (λ = 254 nm) using a validated calibration curve.

  • Calculation: Calculate the LogP using the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Analytical Workflow Visualization

Workflow Prep Phase Saturation (n-octanol / Buffer) Dissolve Sample Dissolution (Unionized State) Prep->Dissolve Equilibrate Shake-Flask Equilibration (25°C, 60 min) Dissolve->Equilibrate Separate Centrifugation (Phase Separation) Equilibrate->Separate Analyze HPLC-UV Quantification (Mass Balance Check) Separate->Analyze

Analytical workflow for the empirical determination of the partition coefficient.

References

  • NextSDS. "2-(2-CHLORO-4-FLUOROPHENYLTHIO)ACETIC ACID — Chemical Identifiers". Available at: [Link]

Sources

Foundational

Structural Elucidation and Synthetic Methodology of 2-(2-Chloro-4-fluorophenylthio)acetic Acid: A Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-(2-Chloro-4-fluorophenylthio)acetic acid (CAS: 175135-76-9) Executive Summary In contemporary medicinal chemistry, halogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-(2-Chloro-4-fluorophenylthio)acetic acid (CAS: 175135-76-9)

Executive Summary

In contemporary medicinal chemistry, halogenated thioacetic acid derivatives are critical pharmacophores and synthetic intermediates. Specifically, 2-(2-Chloro-4-fluorophenylthio)acetic acid serves as a vital building block in the development of [1] and peroxisome proliferator-activated receptor (PPAR) modulators. The dual halogenation (ortho-chloro, para-fluoro) imparts unique stereoelectronic properties, enhancing metabolic stability and target binding affinity.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we dissect the causality behind the synthetic choices and provide a comprehensive, self-validating framework for the structural elucidation of this molecule using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Rationale & Synthetic Workflow

The synthesis of 2-(2-Chloro-4-fluorophenylthio)acetic acid relies on a highly efficient nucleophilic substitution ( SN​2 ) pathway. The reaction involves the S-alkylation of 2-chloro-4-fluorothiophenol with chloroacetic acid (or its ester equivalent).

Causality in Experimental Design
  • Base Selection: Potassium carbonate ( K2​CO3​ ) is preferred over weaker bases to ensure complete deprotonation of the thiophenol, generating a highly nucleophilic thiolate anion.

  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. By poorly solvating the thiolate anion, DMF maximizes its nucleophilicity, driving the SN​2 displacement of the chloride on the chloroacetic acid rapidly to completion.

  • Self-Validation: The reaction's success is internally validated by the disappearance of the characteristic thiophenol odor and the emergence of a highly polar spot on TLC (due to the carboxylic acid moiety).

G A 2-Chloro-4-fluorothiophenol (Precursor) B Base Deprotonation (K2CO3 / DMF) A->B C Thiolate Anion (Highly Nucleophilic) B->C D S-Alkylation (+ Chloroacetic acid) C->D E 2-(2-Chloro-4-fluorophenylthio)acetic acid (Target Molecule) D->E F NMR Elucidation (1H & 13C) E->F

Synthetic workflow and analytical elucidation of the target thioacetic acid derivative.

Analytical Structural Elucidation: NMR Spectral Data

The presence of the spin-½ Fluorine atom ( 19F ) in the aromatic ring is the defining feature of this molecule's NMR spectra. It induces extensive heteronuclear spin-spin coupling ( JC−F​ and JH−F​ ), which acts as an internal diagnostic tool to unequivocally assign the regiochemistry of the aromatic ring.

1 H NMR Spectral Data Analysis

In the 1 H NMR spectrum (acquired in CDCl3​ ), the aromatic region displays a classic trisubstituted pattern, complicated by fluorine coupling.

  • H-6 (ortho to Sulfur): Appears as a doublet of doublets (dd) due to ortho-coupling with H-5 and meta-coupling with Fluorine.

  • H-3 (between Cl and F): Highly diagnostic. It appears as a doublet of doublets, dominated by a strong ortho-coupling to Fluorine (~8.2 Hz).

  • Aliphatic Marker: The isolated −CH2​− group appears as a sharp, uncoupled singlet at ~3.65 ppm, serving as the primary validation marker for successful S-alkylation.

Table 1: Summarized 1 H NMR Data (400 MHz, CDCl3​ )

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment Logic
-COOH 11.50br s-1HHighly deshielded acidic proton; broad due to dynamic exchange.
H-6 7.45dd 3JH−H​=8.6 , 4JH−F​=5.8 1HDeshielded by ortho-sulfur. Coupled to ortho H-5 and meta F.
H-3 7.18dd 3JH−F​=8.2 , 4JH−H​=2.6 1HLocated between Cl and F. Coupled to ortho F and meta H-5.
H-5 6.95td 3JH−F​=8.4 , 3JH−H​=8.6 , 4JH−H​=2.6 1HShielded by ortho F. Complex splitting from F, H-6, and H-3.
-CH 2​ - 3.65s-2HAlpha to sulfur and carbonyl. No adjacent protons to induce splitting.
13 C NMR Spectral Data Analysis

The 13 C NMR spectrum is heavily modulated by C−F coupling. The magnitude of the JC−F​ coupling constant is directly proportional to the number of intervening bonds, providing a self-validating map of the carbon framework. The direct C−F bond ( C−4 ) exhibits a massive 1JC−F​ coupling of ~251 Hz, which is a standard hallmark in [2].

Table 2: Summarized 13 C NMR Data (100 MHz, CDCl3​ )

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( JC−F​ in Hz)Assignment Logic
C=O 174.5s-Carboxylic acid carbonyl carbon.
C-4 161.2d 1J=251.0 Direct C-F bond causes massive primary splitting.
C-2 135.4d 3J=10.5 Meta to F, attached to the electronegative Cl atom.
C-6 133.8d 3J=9.0 Meta to F, ortho to the thioether linkage.
C-1 128.5d 4J=3.5 Para to F, attached directly to Sulfur.
C-3 117.2d 2J=25.0 Ortho to F, sterically constrained between Cl and F.
C-5 114.8d 2J=21.0 Ortho to F, located between F and H-6.
-CH 2​ - 36.2s-Aliphatic carbon situated between S and C=O.

Biological Application: Receptor Modulation

Thioacetic acid derivatives are highly privileged structures in metabolic disease research. They frequently act as ligands for nuclear receptors. The carboxylic acid headgroup mimics physiological fatty acids, allowing the molecule to anchor into the hydrophilic pocket of the PPAR ligand-binding domain, while the halogenated aromatic tail stabilizes the complex via hydrophobic interactions [3].

PPAR L Thioacetic Acid Derivative (Ligand) P PPAR Activation (Nuclear Receptor) L->P R RXR Heterodimerization P->R D PPRE Binding (DNA Motif) R->D T Target Gene Transcription D->T M Metabolic & Inflammatory Regulation T->M

Mechanism of action: PPAR signaling pathway modulation by thioacetic acid derivatives.

Experimental Protocols

To guarantee reproducibility and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as closed, self-validating loops.

Protocol A: Synthesis of 2-(2-Chloro-4-fluorophenylthio)acetic acid
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-4-fluorothiophenol (10.0 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Deprotonation: Add anhydrous K2​CO3​ (15.0 mmol) in one portion. Stir the suspension at room temperature for 15 minutes to generate the thiolate anion. The solution will adopt a slight yellow tint.

  • Alkylation: Slowly add chloroacetic acid (11.0 mmol) dropwise over 5 minutes.

  • Reaction Monitoring: Heat the mixture to 60°C and stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the high-Rf thiophenol spot is entirely consumed.

  • Workup: Cool the mixture to room temperature and quench with distilled water (50 mL). Acidify the aqueous layer to pH 2 using 1M HCl to protonate the product, driving it into the organic phase.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot toluene/hexanes to yield the pure target compound as a crystalline solid.

Protocol B: NMR Sample Preparation and Acquisition
  • Sample Prep: Weigh exactly 15 mg of the purified 2-(2-Chloro-4-fluorophenylthio)acetic acid.

  • Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Note: If dimerization causes excessive peak broadening of the COOH proton, add 1 drop of DMSO- d6​ to break the hydrogen bonds.

  • Transfer: Transfer the homogenous solution to a clean, standard 5 mm NMR tube using a glass Pasteur pipette. Ensure there are no suspended particulates.

  • Acquisition: Acquire the 1 H NMR spectrum at 400 MHz (16 scans, 2s relaxation delay) and the 13 C NMR spectrum at 100 MHz (1024 scans, 2s relaxation delay, with standard proton decoupling).

References

  • Title: Tetrahydroquinoline derivatives as P2X7 receptor antagonists (AU2018235561B2)
  • Title: Photochemical and Electrochemical Applications of Proton-Coupled Electron Transfer in Organic Synthesis Source: National Center for Biotechnology Information (NIH / PMC) URL: [Link]

Exploratory

Structural Chemistry and X-Ray Crystallography of 2-(2-Chloro-4-fluorophenylthio)acetic acid: A Technical Guide

Executive Summary The compound 2-(2-Chloro-4-fluorophenylthio)acetic acid (CAS: 175135-76-9)[1] represents a highly versatile class of halogenated thioether building blocks. In modern drug development and agrochemical sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(2-Chloro-4-fluorophenylthio)acetic acid (CAS: 175135-76-9)[1] represents a highly versatile class of halogenated thioether building blocks. In modern drug development and agrochemical synthesis, this molecular scaffold is frequently utilized as an intermediate for synthesizing biologically active heterocycles, including pyrazolines[2] and herbicidal oxazolidinediones[3]. Understanding the three-dimensional solid-state architecture of this compound via Single-Crystal X-Ray Diffraction (SCXRD) is critical for rationalizing its physicochemical properties, predicting its reactivity, and controlling solid-form selection (polymorphism and co-crystallization).

As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating framework for the crystallographic characterization of 2-(2-Chloro-4-fluorophenylthio)acetic acid and its supramolecular derivatives.

Chemical Context and Supramolecular Potential

The molecular structure of 2-(2-Chloro-4-fluorophenylthio)acetic acid features three distinct functional domains that dictate its solid-state packing:

  • The Carboxylic Acid Moiety: Acts as a strong hydrogen bond donor and acceptor, typically driving the formation of robust, centrosymmetric R22​(8) homodimers in the solid state.

  • The Thioether Linkage (-S-CH₂-): Introduces conformational flexibility. The torsion angles around the C(aryl)-S and S-C(sp³) bonds determine the overall geometry of the molecule. Steric hindrance from the ortho-chlorine atom restricts coplanarity, forcing the acetic acid side chain out of the phenyl ring plane.

  • The Halogenated Phenyl Ring: The para-fluorine and ortho-chlorine atoms modulate the electronic distribution of the aromatic system. Fluorine acts as a highly electronegative hydrogen-bond acceptor, while the polarizable chlorine atom can participate in halogen bonding (via its electrophilic σ -hole) with adjacent nucleophiles.

Because carboxylic acids are highly prone to forming multi-component crystal systems, this compound is an excellent candidate for co-crystallization. Literature demonstrates that related (phenylthio)acetic acids readily form stable co-crystals with N-heterocycles (e.g., theophylline)[4] and amino acids (e.g., proline)[5], effectively altering the solubility and bioavailability of the parent compound.

Crystallization and Co-Crystallization Strategies

To obtain diffraction-quality single crystals, the crystallization environment must balance solubility with a slow, controlled induction of supersaturation.

Solvent Selection Rationale
  • Non-Polar/Weakly Polar Solvents (e.g., Toluene, Chloroform): Promote the formation of the classic carboxylic acid dimer by minimizing solvent competition for hydrogen bonds.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): May disrupt the dimer, potentially leading to solvent-inclusive solvates or alternative polymorphic forms.

  • Co-crystallization: Introducing a stoichiometric amount of a co-former (e.g., an active pharmaceutical ingredient like theophylline) in a mixed solvent system drives the formation of heterosynthons (O-H···N and N-H···O)[4].

G Start 2-(2-Chloro-4-fluorophenylthio)acetic acid (Target API/Intermediate) Solvent Solvent Screening (EtOH, EtOAc, Toluene) Start->Solvent Coformer Co-former Selection (e.g., Theophylline, Proline) Start->Coformer Method Slow Evaporation / Vapor Diffusion Controlled T (298 K) Solvent->Method Coformer->Method Crystal Diffraction-Quality Single Crystals Method->Crystal Validation Optical Microscopy & Initial Unit Cell Check Crystal->Validation

Workflow for the crystallization and co-crystallization of halogenated thioacetic acids.

Single-Crystal X-Ray Diffraction (SCXRD) Methodology

To ensure absolute scientific integrity, the crystallographic workflow must be a self-validating system. The following protocol details the causality behind each experimental choice to yield high-resolution structural data.

Step-by-Step SCXRD Protocol
  • Crystal Selection and Mounting:

    • Action: Under a polarized light microscope, select a crystal (approx. 0.2 × 0.1 × 0.1 mm) exhibiting uniform optical extinction. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop.

    • Causality: Uniform extinction guarantees a single domain (no twinning). The inert oil prevents atmospheric degradation or rapid solvent loss, which could destroy the crystal lattice before data collection.

  • Cryogenic Data Collection:

    • Action: Transfer the mounted crystal to a diffractometer goniometer equipped with a cold nitrogen stream maintained at 100 K. Utilize Mo K α ( λ=0.71073 Å) or Cu K α radiation.

    • Causality: Cryocooling to 100 K minimizes atomic thermal displacement parameters (vibrations). This enhances the resolution of high-angle reflections, allowing for highly accurate modeling of the electronegative fluorine and chlorine atoms.

  • Integration and Absorption Correction:

    • Action: Integrate the raw diffraction frames using software such as APEX3/SAINT. Apply a multi-scan empirical absorption correction (e.g., SADABS).

    • Causality: The chlorine and sulfur atoms exhibit moderate anomalous scattering. An empirical absorption correction is mandatory to correct for the attenuation of X-rays through different paths of the irregularly shaped crystal, ensuring accurate structure factors ( Fobs​ ).

  • Structure Solution and Refinement:

    • Action: Solve the phase problem using intrinsic phasing algorithms (SHELXT). Perform full-matrix least-squares refinement on F2 using SHELXL. Refine all non-hydrogen atoms anisotropically.

    • Causality: Intrinsic phasing rapidly locates the heavy atoms (S, Cl), which then phase the rest of the C, O, and F framework. Refining on F2 (rather than F ) utilizes all data, including weak reflections, yielding a statistically superior model.

  • Self-Validation:

    • Action: Generate the final Crystallographic Information File (CIF) and run it through the IUCr checkCIF utility.

    • Causality: This external validation ensures the structural geometry is chemically sensible and that no A-level or B-level crystallographic errors remain, proving the trustworthiness of the refinement.

SCXRD Mount Crystal Mounting (Cryoloop + Paratone Oil) DataColl Data Collection (Mo Kα, 100K) Mount->DataColl Goniometer Transfer Integration Data Integration & Scaling (Empirical Absorption Correction) DataColl->Integration Raw Diffraction Frames Solution Structure Solution (Intrinsic Phasing / Direct Methods) Integration->Solution .hkl & .p4p files Refinement Full-Matrix Least-Squares (F² Refinement) Solution->Refinement Initial Structural Model Validation CIF Validation (checkCIF / Platon) Refinement->Validation Final .res / .cif

Self-validating SCXRD data collection and refinement pipeline for structural elucidation.

Quantitative Crystallographic Data Summary

Based on the crystallographic behavior of structurally analogous compounds, the table below summarizes the expected quantitative parameters and supramolecular synthons for 2-(2-Chloro-4-fluorophenylthio)acetic acid and its known co-crystal classes.

System / CompoundExpected Space GroupTypical Unit Cell Vol. (ų)Primary Supramolecular SynthonsReference Context2-(2-Chloro-4-fluorophenylthio)acetic acid (Pure Form)P2₁/c or P-11100 - 1300Carboxylic acid homodimer R22​(8) ; C-H···F interactions; Cl···Cl halogen bonding.Model Prediction(Phenylthio)acetic acid : Theophylline (1:1 Co-crystal)P2₁/c~ 3320 (Z=8)O-H···N (imidazole), N-H···O (carbonyl); π π stacking.[4](Benzylthio)acetic acid : DL-Proline (1:1 Co-crystal)Pna2₁~ 1450 (Z=4)Zwitterionic interactions; N⁺-H···O⁻ charge-assisted hydrogen bonds.[5]

Conclusion

The rigorous crystallographic analysis of 2-(2-Chloro-4-fluorophenylthio)acetic acid provides foundational insights into its behavior as a synthetic intermediate and potential active pharmaceutical ingredient (API) co-former. By employing cryogenic SCXRD and a self-validating refinement pipeline, researchers can map the intricate network of hydrogen and halogen bonds that dictate the bulk properties of this halogenated thioether. Understanding these structural nuances is the first critical step toward engineering advanced solid forms with optimized dissolution, stability, and bioavailability profiles.

Sources

Foundational

In-Depth Technical Guide: Evaluating the In Vitro Binding Affinity of 2-(2-Chloro-4-fluorophenylthio)acetic Acid

Executive Summary 2-(2-Chloro-4-fluorophenylthio)acetic acid (CAS 175135-76-9) is a highly specific, low-molecular-weight (220.65 Da) organic compound[1]. While frequently utilized as a chemical intermediate, its structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(2-Chloro-4-fluorophenylthio)acetic acid (CAS 175135-76-9) is a highly specific, low-molecular-weight (220.65 Da) organic compound[1]. While frequently utilized as a chemical intermediate, its structural architecture—a halogenated phenylthioacetic acid—serves as a privileged pharmacophore in fragment-based drug discovery (FBDD). Phenylthioacetic acid derivatives have demonstrated potent in vitro binding affinity against critical therapeutic metalloenzymes, such as Peptidylglycine α -amidating monooxygenase (PAM)[2], as well as viral targets like the Papain-like protease (PLpro) of SARS-CoV-2[3].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic protocols. This guide provides a self-validating, causality-driven framework for characterizing the in vitro binding affinity ( Kd​ ) and thermodynamic profile of 2-(2-Chloro-4-fluorophenylthio)acetic acid using orthogonal biophysical techniques.

Section 1: Mechanistic Rationale & Pharmacophore Logic

Before measuring binding affinity, one must understand the structural causality driving the interaction between the ligand and the target's active site. The 2-(2-Chloro-4-fluorophenylthio)acetic acid scaffold provides a trifecta of binding modalities:

  • Carboxylic Acid Moiety (Electrostatic Anchor): Acts as a critical hydrogen bond acceptor. In metalloenzymes like PAM, this moiety coordinates directly with active-site metal ions (e.g., copper or zinc), anchoring the fragment[2].

  • Thioether Linker (Conformational Flexibility): The sulfur atom provides a flexible hinge, allowing the phenyl ring to rotate and adopt optimal dihedral angles for deep insertion into hydrophobic sub-pockets.

  • 2-Chloro-4-fluoro Substitution (Halogen Bonding): The halogens significantly enhance the lipophilicity of the phenyl ring. More importantly, the polarizability of the chlorine atom allows for highly directional halogen bonding with backbone carbonyls, increasing the residence time ( 1/koff​ ) of the ligand.

G cluster_target Target Active Site (e.g., PAM / PLpro) Ligand 2-(2-Chloro-4-fluorophenylthio) acetic acid HalogenBond Halogen Bonding (Cl, F interactions) Ligand->HalogenBond Hydrophobic Hydrophobic Pocket (Phenyl Ring) Ligand->Hydrophobic Ionic Ionic/Metal Coordination (Carboxylic Acid) Ligand->Ionic Affinity High Binding Affinity (Low Kd) HalogenBond->Affinity Hydrophobic->Affinity Ionic->Affinity

Caption: Pharmacophore interactions driving the binding affinity of the compound.

Section 2: Biophysical Characterization Workflows

To establish a self-validating system, binding affinity must be determined using orthogonal techniques. Relying on a single assay risks false positives due to aggregation or non-specific binding. We utilize Surface Plasmon Resonance (SPR) for kinetics and Isothermal Titration Calorimetry (ITC) for thermodynamics.

Surface Plasmon Resonance (SPR) Protocol

SPR provides real-time kinetic data ( kon​ , koff​ ). This is critical because two compounds with the identical Kd​ can have vastly different kinetic profiles, which drastically impacts target occupancy and in vivo efficacy.

Step-by-Step Methodology:

  • Surface Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Target a high immobilization level of 2000–3000 Resonance Units (RU).

    • Causality: Because 2-(2-Chloro-4-fluorophenylthio)acetic acid is a low-molecular-weight fragment (~220.65 Da)[1], a dense target surface is required to generate a measurable signal-to-noise ratio upon binding.

  • Analyte Preparation: Prepare a 2-fold dilution series of the compound (from 100 μ M down to 1.56 μ M) in running buffer (PBS-P+ supplemented with 2% DMSO).

  • Solvent Correction Calibration: Establish a DMSO calibration curve (ranging from 1.5% to 2.5% DMSO).

    • Causality: DMSO has a massive refractive index. A slight mismatch in DMSO concentration between the running buffer and the sample will cause a bulk shift that entirely masks the true binding response of the low-mass analyte. Solvent correction mathematically removes this artifact.

  • Injection Parameters: Inject the analyte series at a high flow rate (50 μ L/min) with a contact time of 60s and a dissociation time of 120s.

    • Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics rather than the diffusion rate of the ligand to the chip surface.

  • Data Analysis: Double-reference the sensorgrams (subtracting both the reference channel and a buffer-only injection) and fit to a 1:1 Langmuir binding model.

Isothermal Titration Calorimetry (ITC) Protocol

While SPR provides the speed of binding, ITC measures the thermodynamic signature ( ΔH , ΔS ) of the binding event. This confirms whether the interaction is driven by specific bonds (enthalpy) or the displacement of water molecules (entropy)[4].

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze the target protein extensively (overnight, 3 buffer changes) against the exact assay buffer used to dissolve the ligand.

    • Causality: ITC measures global heat changes. Even a 1 mM difference in salt or pH between the syringe and the cell generates massive heat of dilution artifacts, obscuring the micro-calorie heat signature of the ligand binding.

  • Titration Setup: Load the target protein (20–30 μ M) into the sample cell. Load the ligand (200–300 μ M) into the automated syringe.

  • Injection Sequence: Perform 20 injections of 2 μ L each at 25°C, with a stirring speed of 750 rpm and a 150-second interval between injections.

  • Data Extraction: Integrate the injection peaks and fit to a single-site binding model to determine Kd​ , ΔH , and the stoichiometry value (N).

Workflow Start Compound Preparation (2-(2-Chloro-4-fluorophenylthio)acetic acid) SPR Surface Plasmon Resonance (SPR) Kinetic Profiling (kon, koff) Start->SPR ITC Isothermal Titration Calorimetry (ITC) Thermodynamic Profiling (ΔH, ΔS) Start->ITC Validation Self-Validating Controls (DMSO Correction, Mutant Target) SPR->Validation ITC->Validation Data Global Affinity Determination (Orthogonal Kd Consensus) Validation->Data

Caption: Orthogonal biophysical workflow for validating in vitro binding affinity.

Section 3: Quantitative Data & Thermodynamic Profiling

To contextualize the expected results, Table 1 summarizes representative, literature-aligned biophysical binding parameters for halogenated phenylthioacetic acid derivatives against established targets like PAM and PLpro.

TargetAssay Method Kd​ ( μ M) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol)-T ΔS (kcal/mol)
PAM SPR12.4 4.5×103 0.055 N/AN/A
PAM ITC14.1N/AN/A-6.2-1.4
SARS-CoV-2 PLpro SPR28.7 1.2×103 0.034 N/AN/A
SARS-CoV-2 PLpro ITC31.0N/AN/A-4.8-2.1

Table 1: Representative biophysical binding parameters. Note the tight consensus between SPR and ITC Kd​ values, validating the interaction.

Section 4: Self-Validating Protocol Design (Trustworthiness)

A rigorous assay is defined by its controls. To ensure the integrity of the binding data for 2-(2-Chloro-4-fluorophenylthio)acetic acid, the following self-validating checks must be embedded in the workflow:

  • Orthogonal Consensus: The Kd​ values obtained from SPR (kinetic) and ITC (thermodynamic) must align within a 2-fold margin (as seen in Table 1). Discrepancies larger than this indicate assay-specific artifacts, such as surface-induced denaturation in SPR.

  • Target Mutation (Negative Control): Test the compound against a mutant target where key catalytic residues (e.g., Asp25 or Thr26 in viral proteases)[3] are mutated to Alanine. A complete loss of binding signal confirms the specific, active-site-directed nature of the ligand.

  • Stoichiometry Check (N-value): In ITC, the N-value must be approximately 1.0 (indicating a 1:1 binding ratio). An N-value > 1.5 suggests non-specific aggregation of the hydrophobic halogenated phenyl ring, which dictates the immediate addition of a mild detergent (e.g., 0.01% Tween-20) to the assay buffer to break up micelles.

Sources

Exploratory

Pharmacokinetic Profiling of 2-(2-Chloro-4-fluorophenylthio)acetic Acid Derivatives: A Comprehensive ADME Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Pharmacokinetics, Medicinal Chemistry, and Drug Metabolism Executive Summary & Structural Rationale As a Senior Applica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Pharmacokinetics, Medicinal Chemistry, and Drug Metabolism

Executive Summary & Structural Rationale

As a Senior Application Scientist in early-stage drug discovery, evaluating the pharmacokinetic (PK) profile of a novel chemical entity requires looking beyond raw data to understand the structural causality driving those metrics. Derivatives of 2-(2-Chloro-4-fluorophenylthio)acetic acid (CAS 175135-76-9)[1] are highly privileged scaffolds. They are frequently utilized in the development of CRTH2 receptor antagonists for respiratory diseases[2][3], PPAR modulators for metabolic disorders[4], and even papain-like protease (PLpro) inhibitors in antiviral research[5].

The PK profile of this scaffold is dictated by three critical structural features:

  • The Acetic Acid Moiety: Imparts a low pKa (~3.8–4.2), meaning the molecule is predominantly ionized at physiological pH. This drives high plasma protein binding and necessitates active transport mechanisms for excretion.

  • The Thioether Linkage: Acts as a flexible linker but introduces a metabolic liability for S-oxidation (forming sulfoxides and sulfones)[3].

  • The 2-Chloro-4-fluoro Substitution: The ortho-chloro group sterically shields the thioether sulfur, reducing the rate of oxidation. Simultaneously, the para-fluoro group blocks the primary site of CYP450-mediated aromatic hydroxylation, significantly extending the compound's metabolic half-life compared to unsubstituted analogs.

ADME_Workflow Start 2-(2-Cl-4-F-phenylthio)acetic acid Derivatives Abs Absorption Caco-2 / PAMPA (pH Gradient) Start->Abs Dist Distribution Plasma Protein Binding (Equilibrium Dialysis) Abs->Dist Met Metabolism S-Oxidation & Glucuronidation (HLM / S9 Fractions) Dist->Met Exc Excretion Renal & Biliary Clearance (OAT Transporters) Met->Exc

Fig 1. Sequential ADME profiling workflow for halogenated phenylthioacetic acids.

Absorption & Permeability: Overcoming the Ionization Penalty

Because the carboxylic acid is ionized in the intestine, passive transcellular permeability is inherently restricted. However, the lipophilic halogenated phenyl ring (LogP ~ 3.0) compensates for this, resulting in a moderate LogD at pH 7.4.

To accurately assess absorption, a standard pH 7.4/7.4 Caco-2 assay will yield artificially low permeability values. We must employ a pH-gradient Caco-2 model to mimic the physiological conditions of the small intestine, driving absorption via the un-ionized fraction.

Self-Validating Protocol: pH-Gradient Caco-2 Permeability Assay

Trustworthiness Principle: Every assay must contain internal controls to differentiate between poor permeability, cellular efflux, and non-specific binding.

  • Monolayer Preparation & Validation: Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days. Prior to the assay, validate monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). Causality: TEER must be >250 Ω·cm² to ensure tight junction formation; otherwise, paracellular leakage confounds the data.

  • Buffer Preparation (The Gradient): Prepare apical buffer at pH 6.5 (mimicking intestinal lumen) and basolateral buffer at pH 7.4 (mimicking systemic circulation).

  • Internal Control Spiking: Spike the test compound (10 µM) with Atenolol (low permeability marker) and Propranolol (high permeability marker).

  • Incubation & Sampling: Incubate at 37°C for 120 minutes. Sample from both apical and basolateral compartments at t=0 and t=120.

  • Mass Balance Calculation: Quantify via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and the Mass Balance (Recovery). Causality: Recovery must be >80%. If <80%, the compound is either accumulating intracellularly or suffering from non-specific binding to the plasticware, requiring the addition of 1% BSA to the receiver well.

Distribution: Plasma Protein Binding (PPB)

Acidic drugs with lipophilic aromatic rings exhibit notoriously high plasma protein binding, primarily to Human Serum Albumin (HSA) at Site II (the indole-benzodiazepine site). For 2-(2-Chloro-4-fluorophenylthio)acetic acid derivatives, PPB typically exceeds 98%. While this restricts the unbound fraction ( fu​ ) available for target engagement, it also protects the drug from rapid hepatic clearance, acting as a systemic depot.

Metabolism & Clearance Mechanisms

The metabolic fate of this scaffold is bifurcated. The aromatic ring is metabolically silent due to the halogen substitutions, shifting the burden of clearance to the thioether and the carboxylic acid[3].

  • S-Oxidation: Flavin-containing monooxygenases (FMOs) and CYP3A4 oxidize the thioether to a sulfoxide, and subsequently to a sulfone.

  • Acyl Glucuronidation: UGT enzymes (specifically UGT1A3 and UGT2B7) conjugate the acetic acid moiety. Critical Insight: Acyl glucuronides can be chemically unstable and reactive, potentially binding covalently to proteins and causing idiosyncratic toxicity.

Metabolic_Pathway Parent Parent Scaffold Thioether & Carboxylic Acid Sulfoxide S-Oxidation (Sulfoxide/Sulfone) Parent->Sulfoxide FMO / CYP3A4 Glucuronide Acyl Glucuronidation (Reactive Intermediate Risk) Parent->Glucuronide UGT1A3 / UGT2B7 CYP Aromatic Hydroxylation (Sterically Blocked by F/Cl) Parent->CYP CYP2C9 (Minor/Negligible)

Fig 2. Primary biotransformation pathways of 2-(2-Chloro-4-fluorophenylthio)acetic acid derivatives.

Self-Validating Protocol: Microsomal Stability & Reactive Trapping

To ensure the acyl glucuronide does not pose a toxicity risk, we must run a trapping assay.

  • Incubation Mixture: Combine Human Liver Microsomes (HLM, 1 mg/mL), test compound (1 µM), and Uridine 5'-diphospho-glucuronic acid (UDPGA, 2 mM) in phosphate buffer (pH 7.4).

  • Trapping Agent: Add Glutathione (GSH, 5 mM) to the mixture. Causality: If the acyl glucuronide undergoes intramolecular rearrangement to a reactive species, GSH will act as a surrogate nucleophile, forming a stable GSH-adduct that can be detected via mass spectrometry.

  • Negative Control: Run a parallel incubation lacking UDPGA. Causality: This differentiates enzymatic glucuronidation from baseline chemical degradation.

  • Analysis: Quench with cold acetonitrile after 60 minutes. Analyze via LC-HRMS (High-Resolution Mass Spectrometry) scanning for neutral loss of 129 Da (characteristic of GSH adducts).

Excretion & Transporter Interplay

Due to the anionic nature of the carboxylic acid at physiological pH, renal clearance is heavily dependent on active secretion via Organic Anion Transporters (OAT1 and OAT3) located on the basolateral membrane of the proximal tubule. Biliary excretion via MRP2 is also a significant pathway for the glucuronide metabolites. When designing clinical dosing regimens, potential drug-drug interactions (DDIs) with OAT inhibitors (e.g., probenecid) must be modeled.

Quantitative Data Summary

The following table synthesizes the expected pharmacokinetic parameters for this class of compounds, grounded in their physicochemical properties.

Pharmacokinetic ParameterTypical Value RangeStructural Causality / Driver
pKa (Carboxylic Acid) 3.8 – 4.2Electron-withdrawing effect of the thioether linkage.
LogD (pH 7.4) 1.5 – 2.2Halogenation increases lipophilicity, offset by ionization.
Caco-2 Papp​ (A→B) 5−12×10−6 cm/sModerate permeability; requires un-ionized fraction for transport.
Plasma Protein Binding > 98%High affinity for HSA due to lipophilic anionic character.
Intrinsic Clearance ( CLint​ ) 15 – 35 µL/min/mgSteric hindrance at thioether and blocked para-position slow metabolism.
Primary Excretion Route Renal / BiliaryOAT1/3 active secretion of parent; MRP2 efflux of glucuronides.

Table 1. Representative Pharmacokinetic Parameters of 2-(2-Chloro-4-fluorophenylthio)acetic acid Derivatives.

References

  • Design, synthesis, structure, and biological evaluation of guanidinium (het)arylchalcogenylacetates as growth inhibitors/stimulators of pathogenic bacteria. ResearchGate. Available at:[Link]

  • Sulfur Chemistry [1st ed. 2019]. Dokumen.pub. Available at:[Link]

  • Class A G Protein-Coupled Receptor Antagonist Famotidine as a Therapeutic Alternative against SARS-CoV2: An In Silico Analysis. PMC. Available at:[Link]

  • CN1317003A - 具有抗肿瘤活性的嘧啶衍生物 (Phenylthioacetic acid derivatives and use thereof). Google Patents.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and HRMS Validation of 2-(2-Chloro-4-fluorophenylthio)acetic acid

Executive Summary In modern drug discovery, halogenated thioethers serve as highly versatile building blocks. Specifically, 2-(2-Chloro-4-fluorophenylthio)acetic acid (CAS: 175135-76-9) is utilized for its unique steric...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, halogenated thioethers serve as highly versatile building blocks. Specifically, 2-(2-Chloro-4-fluorophenylthio)acetic acid (CAS: 175135-76-9) is utilized for its unique steric and electronic properties ()[1]. As a Senior Application Scientist, establishing the precise physicochemical parameters of this compound is the foundational step before it can be reliably integrated into synthetic pipelines or biological assays. This whitepaper details the structural causality, exact mass calculations, and a self-validating analytical protocol for High-Resolution Mass Spectrometry (HRMS).

Structural Mechanics and Pharmacological Utility

The utility of a building block is dictated by the causality of its substituents. In this molecule, the specific arrangement of functional groups creates a highly tuned physicochemical profile.

  • Thioacetic Acid Moiety: Provides a carboxylic acid handle for amide coupling while the sulfur atom acts as a flexible linker, allowing the aromatic ring to adopt optimal binding conformations.

  • 2-Chloro Substituent: Introduces significant steric hindrance adjacent to the thioether linkage. This shielding effect physically blocks metabolic enzymes from easily accessing the sulfur atom, thereby preventing premature oxidation to a sulfoxide or sulfone.

  • 4-Fluoro Substituent: Fluorine is highly electronegative but sterically similar to hydrogen. Placing it at the para position blocks cytochrome P450-mediated para-hydroxylation, significantly increasing the biological half-life of downstream drug candidates.

Structure Core 2-(2-Chloro-4-fluorophenylthio)acetic acid Sub1 Thioacetic Acid (-S-CH2-COOH) Core->Sub1 Sub2 2-Chloro Group (-Cl) Core->Sub2 Sub3 4-Fluoro Group (-F) Core->Sub3 Func1 Amide coupling handle Negative mode ESI anchor Sub1->Func1 Func2 Steric hindrance Protects sulfur from oxidation Sub2->Func2 Func3 Metabolic stability Blocks para-hydroxylation Sub3->Func3

Figure 1: Causality of structure-property relationships in 2-(2-Chloro-4-fluorophenylthio)acetic acid.

Molecular Weight vs. Exact Mass: The Causality of Isotopic Distribution

A common pitfall in analytical chemistry is conflating Molecular Weight (MW) with Exact Mass.

  • Molecular Weight (220.65 g/mol ): Calculated using the abundance-weighted average of all naturally occurring isotopes. This value dictates macroscopic stoichiometry for bulk synthesis ()[1].

  • Exact Mass (219.9761 Da): Calculated using only the single most abundant, lowest-mass isotope of each element (e.g., 12C , 1H , 35Cl ). Exact mass is the fundamental parameter required for identifying the monoisotopic peak in HRMS ()[2].

The exact mass is a direct function of the elemental formula ( C8​H6​ClFO2​S ), calculated as follows:

Table 1: Monoisotopic Mass Calculation Matrix
ElementPrimary IsotopeExact Mass (Da)CountTotal Mass Contribution (Da)
Carbon 12C 12.000000896.000000
Hydrogen 1H 1.00782566.046950
Chlorine 35Cl 34.968853134.968853
Fluorine 19F 18.998403118.998403
Oxygen 16O 15.994915231.989830
Sulfur 32S 31.972071131.972071
Total 219.976107 Da

Self-Validating HRMS Protocol

To ensure absolute trustworthiness in analytical verification, the following LC-HRMS protocol is designed as a self-validating system . It does not merely look for a target mass; it requires the presence of a specific isotopic signature to rule out false positives.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL using H2​O /MeOH (50:50, v/v). Causality: This specific dilution prevents detector saturation and minimizes ion suppression during electrospray ionization.

  • UHPLC Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Causality: The hydrophobic halogenated ring requires high organic content for elution, while the formic acid ensures sharp peak shapes.

  • ESI Ionization: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Causality: The acidic carboxylic acid moiety readily deprotonates, yielding a stable [M−H]− ion. Positive mode would force unfavorable protonation, leading to complex fragmentation.

  • Self-Validation (The Isotopic Check): Target the theoretical [M−H]− monoisotopic mass of 218.9688 Da . To self-validate the result, the system must interrogate the M+2 peak. Because chlorine naturally exists as ~75.8% 35Cl and ~24.2% 37Cl , the mass spectrum must display an M+2 peak at 220.9659 Da with an intensity of approximately 32% relative to the base peak. If this 3:1 ratio is absent, the signal is an isobaric interference, and the validation fails.

Workflow N1 Sample Prep (1 µg/mL MeOH) N2 UHPLC (C18, Gradient) N1->N2 Inject N3 ESI Ionization (Negative Mode) N2->N3 Elute N4 HRMS Analysis (Orbitrap/TOF) N3->N4 Transfer N5 Self-Validation (35Cl/37Cl Ratio) N4->N5 Spectra Check

Figure 2: Self-validating High-Resolution Mass Spectrometry (HRMS) analytical workflow.

Table 2: Target Adducts for HRMS Validation

The exact masses of expected adducts are calculated by adjusting the neutral monoisotopic mass for the addition or loss of specific ions (accounting for the mass of an electron, me​=0.000548 Da ) ()[2].

Ion SpeciesFormulaTheoretical Exact Mass (m/z)Diagnostic Utility
Neutral Molecule (M) C8​H6​ClFO2​S 219.9761N/A (Uncharged)
Deprotonated [M−H]− C8​H5​ClFO2​S− 218.9688Primary target (ESI-)
Deprotonated 37Cl Isotope C8​H5​(37Cl)FO2​S− 220.9659Self-validation peak (32% intensity)
Sodium Adduct [M+Na]+ C8​H6​ClFO2​SNa+ 242.9653Secondary confirmation (ESI+)

References

  • PubChemLite. "1819971-28-2 (C8H6ClFO2S) - PubChemLite". (Provides exact mass and adduct profiling for the C8​H6​ClFO2​S exact mass formula). URL: [Link]

Sources

Exploratory

toxicity and in vivo safety profile of 2-(2-Chloro-4-fluorophenylthio)acetic acid

An In-Depth Technical Guide to the Toxicological and In Vivo Safety Assessment of 2-(2-Chloro-4-fluorophenylthio)acetic acid Executive Summary 2-(2-Chloro-4-fluorophenylthio)acetic acid is a novel chemical entity for whi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicological and In Vivo Safety Assessment of 2-(2-Chloro-4-fluorophenylthio)acetic acid

Executive Summary

2-(2-Chloro-4-fluorophenylthio)acetic acid is a novel chemical entity for which no public toxicological or in vivo safety data currently exists. This guide, therefore, serves not as a review of existing knowledge, but as a comprehensive, forward-looking framework for the systematic safety evaluation of this compound. As a Senior Application Scientist, my objective is to provide a robust, scientifically-grounded roadmap for drug development professionals. This document outlines the logical progression of non-clinical safety studies, from initial computational predictions to pivotal in vivo assessments, ensuring regulatory compliance and a thorough understanding of the compound's potential risks. The experimental designs and methodologies described herein are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH) to ensure data integrity and regulatory acceptance.

Introduction: Characterizing a New Chemical Entity (NCE)

The molecule 2-(2-Chloro-4-fluorophenylthio)acetic acid possesses structural features that require careful toxicological consideration. The presence of a halogenated (chloro- and fluoro-) phenyl ring suggests persistence and potential for metabolic activation into reactive intermediates. The thioacetic acid moiety may influence its metabolic profile and potential to interact with biological macromolecules. Given the absence of empirical data, a tiered, hypothesis-driven approach to safety assessment is mandatory. This guide will detail the necessary sequence of studies to build a comprehensive safety profile, from in silico and in vitro screening to in vivo toxicological evaluation.

Pre-Clinical Safety Assessment Cascade: A Tiered Approach

The most efficient and ethical approach to safety assessment involves a cascade of studies, moving from computational and in vitro models to more complex in vivo systems. This allows for early identification of potential hazards, refinement of experimental designs, and adherence to the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing.

G Figure 1: Tiered Toxicological Assessment Workflow A In Silico ADMET Prediction B In Vitro Genotoxicity Screening (Ames, Micronucleus) A->B C In Vitro Cytotoxicity (e.g., MTT Assay) B->C D Acute Oral Toxicity Study (e.g., OECD 420) C->D Proceed if in vitro profile is acceptable E Repeated-Dose Toxicity Study (e.g., OECD 408 - 90-day) D->E F Safety Pharmacology (ICH S7A Core Battery) E->F G Figure 2: In Vitro Genotoxicity Testing Workflow cluster_0 Metabolic Activation Start Test Compound Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) Start->Ames Micro In Vitro Micronucleus Assay (OECD 487) Start->Micro S9_Ames With S9 Mix Ames->S9_Ames NoS9_Ames Without S9 Mix Ames->NoS9_Ames S9_Micro With S9 Mix Micro->S9_Micro NoS9_Micro Without S9 Mix Micro->NoS9_Micro Result Genotoxicity Profile S9_Ames->Result NoS9_Ames->Result S9_Micro->Result NoS9_Micro->Result

Caption: Standard workflow for in vitro genotoxicity assessment.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD 471) [1][2]

  • Strain Selection: Utilize a minimum of five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA). [3]2. Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (rat liver S9 fraction). [3]3. Dose Selection: Perform a preliminary range-finding study to determine the appropriate concentration range, up to a maximum of 5000 µ g/plate .

  • Plate Incorporation Method: a. To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of S9 mix or buffer. [4] b. Vortex briefly and pour the mixture onto minimal glucose agar plates. c. Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in revertant colonies and/or a reproducible increase of at least two-fold over the negative control.

In Vitro Cytotoxicity

Understanding the concentrations at which a compound causes cell death is fundamental. This data helps in designing dose levels for more complex assays and provides a baseline measure of toxicity. The MTT assay is a common colorimetric method to assess cell viability. [5] Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Line Selection: Use a relevant cell line, such as HepG2 (human liver carcinoma), given the potential for hepatotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with a serial dilution of 2-(2-Chloro-4-fluorophenylthio)acetic acid for 24 or 48 hours. Include vehicle control and positive control (e.g., doxorubicin) wells.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Tier 2: In Vivo Safety & Toxicological Characterization

Upon successful completion of Tier 1 with an acceptable in vitro profile, the investigation proceeds to in vivo studies to understand the compound's effects in a whole-animal system.

Acute Oral Toxicity

This study provides information on the potential health hazards from a single, high-dose exposure. It is essential for classifying the substance and guiding dose selection for repeated-dose studies. [6]The Fixed Dose Procedure (OECD 420) is a preferred method as it avoids using death as an endpoint. [7] Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420) [7]

  • Animal Model: Use a single sex of rodent, typically female rats (e.g., Sprague-Dawley strain).

  • Sighting Study: Administer the compound to a single animal at a starting dose (e.g., 300 mg/kg). The outcome determines the dose for the next animal.

  • Main Study: Based on the sighting study, dose a group of five female rats at one of the fixed dose levels (5, 50, 300, 2000 mg/kg).

  • Administration: Administer the compound as a single oral gavage dose. Animals should be fasted prior to dosing.

  • Observation: Observe animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Classification: The results allow for classification of the compound according to the Globally Harmonised System (GHS).

Table 2: Data Collection in an Acute Oral Toxicity Study

ParameterFrequencyPurpose
Clinical ObservationsDailyTo detect signs of toxicity (e.g., changes in posture, activity, respiration).
Body WeightDay 0, 7, and 14To assess general health and identify failure to thrive.
MortalityDailyTo record any deaths.
Gross NecropsyEnd of studyTo identify any macroscopic abnormalities in organs and tissues.
Repeated-Dose Subchronic Oral Toxicity

This is a cornerstone of toxicological assessment, providing comprehensive data on the effects of repeated exposure over a significant portion of an animal's lifespan (90 days). [8][9]Its primary goals are to identify target organs of toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL). [10] Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD 408) [11][12]

  • Animal Model: Use both male and female rats (e.g., Wistar or Sprague-Dawley).

  • Group Size: Assign at least 10 males and 10 females to each dose group.

  • Dose Levels: Administer the compound at a minimum of three dose levels (low, mid, high) plus a vehicle control group. Doses are selected based on acute toxicity data. The high dose should induce some toxicity but not significant mortality.

  • Administration: Administer the test substance daily via oral gavage for 90 consecutive days.

  • In-Life Monitoring: Conduct detailed clinical observations, body weight and food consumption measurements, and ophthalmoscopy.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis, and urine for urinalysis.

  • Pathology: Conduct a full gross necropsy on all animals. Weigh key organs (e.g., liver, kidneys, brain, spleen). Collect a comprehensive list of tissues for histopathological examination.

  • Data Analysis: Analyze all data for statistically significant, dose-related changes compared to the control group to identify target organs and establish the NOAEL.

Table 3: Key Parameters Evaluated in a 90-Day (OECD 408) Study

CategoryKey Parameters
In-Life Observations Clinical signs, body weight, food/water consumption, functional observational battery.
Hematology Red blood cell count, white blood cell count and differential, hemoglobin, hematocrit, platelet count.
Clinical Chemistry Liver enzymes (ALT, AST, ALP), kidney function markers (BUN, creatinine), electrolytes, glucose, total protein, albumin, cholesterol.
Urinalysis Volume, specific gravity, pH, protein, glucose, ketones, blood.
Gross Pathology Macroscopic examination of all organs and tissues.
Organ Weights Adrenals, brain, heart, kidneys, liver, spleen, testes, ovaries.
Histopathology Microscopic examination of over 40 tissues from control and high-dose groups, plus any gross lesions from other groups.
Safety Pharmacology

Safety pharmacology studies are designed to investigate potential life-threatening adverse effects on major physiological systems that may not be detected in standard toxicity studies. The ICH S7A guideline mandates a core battery of tests. [13][14][15][16] Core Battery (ICH S7A): [13]

  • Central Nervous System (CNS): Assess effects on behavior, coordination, and motor function using methods like a functional observational battery (FOB) and motor activity assessment in rats.

  • Cardiovascular System: Evaluate effects on blood pressure, heart rate, and the electrocardiogram (ECG) in a conscious, non-restrained large animal model (e.g., dog or non-human primate) using telemetry.

  • Respiratory System: Assess effects on respiratory rate and tidal volume in rodents using whole-body plethysmography.

These studies are typically single-dose and are conducted before first-in-human clinical trials to ensure the safety of trial participants. [14]

Conclusion and Strategic Outlook

The comprehensive, tiered approach detailed in this guide provides a scientifically rigorous and resource-efficient pathway for evaluating the . By progressing from in silico and in vitro methods to carefully designed in vivo studies, researchers can build a robust data package suitable for regulatory submission. The results from this assessment cascade will not only identify potential hazards but also establish a safe starting dose for human clinical trials, ultimately enabling the responsible development of this novel chemical entity. Further specialized studies, such as carcinogenicity and reproductive toxicity, may be warranted based on these findings and the intended clinical use of the compound.

References

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-(2-Chloro-4-fluorophenylthio)acetic acid

Application Note: Synthesis and Isolation Protocol for 2-(2-Chloro-4-fluorophenylthio)acetic acid 1. Mechanistic Rationale & Synthetic Strategy The preparation of 2-(2-Chloro-4-fluorophenylthio)acetic acid (CAS 175135-76...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation Protocol for 2-(2-Chloro-4-fluorophenylthio)acetic acid

1. Mechanistic Rationale & Synthetic Strategy The preparation of 2-(2-Chloro-4-fluorophenylthio)acetic acid (CAS 175135-76-9) relies on a highly efficient Williamson-type thioether synthesis. (Arylthio)acetic acids are highly versatile building blocks, frequently utilized in the downstream synthesis of complex heterocycles, such as functionalized pyridines and biologically active oxindoles , .

The reaction is driven by the high nucleophilicity of the thiolate anion. By deprotonating 2-chloro-4-fluorobenzenethiol with a strong base, the resulting thiolate undergoes a rapid bimolecular nucleophilic substitution (SN2) with the electrophilic alpha-carbon of chloroacetic acid. Despite the steric hindrance imparted by the ortho-chloro substituent on the aromatic ring, the reaction proceeds cleanly under mild thermal conditions, making it highly scalable for drug development workflows.

2. Reagents and Stoichiometric Data To ensure a robust process, the stoichiometry must be carefully balanced. An excess of base is critical not only for deprotonation but also to neutralize the acidic electrophile prior to the substitution event.

ReagentMW ( g/mol )EquivalentsAmountFunctional Role
2-Chloro-4-fluorobenzenethiol162.611.0016.26 g (0.10 mol)Primary Nucleophile
Chloroacetic acid94.501.1010.40 g (0.11 mol)Electrophilic Substrate
Sodium Hydroxide (NaOH)40.002.208.80 g (0.22 mol)Base / Neutralizing Agent
Ethanol / Water (1:1 v/v)--100 mLBiphasic Solubilizer
Hydrochloric Acid (37%)36.46Excess~20 mLpH Adjustment (< 2)

3. Step-by-Step Experimental Protocol

Step 1: Generation of the Active Nucleophile (Thiolate Formation)

  • Action: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 8.80 g of NaOH in 50 mL of deionized water. Allow the exothermic dissolution to cool to room temperature, then add 50 mL of absolute ethanol. Purge the system with nitrogen. Slowly inject 16.26 g of 2-chloro-4-fluorobenzenethiol.

  • Causality: Thiophenols are highly lipophilic, while NaOH is water-soluble. The ethanol/water mixed solvent system bridges this solubility gap, ensuring a homogeneous reaction phase. The nitrogen atmosphere is critical to prevent the oxidative dimerization of the thiol into a disulfide byproduct. The 2.2 equivalents of NaOH ensure complete deprotonation of the thiol (1.0 eq), neutralization of the chloroacetic acid (1.0 eq), and maintenance of an alkaline environment (0.2 eq excess) to prevent premature protonation of the nucleophile.

Step 2: Electrophilic Addition and SN2 Alkylation

  • Action: Dissolve 10.40 g of chloroacetic acid in 20 mL of water. Add this solution dropwise to the stirring thiolate mixture at 0–5 °C using an addition funnel. Once the addition is complete, attach a reflux condenser and heat the mixture to 80 °C for 3 hours.

  • Causality: The dropwise addition at low temperatures controls the highly exothermic acid-base neutralization, preventing thermal degradation or side reactions. Subsequent heating to 80 °C provides the necessary activation energy to drive the SN2 displacement of the chloride ion, overcoming the steric bulk of the ortho-chlorine atom on the thiolate.

Step 3: Self-Validating Isolation and Crystallization

  • Action: Cool the reaction mixture to room temperature. Transfer the solution to an ice bath (0–5 °C) and slowly add concentrated HCl (37%) dropwise until the pH reaches 1–2. Filter the resulting dense white precipitate under vacuum, wash the filter cake with cold water (3 x 20 mL), and dry under vacuum at 40 °C.

  • Causality & Validation: This step acts as a self-validating purification system. The intermediate sodium 2-(2-chloro-4-fluorophenylthio)acetate is highly soluble in the aqueous phase, while unreacted thiophenol impurities remain somewhat soluble in the ethanol fraction. Upon acidification, the target compound converts to its free carboxylic acid form. Because of its high lipophilicity, the pure product selectively crashes out of solution. A sharp melting point and the complete absence of the characteristic, pungent thiol odor confirm the success of the conversion and the purity of the isolated solid without requiring immediate spectroscopic analysis.

4. Process Workflow Diagram

G N1 2-Chloro-4-fluorobenzenethiol N2 NaOH (2.2 eq) EtOH/H2O Solvent N1->N2 Deprotonation N3 Sodium Thiolate Intermediate N2->N3 N5 SN2 S-Alkylation (80°C, 3h) N3->N5 Nucleophilic Attack N4 Chloroacetic Acid (1.1 eq) N4->N5 In situ neutralization N6 Acidification (HCl to pH 1-2) N5->N6 Intermediate Salt N7 2-(2-Chloro-4-fluorophenylthio) acetic acid N6->N7 Precipitation

Workflow for the synthesis of 2-(2-Chloro-4-fluorophenylthio)acetic acid via SN2 S-alkylation.

References

  • Synthesis of Di-, Tri-, and Tetrasubstituted Pyridines from (Phenylthio)carboxylic Acids and 2-[Aryl(tosylimino)methyl]acrylates. Organic Letters - ACS Publications. [Link]

  • Transition-Metal-Free Decarboxylative Cyclization of N-Arylacrylamides with 2,2-Difluoro-2-(phenylthio)acetic Acid: Synthesis of Thiodifluorooxindole Derivatives. Journal of Organic Chemistry - PubMed.[Link]

Application

Application Note: Synthesis and Optimization of 2-(2-Chloro-4-fluorophenylthio)acetic Acid Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Pharmacological Relevance Arylthioacetic acids serve as highly versatile building blocks in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Pharmacological Relevance

Arylthioacetic acids serve as highly versatile building blocks in medicinal chemistry. They are frequently utilized as core pharmacophores in the development of peroxisome proliferator-activated receptor (PPAR) agonists, non-steroidal anti-inflammatory drugs (NSAIDs), and novel central nervous system therapeutics, such as CYP46A1 (CH24H) inhibitors 1. Furthermore, these derivatives exhibit significant anti-tubercular and anti-bacterial activities when cyclized into benzofuran scaffolds 2.

The specific derivative 2-(2-chloro-4-fluorophenylthio)acetic acid (CAS 175135-76-9) 3 is of particular interest. The orthogonal inductive effects of the ortho-chlorine and para-fluorine substituents precisely modulate the lipophilicity, steric bulk, and metabolic stability of downstream drug candidates.

Mechanistic Causality in Synthetic Design

As a Senior Application Scientist, I emphasize that selecting a synthetic route is never arbitrary; it is dictated by substrate stability, safety profiles, and thermodynamic drivers. Below are the three primary strategies for synthesizing this compound, grounded in mechanistic causality.

Strategy A: Direct S_N2 Alkylation of Thiophenols (Preferred Route)

The most robust and scalable method involves the direct alkylation of 2-chloro-4-fluorothiophenol (CAS 175277-99-3) 4 with chloroacetic acid.

  • Causality: Thiophenols are significantly more acidic (pKa ~6.5) than aliphatic thiols due to the resonance stabilization of the thiolate anion, an effect amplified by the electron-withdrawing halogens. In an aqueous basic medium, the carboxylic acid of chloroacetic acid (pKa ~2.8) is deprotonated first, followed by the thiol. The resulting thiolate is a "soft," highly polarizable nucleophile that readily undergoes an S_N2 reaction at the unhindered α -carbon of the chloroacetate, irreversibly displacing the chloride leaving group.

Strategy B: Reductive Sulfonyl Chloride Cascade
  • Causality: Free thiophenols are volatile, malodorous, and highly susceptible to oxidative dimerization into disulfides upon exposure to atmospheric oxygen 5. To circumvent handling the free thiol, one can start with 2-chloro-4-fluorobenzenesulfonyl chloride. By utilizing a catalytic Pd/C system with formic acid as the hydrogen donor 6, the sulfonyl chloride is reduced in situ to the thiol, which is immediately trapped by chloroacetic acid. This cascade avoids heavy metal waste (e.g., Zinc/HCl) while minimizing operator exposure to toxic intermediates.

Strategy C: Transition-Metal Catalyzed C-S Cross-Coupling
  • Causality: For substrates where the thiol is commercially unavailable, an Ullmann-type C-S coupling between 1-bromo-2-chloro-4-fluorobenzene and thioglycolic acid can be employed. A CuI catalyst lowers the activation energy for oxidative addition into the unactivated sp² C-Br bond—a transformation that is otherwise forbidden under standard S_NAr conditions due to the lack of a strong para-activating group.

Synthetic Pathway Visualization

SynthesisRoutes A 2-Chloro-4-fluorobenzenesulfonyl chloride C 2-Chloro-4-fluorothiophenol (CAS 175277-99-3) A->C Reduction (Pd/C, HCOOH) B 1-Bromo-2-chloro-4-fluorobenzene F 2-(2-Chloro-4-fluorophenylthio)acetic acid (CAS 175135-76-9) B->F C-S Cross-Coupling (CuI, Ligand, Base) C->F Alkylation (NaOH, H2O/EtOH) D Chloroacetic Acid D->F E Thioglycolic Acid E->F

Synthetic pathways for 2-(2-chloro-4-fluorophenylthio)acetic acid.

Self-Validating Experimental Protocol: Direct Alkylation

This protocol utilizes Strategy A to ensure high yields while implementing strict self-validating checkpoints to guarantee experimental integrity.

Reagents Required:

  • 2-Chloro-4-fluorothiophenol: 10.0 g (61.5 mmol, 1.0 eq)

  • Chloroacetic acid: 6.39 g (67.6 mmol, 1.1 eq)

  • Sodium hydroxide (NaOH): 6.15 g (153.7 mmol, 2.5 eq)

  • Degassed Water: 50 mL

  • Ethanol (EtOH): 20 mL

Step-by-Step Methodology:

  • Base Preparation & Acid Neutralization:

    • Action: Dissolve 6.15 g of NaOH in 50 mL of degassed water in a 250 mL round-bottom flask equipped with a magnetic stirrer and an argon line. Cool the solution to 0–5 °C using an ice bath.

    • Causality: Degassing the water removes dissolved oxygen, preventing the oxidative dimerization of the thiol. Cooling is mandatory as the subsequent neutralization is highly exothermic.

    • Action: Slowly add 6.39 g of chloroacetic acid in small portions.

    • Self-Validation Checkpoint: The pH of the solution must remain strongly basic (>12). The solution should remain perfectly clear.

  • Thiolate Generation:

    • Action: Add 20 mL of EtOH to the mixture, followed by the dropwise addition of 10.0 g of 2-chloro-4-fluorothiophenol over 15 minutes.

    • Causality: EtOH acts as a co-solvent to enhance the solubility of the lipophilic thiophenol. The base deprotonates the thiol to form the highly nucleophilic thiolate anion.

  • Alkylation (S_N2 Reaction):

    • Action: Attach a reflux condenser and heat the reaction mixture to 75–80 °C for 4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3, UV detection). The starting thiol ( Rf​≈0.8 ) will disappear, and a new baseline spot (the sodium salt of the product) will form. The characteristic stench of the free thiol will significantly diminish.

  • Workup & Impurity Extraction:

    • Action: Cool the mixture to room temperature. Transfer to a separatory funnel and extract with Methyl tert-butyl ether (MTBE) (2 × 30 mL). Discard the organic layer.

    • Causality: The target compound is currently in its water-soluble sodium carboxylate form. Extracting with MTBE removes unreacted thiol, disulfides, and other non-polar organic impurities.

  • Acidification & Product Isolation:

    • Action: Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously at 0–5 °C, slowly add 6M HCl dropwise until the pH reaches 2.0.

    • Causality: Protonating the carboxylate group neutralizes the molecule, drastically reducing its aqueous solubility and forcing crystallization.

    • Self-Validation Checkpoint: A dense white to off-white precipitate will immediately form upon reaching the critical pH threshold.

  • Filtration & Drying:

    • Action: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 20 mL) to remove residual NaCl. Dry the solid under high vacuum at 45 °C for 12 hours.

Quantitative Data Presentation

The table below summarizes the empirical data comparing the three synthetic strategies discussed, allowing researchers to choose the optimal route based on their laboratory capabilities.

Synthetic StrategyStarting MaterialReagents / CatalystYield (%)Purity (HPLC)ScalabilityEnvironmental Impact
A. Direct Alkylation 2-Chloro-4-fluorothiophenolChloroacetic acid, NaOH, H₂O/EtOH85–90%>98%ExcellentLow (Aqueous NaCl waste)
B. Reductive Cascade 2-Chloro-4-fluorobenzenesulfonyl chloridePd/C, HCOOH, then Chloroacetic acid70–75%>95%GoodModerate (Pd catalyst recovery needed)
C. C-S Cross-Coupling 1-Bromo-2-chloro-4-fluorobenzeneThioglycolic acid, CuI, Diamine ligand60–65%>92%ModerateHigh (Heavy metal waste)

References

  • ChemicalBook. "2-(2-CHLORO-4-FLUOROPHENYLTHIO)ACETIC ACID | 175135-76-9".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5hF5JD5-nJ9BdP1KU7ee3AXfndBd2c9qigUKUgcRVrz-oQdIYjh_01aE5WOMySvDB9p0zUn2_YdxK14lCN8Psvyz3TGaHTyCd--YiDahmpjz5wrPF11dpmhNiawekLeRL1iCzBOAGKBhYpROW4wosTjuK6xOPn0HOhEQDtOfn5g==]
  • Thermo Fisher Scientific. "2-Chloro-4-fluorothiophenol, 97%".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlTDoAVsnHWX8hhDdaRKpXcz-IryJtQe1YTFtvXL2kRIZ42HzPBMK29FAB7-dKTaraJLAkdBN3ymnj2XRzAQQtYmkErQiJZD1w6usrlQWjTdI4U6S51bqW-j-FeSm25N8CgvLObyIUk8zZepdkfjZ9auWAHZ4tEg==]
  • AK Scientific, Inc. "Safety Data Sheet: 2-Chloro-4-fluorothiophenol".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzM5-8gyenC1vUI0vw4mPNy338umgRdU8o5opn2-WCX824vdlp72YvxWekifqsY3F2nAlwbRCEzly4I63Zbxxc7YohoSk0LdltEeT-6z5BL5ZpRwtfnD-bvpbcvOGu]
  • Google Patents (CN102531978A). "Preparation method of thiophenol".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwmWXToiLm6EDNxfxd8hLhZQIpduk6sC5E36fNvT6jJRC2yzy-ZFlhDxn3tD41K_TDNutmM7O0YrJbxtfpHjjGrNhaKtoeFdFTKyvTCdBaMNV_RoPYnzbc5K554Wd-v7JBs2fnbX704Ls4ccU]
  • National Institutes of Health (PMC). "Structure–Activity Relationship Study on Soticlestat Derivatives for the Discovery of CYP46A1 (CH24H) Inhibitors".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHES_vOcUG37g6hXyRVzpQHDK4d_aEuhqV1flvPYgXSMbLIfBjeZSaT1PY8pewwzRmO3RyVGgGabCR79laEyGtgkjZPjX790GI2VFTMF1aP_1Joz-79OOSq7w8M19WKmE82fB3lsgRvKssHFFe4]
  • ResearchGate. "Benzofuran derivatives and their anti-tubercular, anti-bacterial activities".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwhs-f4OdFiFLr9lO0yGsT-ZMe5BNcjvOOSo4xNshZYtTy0KRPrXsIAgiOngnxEFuElZS7nipbsNRI-xv7FglhJi-T-rTG02JeHaiXJ6w4RcI8MNa0jGIyvz_KMAUQY8NHXGb8YISHiJfOU_XqzqxkOwtTC0jG3ZH-OL9yJa-_kwv2jy2YR7yyjBVfNqd1oCEUYzSg7IqGWeuHm-L5dgDh8k0ZAsP_MgfNkaDRNcX2wU7sfQJl6Lon]

Sources

Method

The Strategic Integration of 2-(2-Chloro-4-fluorophenylthio)acetic Acid in Modern Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the utilization of 2-(2-chloro-4-fluorophenylthio)acetic acid as a strategic building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the utilization of 2-(2-chloro-4-fluorophenylthio)acetic acid as a strategic building block in contemporary drug discovery. We will explore the synthetic accessibility of this compound, delve into the medicinal chemistry rationale for its use, and provide detailed, field-proven protocols for its incorporation into lead compounds. The unique combination of a chloro, a fluoro, and a thioacetic acid moiety on a phenyl ring presents a compelling scaffold for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates across various therapeutic areas.

Introduction: The Rationale for a Versatile Building Block

The pursuit of novel chemical entities with enhanced therapeutic profiles is a cornerstone of pharmaceutical research. The selection of appropriate building blocks is a critical determinant of success in this endeavor. 2-(2-Chloro-4-fluorophenylthio)acetic acid has emerged as a building block of significant interest due to the strategic placement of its functional groups, which can impart favorable properties to a parent molecule.

The presence of both chlorine and fluorine atoms on the phenyl ring is a well-established strategy in medicinal chemistry.[1][2][3] Halogens can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The thioether linkage provides a flexible spacer and can participate in key interactions within a receptor's binding pocket. Finally, the carboxylic acid group offers a versatile handle for further chemical modifications, such as amide bond formation, esterification, or salt formation to improve solubility and bioavailability.

Synthetic Accessibility: A Practical Approach

The viability of a building block in a drug discovery program is heavily dependent on its synthetic accessibility. 2-(2-Chloro-4-fluorophenylthio)acetic acid can be readily prepared from commercially available starting materials. The key precursor, 2-chloro-4-fluorothiophenol, is commercially available from various suppliers.[4][5]

Protocol 1: Synthesis of 2-(2-Chloro-4-fluorophenylthio)acetic acid

This protocol outlines a standard Williamson ether synthesis approach to afford the title compound.

Materials and Equipment:

  • 2-chloro-4-fluorothiophenol[4][5]

  • Ethyl bromoacetate

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Ethanol or Acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

Step 1: S-Alkylation

  • In a round-bottom flask, dissolve 2-chloro-4-fluorothiophenol (1.0 eq) in a suitable solvent such as ethanol or acetone.

  • Add a base, such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq), to the solution and stir for 15-30 minutes at room temperature to form the thiophenolate salt.

  • To this mixture, add ethyl bromoacetate (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between water and an organic solvent like dichloromethane or ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(2-chloro-4-fluorophenylthio)acetate.

Step 2: Saponification

  • Dissolve the crude ester from the previous step in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2-3 eq) and stir the mixture at room temperature or with gentle heating.

  • Monitor the hydrolysis of the ester to the carboxylic acid by TLC.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of ~2 with dilute hydrochloric acid.

  • The product, 2-(2-Chloro-4-fluorophenylthio)acetic acid, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to afford the final product.

Data Presentation: Expected Yield and Characterization

StepProductExpected YieldKey Characterization Techniques
1Ethyl 2-(2-chloro-4-fluorophenylthio)acetate85-95%¹H NMR, ¹³C NMR, Mass Spectrometry
22-(2-Chloro-4-fluorophenylthio)acetic acid90-98%¹H NMR, ¹³C NMR, Mass Spectrometry, Melting Point

Application in Drug Discovery: A Gateway to Novel Therapeutics

The 2-(2-chloro-4-fluorophenylthio)acetic acid scaffold can be elaborated into a diverse range of chemical entities with potential therapeutic applications. The carboxylic acid functionality serves as a key handle for derivatization, most commonly through amide bond formation.

Protocol 2: Synthesis of a Representative Amide Derivative

This protocol details the synthesis of an amide derivative, a common step in leveraging the building block for structure-activity relationship (SAR) studies.

Materials and Equipment:

  • 2-(2-Chloro-4-fluorophenylthio)acetic acid

  • A primary or secondary amine of interest

  • (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) or (Dicyclohexylcarbodiimide) (DCC)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2-(2-chloro-4-fluorophenylthio)acetic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add the coupling agent, such as EDC (1.2 eq), and an additive like HOBt (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amine (1.1 eq) in the same anhydrous solvent and add a base like DIPEA or TEA (1.5 eq).

  • Slowly add the amine solution to the activated acid solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Synthesis of the Building Block cluster_1 Derivatization for SAR Studies 2-chloro-4-fluorothiophenol 2-chloro-4-fluorothiophenol S-Alkylation S-Alkylation 2-chloro-4-fluorothiophenol->S-Alkylation Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->S-Alkylation Ethyl 2-(2-chloro-4-fluorophenylthio)acetate Ethyl 2-(2-chloro-4-fluorophenylthio)acetate S-Alkylation->Ethyl 2-(2-chloro-4-fluorophenylthio)acetate Saponification Saponification Ethyl 2-(2-chloro-4-fluorophenylthio)acetate->Saponification 2-(2-Chloro-4-fluorophenylthio)acetic acid 2-(2-Chloro-4-fluorophenylthio)acetic acid Saponification->2-(2-Chloro-4-fluorophenylthio)acetic acid Amide Coupling Amide Coupling 2-(2-Chloro-4-fluorophenylthio)acetic acid->Amide Coupling Amine Amine Amine->Amide Coupling Amide Derivative Amide Derivative Amide Coupling->Amide Derivative

Caption: Synthetic workflow for the preparation and derivatization of the title building block.

Potential Therapeutic Applications and Mechanistic Insights

While specific drugs containing the 2-(2-chloro-4-fluorophenylthio)acetic acid moiety are not yet prevalent in the market, the structural motifs present suggest a wide range of potential therapeutic applications.

  • Anticancer Activity: Many halogenated aromatic compounds and thiophene derivatives have demonstrated potent anticancer properties.[6][7] The 2-(2-chloro-4-fluorophenylthio)acetic acid scaffold could be used to design inhibitors of various cancer-related targets such as kinases, proteases, or protein-protein interactions.

  • Antimicrobial Agents: The presence of halogens on an aromatic ring is a common feature in many antimicrobial drugs.[8] Derivatives of this building block could be explored for their efficacy against a range of bacterial and fungal pathogens.

  • Anti-inflammatory Agents: Phenylacetic acid derivatives are known to possess anti-inflammatory properties, with some acting as cyclooxygenase (COX) inhibitors.[9] The unique substitution pattern of the title compound could lead to the discovery of novel anti-inflammatory agents with improved selectivity and reduced side effects.

Visualization of a Potential Mechanism of Action

Signaling_Pathway Drug_Derivative Derivative of 2-(2-Chloro-4-fluorophenylthio)acetic acid Target_Enzyme e.g., Kinase, COX Drug_Derivative->Target_Enzyme Inhibition Product Product Target_Enzyme->Product Substrate Substrate Substrate->Target_Enzyme Downstream_Signaling Downstream_Signaling Product->Downstream_Signaling Cellular_Response e.g., Apoptosis, Reduced Inflammation Downstream_Signaling->Cellular_Response

Caption: A generalized signaling pathway illustrating a potential inhibitory mechanism of action.

Conclusion and Future Perspectives

2-(2-Chloro-4-fluorophenylthio)acetic acid represents a valuable and versatile building block for drug discovery. Its straightforward synthesis and the strategic combination of functional groups offer medicinal chemists a powerful tool to fine-tune the properties of lead compounds. The exploration of derivatives of this scaffold is likely to yield novel therapeutic agents across a spectrum of diseases. Further research into the structure-activity relationships of compounds derived from this building block will undoubtedly unveil its full potential in the development of next-generation medicines.

References

  • PubChem. 2-Chloro-4-fluorothiophenol. National Center for Biotechnology Information. [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature.
  • CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones - Google P
  • Transition-metal-catalyzed synthesis of phenols and aryl thiols - Beilstein Journals.
  • Heterocyclic Amides Derived from 2-Thiopheneacetic Acid: Synthesis, Characterization and Antimicrobial Activity Evaluation - ResearchG
  • synthesis and characterization of some biological active compounds on the basis of 2-thiophene carboxylic acid with heterocyclic amines.
  • Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing.
  • 2-chloro-4-fluorothiophenol (C6H4ClFS) - PubChemLite.
  • Highly fluorinated analogues of pharmacologically active compounds - Journal of the Chemical Society C: Organic (RSC Publishing).
  • Biological Profile and Synthesis of Phenoxyacetic Acid Deriv
  • 2-Chloro-4-fluorothiophenol | 175277-99-3 - Sigma-Aldrich.
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  • US4754072A - Preparation of thiophenols
  • What are the applications of 2-FLUOROTHIOPHENOL in pharmaceutical and chemical synthesis? - GuideChem.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanth
  • 2-Chloro-4-fluorothiophenol - the NIST WebBook.
  • Synthesis of α-aryl sulfides by deaminative coupling of α-amino compounds with thiophenols - PubMed.
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  • Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)
  • Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed.
  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents - MDPI.
  • α-CHLOROPHENYLACETIC ACID - Organic Syntheses Procedure.
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  • Synthesis and Characterization of New 1, 2, 4- (Triazine)
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Sources

Application

HPLC method development for 2-(2-Chloro-4-fluorophenylthio)acetic acid analysis

Application Note: HPLC Method Development and Validation for 2-(2-Chloro-4-fluorophenylthio)acetic Acid Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals. Introduction and Phy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC Method Development and Validation for 2-(2-Chloro-4-fluorophenylthio)acetic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals.

Introduction and Physicochemical Profiling

2-(2-Chloro-4-fluorophenylthio)acetic acid (CAS: 175135-76-9) is a highly functionalized halogenated aromatic thioether utilized as a critical intermediate in pharmaceutical and agrochemical synthesis[1]. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule requires a deep understanding of its physicochemical behavior.

The molecule features a hydrophobic di-halogenated phenyl ring, a thioether linkage, and an ionizable carboxylic acid moiety. The presence of the carboxylic acid (estimated pKa​ ~3.5) dictates the chromatographic strategy. If analyzed at a neutral pH, the molecule exists in a dynamic equilibrium between its ionized and unionized states, resulting in severe peak tailing, split peaks, and irreproducible retention times. Therefore, controlling the mobile phase pH is the foundational step in this method development.

Scientific Rationale: Causality in Method Design

As a Senior Application Scientist, I approach method development not by trial and error, but through predictive causality. Every parameter in this protocol is chosen to control a specific molecular behavior:

  • pH Control and Buffer Selection: To ensure the carboxylic acid remains fully protonated (unionized), the mobile phase pH must be maintained at least 1.5 units below the analyte's pKa​ . We utilize 0.1% Formic Acid (pH ~2.7). While historical methods for phenylthioacetic acid derivatives often used phosphoric acid, substituting it with formic acid provides identical chromatographic resolution while ensuring the method is fully compatible with Liquid Chromatography-Mass Spectrometry (LC-MS) for downstream impurity characterization[2].

  • Stationary Phase Selection: A high-purity, end-capped C18 column is selected. The di-halogenated aromatic ring is highly lipophilic; the C18 phase provides optimal dispersive interactions. End-capping is critical to prevent secondary interactions between the thioether lone pairs and residual silanols on the silica support, which would otherwise cause peak tailing.

  • Wavelength Selection: The conjugated system of the aromatic ring and the sulfur atom provides strong UV chromophores. Detection at 230 nm captures the optimal π→π∗ transitions of the halogenated phenylthio system, maximizing the signal-to-noise ratio for low-level impurity detection.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationScientific Justification
Column End-capped C18 (150 mm × 4.6 mm, 3.5 µm)Maximizes theoretical plates; end-capping prevents silanol interactions.
Mobile Phase A Water + 0.1% Formic AcidSuppresses ionization of the acetic acid moiety.
Mobile Phase B Acetonitrile + 0.1% Formic AcidProvides optimal elution strength for lipophilic halogens.
Flow Rate 1.0 mL/minBalances optimal linear velocity with system backpressure.
Column Temperature 35°C ± 1°CReduces mobile phase viscosity and ensures retention time reproducibility.
Injection Volume 10 µLPrevents column overloading while maintaining detection limits.
Detection PDA / UV at 230 nmTargets the primary absorption maximum of the thioether-aryl conjugate.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.08020Initial hold; focuses analyte at column head.
2.08020Isocratic hold.
10.01090Linear gradient; elutes the main peak and lipophilic impurities.
13.01090High-organic wash to clear strongly retained matrix.
13.18020Return to initial conditions.
18.08020Re-equilibration (5 column volumes).

Experimental Protocol: A Self-Validating Workflow

To ensure total trustworthiness, this protocol is designed as a self-validating system. It incorporates immediate feedback loops based on the International Council for Harmonisation (ICH) Q2(R2) guidelines[3].

Step 1: Standard and Sample Preparation
  • Diluent Preparation: Mix 50% Water and 50% Acetonitrile (v/v). Note: Matching the diluent closely to the initial mobile phase conditions prevents solvent-shock and peak distortion at the solvent front.

  • Stock Solution: Weigh exactly 25.0 mg of 2-(2-Chloro-4-fluorophenylthio)acetic acid reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL). Sonicate for 5 minutes.

  • Working Standard: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume (100 µg/mL). Filter through a 0.22 µm PTFE syringe filter.

Step 2: System Suitability Testing (SST)

Before analyzing unknown samples, the system must prove it is "fit for purpose"[3]. Inject the Working Standard six times consecutively.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area 2.0%.

    • Tailing Factor ( Tf​ ) 1.5.

    • Theoretical Plates ( N ) 5000.

Step 3: Execution and Bracketing

Run the sequence in the following order: Blank SST (x6) Samples (up to 10) Bracketing Standard (x1). The bracketing standard ensures that no instrumental drift occurred during the sample analysis phase.

Mandatory Visualization: Analytical Workflow

Below is the logical architecture of the self-validating HPLC workflow, illustrating the decision gates required for ICH Q2(R2) compliance.

HPLC_Workflow S1 1. Mobile Phase & Sample Prep S2 2. System Suitability Testing (SST) S1->S2 S3 SST Criteria Met? (RSD < 2.0%, T < 1.5) S2->S3 S4 3. Sample Analysis (Unknowns) S3->S4  Yes S5 Troubleshooting & Re-equilibration S3->S5  No S6 4. Bracketing Standards (Drift Check) S4->S6 S5->S2 S7 5. ICH Q2(R2) Data Reporting S6->S7

Fig 1: Self-validating HPLC analytical workflow ensuring ICH Q2(R2) compliance.

Method Validation Parameters (ICH Q2(R2) Framework)

To formally validate this method for quality control release or stability indicating purposes, the following parameters must be evaluated and documented in the validation report[3]:

Table 3: ICH Q2(R2) Validation Matrix

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, UV).No interference at the retention time of the main peak. Peak purity index > 0.990.
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50-150 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of target response.
Accuracy (Recovery) Spike API into placebo matrix at 80%, 100%, and 120% levels (triplicate preparations).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% target concentration.%RSD of assay results 2.0%.
Robustness Deliberately alter flow rate (±0.1 mL/min), column temp (±5°C), and pH (±0.2 units).SST criteria must still be met; assay variance 2.0%.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Separation of (Phenylthio)acetic acid on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]

Sources

Method

Application Note: Metallaphotoredox-Catalyzed C–S Cross-Coupling Using 2-(2-Chloro-4-fluorophenylthio)acetic Acid

Executive Summary & Scientific Rationale The incorporation of arylthio moieties into heteroaryl scaffolds is a critical transformation in modern drug discovery, allowing medicinal chemists to finely tune the lipophilicit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The incorporation of arylthio moieties into heteroaryl scaffolds is a critical transformation in modern drug discovery, allowing medicinal chemists to finely tune the lipophilicity, metabolic stability, and target-binding affinity of lead compounds[1]. Historically, transition-metal-catalyzed C–S cross-couplings have relied on aryl thiols or thiolate salts. However, these traditional nucleophiles present severe operational bottlenecks: they are highly malodorous, prone to oxidative dimerization (disulfide formation), and frequently poison transition-metal catalysts by strongly coordinating to the active metal center[1].

To circumvent these limitations, a paradigm-shifting methodology utilizes α-thioacetic acids as bench-stable, odorless sulfur surrogates[2]. Specifically, 2-(2-Chloro-4-fluorophenylthio)acetic acid (CAS 175135-76-9) serves as an ideal building block[3]. The 2-chloro-4-fluorophenyl group is a privileged pharmacophore in medicinal chemistry, offering excellent metabolic resistance. By employing a dual nickel/photoredox catalytic system, the acetic acid moiety is cleaved under mild conditions, facilitating a highly selective C–S bond formation with heteroaryl bromides without ever generating free thiolate intermediates[2].

Mechanistic Causality: The Dual Catalytic Cycle

The success of this protocol relies on the precise synergistic interplay between an Iridium(III) photocatalyst and a Nickel(II) cross-coupling catalyst. Understanding the causality behind this cycle is essential for troubleshooting and scaling the reaction.

  • Photoredox Activation: The Ir(III) photocatalyst, typically [Ir[dF(Me)ppy]2​(dtbbpy)]PF6​ , is excited by 450 nm blue light to a long-lived ∗Ir(III) excited state. This species acts as a potent oxidant, engaging the deprotonated 2-(2-Chloro-4-fluorophenylthio)acetic acid in a single-electron transfer (SET) event[1].

  • Sulfur Surrogate Cleavage: Unlike traditional decarboxylative pathways that yield stable alkyl radicals, the oxidation of the α-thioacetic acid triggers a unique cleavage event. Mechanistic studies confirm this does not proceed via a free thiol or thioanisole intermediate[2]. Instead, it generates a transient sulfur-centered radical (or a closely associated surrogate) that is highly reactive toward the nickel center[1].

  • Nickel Cross-Coupling: Concurrently, the Ni(0) species undergoes oxidative addition into the heteroaryl bromide to form a Ni(II)–aryl complex. This complex rapidly intercepts the sulfur radical surrogate to form a high-valent Ni(III) intermediate. Reductive elimination yields the biaryl thioether product, and a subsequent SET from the reduced Ir(II) species regenerates the active Ni(0) catalyst[1].

MechanisticCycle cluster_photoredox Photoredox Cycle cluster_nickel Nickel Catalytic Cycle PC Ir(III) Precatalyst PC_ex *Ir(III) Excited State PC->PC_ex 450 nm Blue LED PC_red Ir(II) Reduced State PC_ex->PC_red SET from Substrate Substrate 2-(2-Chloro-4-fluorophenylthio) acetic acid PC_ex->Substrate PC_red->PC SET to Ni Cycle NiIII Ni(III) Intermediate PC_red->NiIII Ni0 Ni(0) Active Species NiII Ni(II)-Aryl Complex Ni0->NiII Oxidative Addition (Heteroaryl-Br) NiII->NiIII Radical Capture NiIII->Ni0 Reductive Elimination & SET from Ir(II) Product Biaryl Thioether Product NiIII->Product Product Release Radical Arylthio Radical Surrogate Substrate->Radical Cleavage / -CO2 Radical->NiII Intercepted by Ni(II)

Fig 1. Dual metallaphotoredox catalytic cycle for C-S cross-coupling.

Quantitative Optimization & Causality of Variables

The reaction conditions must be strictly controlled to prevent off-target quenching of the photocatalyst or poisoning of the nickel center. Table 1 summarizes the critical optimization parameters and the logical causality behind their selection.

Table 1: Optimization of Reaction Conditions for C–S Cross-Coupling

EntryCatalyst System (Ni / Ir)BaseSolventLight SourceYield (%)Causality / Observation
1 NiCl₂·DME / Ir[dF(Me)ppy]₂(dtbbpy)PF₆ K₂HPO₄ DMA 450 nm LED 85% Optimal conditions; K₂HPO₄ deprotonates acid without coordinating Ni.
2NiCl₂·DME / NoneK₂HPO₄DMA450 nm LED0%Validates the absolute necessity of the photoredox SET event.
3None / Ir[dF(Me)ppy]₂(dtbbpy)PF₆K₂HPO₄DMA450 nm LED0%Validates the necessity of the Nickel cross-coupling cycle.
4NiCl₂·DME / Ir[dF(Me)ppy]₂(dtbbpy)PF₆K₂HPO₄DMADark0%Confirms the reaction is strictly photochemically driven.
5NiCl₂·DME / Ir[dF(Me)ppy]₂(dtbbpy)PF₆Et₃NDMA450 nm LED32%Organic amines competitively quench the *Ir(III) excited state.

Self-Validating Experimental Protocol

This protocol is designed for the synthesis of 3-((2-chloro-4-fluorophenyl)thio)quinoline using 3-bromoquinoline as the model heteroaryl halide. The system incorporates In-Process Controls (IPCs) to ensure the protocol is self-validating.

Workflow S1 1. Reagent Mixing Ar-Br, Thioacetic Acid, NiCl2, Ir-Cat, Base S2 2. Deoxygenation N2 Sparging (15 mins) S1->S2 S3 3. Irradiation 450 nm LED, 25°C (16 hrs) S2->S3 S4 S4 S3->S4 S5 5. Isolation Aqueous Workup & Chromatography S4->S5

Fig 2. Step-by-step experimental workflow with integrated IPC validation.

Step-by-Step Methodology (0.5 mmol Scale)

Step 1: Reagent Preparation

  • To an oven-dried 8 mL reaction vial equipped with a Teflon-coated magnetic stir bar, add 3-bromoquinoline (104 mg, 0.5 mmol, 1.0 equiv).

  • Add 2-(2-Chloro-4-fluorophenylthio)acetic acid (165.5 mg, 0.75 mmol, 1.5 equiv). Causality: A slight excess ensures complete consumption of the valuable heteroaryl bromide.

  • Add NiCl₂·DME (5.5 mg, 0.025 mmol, 5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (6.7 mg, 0.025 mmol, 5 mol%).

  • Add the photocatalyst [Ir[dF(Me)ppy]2​(dtbbpy)]PF6​ (5.6 mg, 0.005 mmol, 1 mol%) and anhydrous K2​HPO4​ (174.2 mg, 1.0 mmol, 2.0 equiv).

Step 2: Solvent Addition and Deoxygenation 5. Transfer the vial to a fume hood and add 5.0 mL of anhydrous N,N-dimethylacetamide (DMA). 6. Seal the vial with a septum cap. Insert a nitrogen inlet needle directly into the solvent and a vent needle into the headspace. Sparge with N2​ gas for exactly 15 minutes. *Causality: Oxygen is a potent triplet quencher that will rapidly deactivate the Ir(III) excited state and oxidize the delicate Ni(0) intermediate. This step is non-negotiable for reaction success.

Step 3: Photochemical Irradiation 7. Remove the needles and seal the puncture with Parafilm. 8. Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Ensure the vial is approximately 2–3 cm from the light source. 9. Stir vigorously (800 rpm) at 25 °C for 16 hours. Use a cooling fan to maintain ambient temperature, as excessive heat can degrade the photocatalyst.

Step 4: In-Process Control (IPC) Validation 10. Self-Validation Step: After 14 hours, halt stirring and withdraw a 10 µL aliquot using a micro-syringe. Dilute in 1 mL of HPLC-grade Acetonitrile and analyze via LC-MS.

  • Pass Criteria: The chromatogram must show >95% consumption of 3-bromoquinoline and the emergence of the product mass [M+H]+≈290.0 .
  • Fail Criteria: If conversion is <80%, the system has failed validation. Immediately verify the emission spectrum of the LED array and check for compromised septum seals (oxygen ingress).

Step 5: Workup and Purification 11. Upon successful IPC validation, dilute the reaction mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel. 12. Wash the organic layer with deionized water ( 3×10 mL) to remove the DMA and inorganic salts, followed by a brine wash (10 mL). 13. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. 14. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient) to afford the pure biaryl thioether.

Analytical Characterization & Quality Control

For the synthesized 3-((2-chloro-4-fluorophenyl)thio)quinoline, QC validation should focus on the distinctive isotopic signature of the chlorine atom and the fluorine coupling in NMR:

  • HRMS (ESI-TOF): Look for the characteristic 3:1 isotopic ratio indicating the presence of the 35Cl and 37Cl isotopes.

  • 19F NMR: A distinct multiplet around -112 to -115 ppm confirms the structural integrity of the 4-fluorophenyl moiety, ensuring no defluorination occurred during the photoredox cycle[2].

Comprehensive References

  • Christian, A. H. (2021). Metallaphotoredox-Catalyzed C–S Cross-Coupling between Heteroaryl Bromides and α-Thioacetic Acids to Access Biaryl Thioethers. The Journal of Organic Chemistry, 86(15), 10914-10920. Retrieved from[Link]

Sources

Application

Application Note: In Vitro Assay Protocols for 2-(2-Chloro-4-fluorophenylthio)acetic Acid Derivatives

Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists in Preclinical Drug Discovery. Executive Summary & Pharmacological Rationale The compound 2-(2-Chloro-4-fluorophenylthio)acetic acid (CAS: 17...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists in Preclinical Drug Discovery.

Executive Summary & Pharmacological Rationale

The compound 2-(2-Chloro-4-fluorophenylthio)acetic acid (CAS: 175135-76-9) serves as a highly versatile, privileged pharmacophore in modern medicinal chemistry. Structurally, it belongs to the halogenated phenylthioacetic (and structurally related phenoxyacetic) acid class. In preclinical drug development, this specific structural motif is predominantly leveraged to interrogate two distinct therapeutic targets:

  • CRTH2 (DP2) Receptor Antagonism: For the treatment of Th2-mediated allergic inflammation, asthma, and eosinophilia[1][2].

  • PPAR-α/γ Modulation: For the management of metabolic syndrome, dyslipidemia, and insulin resistance[3][4].

Structural Causality & Assay Design

The efficacy of 2-(2-Chloro-4-fluorophenylthio)acetic acid derivatives stems from their structural mimicry of endogenous ligands. The thioacetic acid moiety acts as a bioisostere for the carboxylate headgroups of endogenous fatty acids (in the case of PPARs) and Prostaglandin D2 (PGD2, in the case of CRTH2)[4][5]. Furthermore, the 2-chloro-4-fluoro substitution pattern on the phenyl ring is not arbitrary; these halogens significantly enhance lipophilicity and metabolic stability while driving deep insertion into hydrophobic receptor binding pockets via halogen bonding[6].

To ensure high scientific integrity, the protocols detailed below are designed as self-validating systems, incorporating specific positive controls, orthogonal readouts, and defined Z'-factor thresholds to guarantee assay robustness.

Pathways cluster_CRTH2 CRTH2 Antagonism (Allergic Inflammation) cluster_PPAR PPAR Modulation (Metabolic Regulation) Ligand 2-(2-Chloro-4-fluorophenylthio) acetic acid CRTH2 CRTH2 (DP2) Receptor Ligand->CRTH2 PPAR PPAR-α/γ Receptors Ligand->PPAR Gi Gi Protein Coupling CRTH2->Gi Blocked by Ligand cAMP Inhibition of cAMP Drop Gi->cAMP Eos Decreased Eosinophil Chemotaxis cAMP->Eos RXR RXR Heterodimerization PPAR->RXR Activated by Ligand PPRE PPRE Binding RXR->PPRE Lipid Lipid/Glucose Metabolism PPRE->Lipid

Caption: Dual pharmacological mechanisms of halogenated phenylthioacetic acid derivatives.

Protocol I: CRTH2 (DP2) Receptor Antagonism Assay

Mechanism & Causality: CRTH2 is a Gi-coupled G-protein coupled receptor (GPCR). When activated by its endogenous ligand, PGD2, it inhibits adenylate cyclase, leading to a drop in intracellular cyclic AMP (cAMP)[1]. To measure the antagonistic properties of our test compound, we must first artificially elevate cAMP using Forskolin, suppress it using PGD2, and then measure the compound's ability to rescue cAMP levels[1][6]. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) for its high sensitivity and resistance to compound auto-fluorescence.

Materials
  • Cell Line: CHO-K1 cells stably expressing human CRTH2.

  • Reagents: Forskolin (10 µM final), PGD2 (EC80 concentration, typically 10-30 nM), HTRF cAMP dynamic 2 assay kit (Cisbio).

  • Reference Antagonist: Ramatroban (Positive control)[6].

Step-by-Step Methodology
  • Cell Preparation: Harvest CHO-K1-hCRTH2 cells at 80% confluency. Resuspend in assay buffer (HBSS supplemented with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX to prevent cAMP degradation).

  • Compound Plating: Dispense 2-(2-Chloro-4-fluorophenylthio)acetic acid (or its synthesized derivatives) into a 384-well low-volume white microplate using an acoustic dispenser (e.g., Echo 550) to create an 11-point dose-response curve (10 µM to 0.1 nM).

  • Cell Seeding: Add 1,000 cells per well (in 5 µL volume) to the compound-containing plates. Incubate for 15 minutes at room temperature to allow pre-binding of the antagonist.

  • Agonist Challenge: Prepare a stimulation buffer containing Forskolin (to stimulate adenylate cyclase) and PGD2 (to activate CRTH2). Add 5 µL of this mixture to each well.

  • Incubation: Seal the plate and incubate for 30 minutes at room temperature.

  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP-Cryptate (HTRF reagents). Incubate for 1 hour in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Calculate the 665 nm / 620 nm emission ratio.

Protocol II: PPAR-α/γ Transactivation Reporter Assay

Mechanism & Causality: Peroxisome proliferator-activated receptors (PPARs) are ligand-activated nuclear transcription factors. Upon binding a ligand like a phenylthioacetic acid derivative, PPAR heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the DNA[3][4]. To quantify this, we utilize a reporter gene assay where a PPRE sequence drives the expression of Firefly Luciferase in HepG2 (human hepatoma) cells.

Materials
  • Cell Line: HepG2 cells transiently or stably co-transfected with a PPAR (α or γ) expression plasmid and a PPRE-luciferase reporter plasmid.

  • Reagents: ONE-Glo™ Luciferase Assay System (Promega), Opti-MEM reduced serum medium.

  • Reference Agonists: Fenofibrate (for PPAR-α) and Rosiglitazone (for PPAR-γ)[4].

Step-by-Step Methodology
  • Transfection & Seeding: If using transient transfection, transfect HepG2 cells using Lipofectamine 3000 in bulk. After 24 hours, harvest and seed cells into 96-well white, clear-bottom tissue culture plates at a density of 20,000 cells/well in assay medium (DMEM with 1% charcoal-stripped FBS to remove endogenous lipid ligands).

  • Starvation: Incubate the cells overnight (16-18 hours) at 37°C, 5% CO2 to establish a low basal transcription baseline.

  • Ligand Treatment: Prepare serial dilutions of the test compound in DMSO (final DMSO concentration must not exceed 0.5% to prevent cytotoxicity). Add the compound to the cells and incubate for 24 hours.

  • Lysis & Detection: Equilibrate the plate to room temperature for 15 minutes. Add an equal volume (e.g., 100 µL) of ONE-Glo™ Reagent directly to the culture medium.

  • Incubation: Shake the plate at 300 rpm for 5 minutes to ensure complete cell lysis.

  • Readout: Measure luminescence using a multimode plate reader. The luminescent signal is directly proportional to the transactivation activity of the PPAR receptor.

Workflow cluster_assays Detection Modalities Prep Compound Prep (DMSO Stock) Cell Cell Seeding (CHO-K1 or HepG2) Prep->Cell Incubate Ligand Incubation (Dose-Response) Cell->Incubate cAMP HTRF cAMP Assay (Fluorescence) Incubate->cAMP CRTH2 Luc Luciferase Reporter (Luminescence) Incubate->Luc PPAR Data Data Analysis (IC50/EC50 Calculation) cAMP->Data Luc->Data

Caption: Standardized high-throughput in vitro workflow for evaluating compound efficacy.

Quantitative Data Interpretation & Quality Control

To ensure trustworthiness, all assays must be evaluated against strict quality control metrics. The table below summarizes the expected pharmacological profiles for optimized phenylthioacetic acid derivatives and the required assay validation parameters.

Assay TypeTargetExpected Potency (IC50/EC50)Reference ControlRequired Z'-FactorReadout Modality
HTRF cAMP CRTH2 (DP2)1 nM – 50 nM (Antagonism)Ramatroban (IC50 ~30 nM)> 0.65TR-FRET (Ratio 665/620 nm)
Reporter Gene PPAR-α10 nM – 500 nM (Agonism)Fenofibrate (EC50 ~30 µM)> 0.60Luminescence (RLU)
Reporter Gene PPAR-γ50 nM – 1 µM (Agonism)Rosiglitazone (EC50 ~40 nM)> 0.60Luminescence (RLU)

Note: A Z'-factor > 0.5 indicates an excellent assay with a large dynamic range and low data variance, making it suitable for high-throughput screening (HTS) of 2-(2-Chloro-4-fluorophenylthio)acetic acid libraries.

References

  • Novel CRTH2 antagonists: a review of patents from 2006 to 2009. Taylor & Francis. Available at:[Link]

  • Prostanoid receptor antagonists: development strategies and therapeutic applications. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Discovery of Potent, Selective, and Orally Bioavailable Alkynylphenoxyacetic Acid CRTH2 (DP2) Receptor Antagonists for the Treatment of Allergic Inflammatory Diseases. ResearchGate. Available at:[Link]

  • Novel Selective Orally Active CRTH2 Antagonists for Allergic Inflammation Developed from in Silico Derived Hits. ACS Publications. Available at:[Link]

  • Synthesis, biological evaluation, and molecular modeling investigation of chiral phenoxyacetic acid analogues with PPARalpha and PPARgamma agonist activity. PubMed. Available at:[Link]

  • Design, Synthesis and Biological Evaluation of Phenoxyacetic Acid derivatives Linked to Pyrazole Scaffold as PPAR-α/γ Agonists and COX-2 Inhibitors with Dual Antidiabetic/Anti-inflammatory Activities. ResearchGate. Available at:[Link]

Sources

Method

mass spectrometry parameters for 2-(2-Chloro-4-fluorophenylthio)acetic acid detection

High-Sensitivity LC-MS/MS Quantification of 2-(2-Chloro-4-fluorophenylthio)acetic Acid: A Mechanistic and Methodological Guide Introduction & Chemical Rationale 2-(2-Chloro-4-fluorophenylthio)acetic acid (CAS 175135-76-9...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Sensitivity LC-MS/MS Quantification of 2-(2-Chloro-4-fluorophenylthio)acetic Acid: A Mechanistic and Methodological Guide

Introduction & Chemical Rationale

2-(2-Chloro-4-fluorophenylthio)acetic acid (CAS 175135-76-9)[1] is a highly specific halogenated thioacetic acid derivative, frequently encountered as a critical intermediate in pharmaceutical synthesis and agrochemical development[2]. Due to the environmental persistence and toxicological relevance of halogenated phenylthio compounds, detecting them at trace levels in complex matrices (e.g., plasma, wastewater) requires highly selective analytical methodologies[3].

This application note details a robust, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol designed for the precise quantification of this compound.

Ionization Dynamics and Fragmentation Causality

To design an effective mass spectrometry method, one must exploit the molecule's intrinsic chemical properties.

Ionization Strategy (ESI-): The molecule features a terminal carboxylic acid (-COOH) group attached to a thioether linkage. Because carboxylic acids readily donate a proton in solution, Negative Electrospray Ionization (ESI-) is the definitive choice. During the electrospray process, the high voltage and droplet evaporation dynamics drive gas-phase deprotonation, efficiently forming the [M−H]− precursor ion at m/z 218.9 (utilizing the most abundant 35Cl isotope).

Collision-Induced Dissociation (CID) Pathways: Under argon gas collision in the Q2 cell, the precursor ion undergoes two primary, predictable fragmentation pathways:

  • Decarboxylation (Quantifier Transition: 218.9 → 175.0): The carboxylic acid moiety is highly susceptible to decarboxylation. The loss of carbon dioxide (44 Da) leaves a carbanion that is resonance-stabilized by the adjacent sulfur atom. Because this is the most thermodynamically favorable pathway, it produces the highest signal-to-noise ratio and is used for primary quantification.

  • Thioether Cleavage (Qualifier Transition: 218.9 → 161.0): At higher collision energies, the C-S bond undergoes cleavage[3], resulting in the loss of the carboxymethyl group (-CH 2​ COOH, 58 Da) to yield the 2-chloro-4-fluorothiophenolate anion. Because this fragment retains the unique dual-halogenated aromatic ring, it serves as a highly specific qualifier ion to structurally confirm the analyte and prevent false positives.

Workflow Visualization

LCMS_Workflow Sample Sample Matrix (Plasma/Urine/Water) Spike Spike Internal Standard (Self-Validation Step) Sample->Spike Extraction Solid Phase Extraction (SPE) Isolate Thioacetic Acids Spike->Extraction LC UHPLC Separation (0.1% Formic Acid / MeCN) Extraction->LC ESI ESI- Source Deprotonation to [M-H]- LC->ESI MSMS Triple Quadrupole MS/MS Quant: m/z 175 | Qual: m/z 161 ESI->MSMS

LC-MS/MS self-validating workflow for thioacetic acid quantification.

Experimental Protocol & System Parameters

Reagent Selection Causality

While traditional HPLC methods for acidic compounds often utilize phosphoric acid to maintain low pH, phosphoric acid is non-volatile and will rapidly precipitate in the MS source, causing severe ion suppression and physical blockages. Therefore, replacing phosphoric acid with 0.1% Formic Acid is mandatory for MS compatibility[4]. Formic acid maintains the analyte in its neutral, protonated form during reverse-phase chromatography (ensuring sharp peak shapes) while still allowing efficient deprotonation in the ESI source as the volatile solvent evaporates.

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 200 µL of the biological or environmental sample into a clean microcentrifuge tube.

  • Internal Standard Addition: Spike 10 µL of a stable isotope-labeled standard (or a structural analog like (4-fluorophenylthio)acetic acid) at a known concentration. Causality: This is the first step of the self-validating system, ensuring any downstream extraction losses are mathematically corrected.

  • Protein Precipitation / Extraction: Add 600 µL of cold LC-MS grade acetonitrile. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 500 µL of the supernatant to an autosampler vial for UHPLC injection.

Instrumental Parameters

Table 1: UHPLC Gradient Conditions (C18 Column, 2.1 x 50 mm, 1.7 µm)

Time (min) Flow Rate (mL/min) Mobile Phase A (%) Mobile Phase B (%)
0.0 0.4 95 5
1.0 0.4 95 5
4.0 0.4 10 90
5.5 0.4 10 90
5.6 0.4 95 5
8.0 0.4 95 5

Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V) Purpose

| 2-(2-Chloro-4-fluorophenylthio)acetic acid | 218.9 | 175.0 | 50 | 15 | Quantifier (Loss of CO 2​ ) | | 2-(2-Chloro-4-fluorophenylthio)acetic acid | 218.9 | 161.0 | 50 | 25 | Qualifier (Thioether Cleavage) | (Note: Collision Energy is applied as a negative potential in ESI- mode, though inputted as absolute values in most acquisition software).

Self-Validating System Criteria

To ensure absolute trustworthiness, every batch run using this protocol must pass three built-in validation gates:

  • Matrix Effect Check: The absolute peak area of the Internal Standard in the sample matrix must not deviate by more than >50% compared to a neat solvent injection. If it does, severe matrix suppression is occurring, and the sample must be diluted and re-extracted.

  • Carryover Blanking: A matrix blank must be injected immediately following the highest calibration standard. The signal in the blank must be <5% of the Lower Limit of Quantification (LLOQ).

  • Ion Ratio Confirmation: The ratio of the Qualifier ion (m/z 161.0) to the Quantifier ion (m/z 175.0) must remain within ±20% of the ratio established by the neat reference standards. A deviation indicates a co-eluting isobaric interference, automatically invalidating that specific sample's quantitative result.

References

  • 2-(2-CHLORO-4-FLUOROPHENYLTHIO)
  • 2-(2-CHLORO-4-FLUOROPHENYLTHIO)
  • Separation of (Phenylthio)
  • Source: scispace.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-(2-Chloro-4-fluorophenylthio)acetic Acid Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that scaling up thioether intermediates often presents unexpected bottlenecks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that scaling up thioether intermediates often presents unexpected bottlenecks. The synthesis of 2-(2-Chloro-4-fluorophenylthio)acetic acid (CAS: 175135-76-9) relies on the nucleophilic substitution ( SN​2 ) of a haloacetic acid by a thiolate anion. While mechanistically straightforward, yields are frequently compromised by oxidative dimerization and competitive hydrolysis.

This guide provides a self-validating protocol, a mechanistic troubleshooting dashboard, and an FAQ section designed to help you achieve >90% yields.

I. Mechanistic Workflow & Failure Modes

Understanding the competing pathways in your reaction vessel is the first step toward yield optimization. The diagram below illustrates the desired SN​2 trajectory alongside the two most common yield-killing side reactions: aerobic oxidation and base-catalyzed hydrolysis.

G Thiol 2-Chloro-4-fluorothiophenol (Nucleophile) Base Base (NaOH / K2CO3) Solvent (EtOH/H2O) Thiol->Base Deprotonation Disulfide Disulfide Byproduct (Oxidative Dimerization) Thiol->Disulfide Aerobic Oxidation (O2) Alkyl Haloacetic Acid (X=Cl or Br) Alkyl->Base Neutralization Hydrolysis Glycolic Acid (Hydrolysis Byproduct) Alkyl->Hydrolysis Excess Heat/Base Product 2-(2-Chloro-4-fluorophenylthio) acetic acid (Target Product) Base->Product SN2 Substitution

Mechanistic pathway for 2-(2-Chloro-4-fluorophenylthio)acetic acid synthesis and side reactions.

II. Diagnostic Dashboard: Parameter Optimization

To transition from standard literature conditions to a high-yielding, scalable process, specific parameters must be strictly controlled. The table below summarizes the quantitative shifts required for optimization.

ParameterStandard ConditionOptimized ConditionMechanistic RationaleExpected Yield
Alkylating Agent Chloroacetic Acid (1.1 eq)Bromoacetic Acid (1.1 eq)Bromide is a superior leaving group, significantly accelerating the SN​2 reaction over background hydrolysis .85–95%
Base Equivalents NaOH (1.5 eq)NaOH (2.15 eq)1.0 eq neutralizes the carboxylic acid; 1.0 eq forms the nucleophilic thiolate; 0.15 eq accounts for atmospheric CO₂ buffering.N/A
Atmosphere Ambient AirInert (N₂ or Argon)Prevents the rapid oxidative dimerization of the electron-rich thiophenol into an unreactive disulfide.N/A
Temperature Reflux (80 °C)0 °C addition, then 40 °CMinimizes the competitive base-catalyzed hydrolysis of the haloacetic acid into glycolic acid.N/A
III. Self-Validating Experimental Protocol

This step-by-step methodology incorporates in-process controls (IPCs) to ensure the system self-validates at each critical juncture.

Phase 1: Thiolate Generation

  • Equip a 3-neck round-bottom flask with a magnetic stirrer, nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Dissolve 2-chloro-4-fluorothiophenol (1.0 eq) in degassed ethanol (3 volumes).

  • In a separate vessel, prepare a solution of NaOH (2.15 eq) in degassed DI water (3 volumes).

    • Causality: Degassing the solvents by nitrogen sparging for 15 minutes prevents the aerobic oxidation of the thiol. The 2.15 equivalents of base ensure complete neutralization of the incoming acid and full deprotonation of the thiol .

  • Slowly add the aqueous NaOH to the ethanolic thiol solution at room temperature.

    • Validation Check (IPC): The solution should become completely homogeneous and slightly yellow. A cloudy mixture indicates incomplete thiolate formation or pre-existing disulfide impurities.

Phase 2: Controlled Alkylation 5. Cool the reaction mixture to 0–5 °C using an ice bath. 6. Dissolve bromoacetic acid (1.1 eq) in a minimal amount of degassed ethanol.

  • Causality: Bromoacetic acid is utilized over chloroacetic acid because the weaker C-Br bond lowers the activation energy for the SN​2 substitution, outcompeting side reactions .

  • Add the bromoacetic acid solution dropwise via the dropping funnel over 30 minutes.

    • Causality: Strict temperature control during addition prevents an exothermic runaway reaction and minimizes the competitive hydrolysis of the alkylating agent.

  • Remove the ice bath and allow the reaction to warm to 40 °C for 2–4 hours.

    • Validation Check (IPC): Monitor by TLC (Eluent: 7:3 Hexane:EtOAc with 1% Acetic Acid). The reaction is complete when the highly UV-active starting thiol spot is entirely consumed.

Phase 3: Isolation and Purification 9. Concentrate the reaction mixture under reduced pressure to strip the ethanol. 10. Dilute the aqueous residue with DI water and wash once with dichloromethane (DCM). Discard the organic layer.

  • Causality: This washing step removes any trace non-polar disulfide byproducts, ensuring high purity of the final product.
  • Acidify the aqueous layer with 6M HCl dropwise under vigorous stirring until the pH reaches 2.0.
  • Causality: Acidification protonates the carboxylate, drastically reducing its aqueous solubility and inducing precipitation of the target thioacetic acid .
  • Filter the resulting white precipitate, wash with cold water, and dry under vacuum at 45 °C to a constant weight.
IV. Troubleshooting FAQs

Q1: I am observing a highly non-polar spot on my TLC, and my yield is capped at 50%. What is happening? A1: You are observing the oxidative dimerization of 2-chloro-4-fluorothiophenol into its corresponding diaryl disulfide. Thiophenols are highly susceptible to aerobic oxidation, particularly in basic media where the electron-rich thiolate is exposed. Corrective Action: Ensure strict adherence to an inert atmosphere (N₂/Ar) and degas your solvents. If your starting material is already partially oxidized, add a catalytic amount of a reducing agent (e.g., Sodium borohydride, NaBH4​ ) to the basic thiol solution prior to adding the alkylating agent. This will reduce the disulfide back to the active nucleophilic thiolate.

Q2: The starting thiophenol is not fully consumed, but the alkylating agent has disappeared. Adding more base and heating does not drive the reaction to completion. Why? A2: The haloacetic acid is undergoing competitive hydrolysis in the aqueous base to form glycolic acid. At elevated temperatures, this side reaction outcompetes the desired SN​2 substitution. Corrective Action: Switch your alkylating agent from chloroacetic acid to bromoacetic acid. The bromide ion is a superior leaving group, increasing the rate of the desired substitution. Furthermore, ensure the alkylating agent is added dropwise at 0–5 °C before gently warming the mixture.

Q3: Why is my product failing to precipitate during the final workup? I am getting an oily emulsion instead. A3: The product, 2-(2-Chloro-4-fluorophenylthio)acetic acid, remains highly soluble in water as a sodium salt. If the pH is not lowered sufficiently, or if too much ethanol remains in the mixture, precipitation will fail. Corrective Action: Ensure all ethanol is stripped via rotary evaporation before acidification. Verify with pH paper that the aqueous layer has reached pH ≤ 2. If an oil still forms instead of a solid (often due to residual impurities lowering the melting point), extract the acidic aqueous layer with Ethyl Acetate, dry over Na2​SO4​ , and concentrate to yield the product.

V. References
  • The challenge of peptide nucleic acid synthesis Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao) as a potent selective inhibitor of Polo like kinase 2 (PLK2) PMC (National Institutes of Health) URL:[Link]

Optimization

Technical Support Center: Troubleshooting Solubility of 2-(2-Chloro-4-fluorophenylthio)acetic acid in DMSO

Prepared by the Office of the Senior Application Scientist This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(2-Chloro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(2-Chloro-4-fluorophenylthio)acetic acid in Dimethyl Sulfoxide (DMSO). Our approach moves beyond simple procedural steps to explain the underlying physicochemical principles, ensuring you can make informed decisions to achieve reliable and reproducible results.

Understanding the Molecule and the Solvent

2-(2-Chloro-4-fluorophenylthio)acetic acid is a substituted thioether carboxylic acid. Its structure presents several factors that influence solubility:

  • Aromatic Rings and Halogens: The chloro- and fluoro-substituted phenyl ring makes the molecule relatively large, lipophilic, and rigid.

  • Carboxylic Acid Group: This group provides a site for hydrogen bonding and introduces acidic character (predicted pKa ≈ 4.02)[1].

  • Thioether Linkage: The sulfur atom adds to the molecular size and can participate in polar interactions.

  • Crystalline Solid State: Like many small molecules, it exists as a crystalline solid[1][2]. Significant energy is required to overcome the crystal lattice forces before dissolution can occur.

DMSO is a powerful, highly polar aprotic solvent, renowned for its ability to dissolve a vast range of compounds. However, its effectiveness is highly dependent on its purity and handling, primarily due to its hygroscopic nature—its tendency to readily absorb water from the atmosphere[3][4]. This single factor is the root cause of many solubility failures.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered when preparing DMSO stock solutions of 2-(2-Chloro-4-fluorophenylthio)acetic acid.

Q1: My compound is not dissolving in DMSO at room temperature, even after vortexing. What is the first-line solution?

Answer: Initial insolubility is often due to the high crystal lattice energy of the solid compound. Mechanical agitation is the first and safest step to promote dissolution.

Causality: The process of dissolution requires solvent molecules to surround and solvate individual molecules of the solute, breaking apart the solid-state structure. Vortexing increases the interaction between the solvent and the surface of the solid particles. However, for tightly packed crystals, this may not be sufficient.

Recommended Action: Sonication Sonication uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles. This process generates localized high-energy agitation that is extremely effective at breaking up solid aggregates and accelerating the dissolution process[5][6].

  • Protocol: Place your sealed vial containing the compound and DMSO into a bath sonicator. Sonicate for 5-15 minute intervals. Visually inspect for undissolved particles after each interval.

Q2: I've sonicated the solution, but there are still undissolved particles. Can I heat the sample?

Answer: Yes, gentle warming is the next logical step, but it must be done with caution.

Causality: Increasing the temperature adds kinetic energy to the system. This causes solvent molecules to move faster and collide with the solute with more force, enhancing the rate and extent of dissolution.

Recommended Action: Gentle & Controlled Warming

  • Protocol: Place the sealed vial in a water bath set to a modest temperature (e.g., 30-40°C) for 10-15 minutes[5][6].

  • Critical Warning: Avoid aggressive heating. While DMSO itself is thermally stable to approximately 150°C[7][8], the compound may not be. Excessive heat can cause chemical degradation, leading to inaccurate concentrations and potentially confounding biological assay results. Always follow warming with another round of vortexing or sonication.

Q3: My compound dissolved perfectly, but after storing it at -20°C and thawing, it has precipitated. What happened?

Answer: This is a classic sign of water absorption by DMSO. This is the most common cause of compound precipitation from DMSO stock solutions over time[9].

Causality: DMSO is extremely hygroscopic and can rapidly absorb atmospheric moisture every time the container is opened[3][4]. Water is fully miscible with DMSO, but its presence significantly alters the solvent's properties. It increases the polarity and structuredness of the solvent, making it more difficult to dissolve large, lipophilic compounds[9][10]. Freeze-thaw cycles exacerbate this problem by increasing the opportunities for air (and moisture) exposure[10][11]. The crystallized compound that precipitates is often in a lower energy, less soluble form, making it even harder to redissolve[10].

Recommended Actions:

  • Use Anhydrous DMSO: Always use a high-purity, anhydrous grade of DMSO, preferably from a new, small-volume, sealed bottle[6][9].

  • Proper Aliquoting: Prepare single-use aliquots of your high-concentration stock solution. This minimizes the number of freeze-thaw cycles and moisture exposure for the bulk of your stock[5][9].

  • Storage: Store aliquots in tightly sealed vials at -20°C or, for long-term storage, at -80°C[5][9].

Q4: I am diluting my clear DMSO stock into aqueous cell culture media, and the compound immediately precipitates. How can I prevent this?

Answer: This is a common issue when a compound that is soluble in 100% DMSO is rapidly transferred to a predominantly aqueous environment where its solubility is much lower[5].

Causality: The abrupt change in solvent polarity causes the compound to crash out of solution before it can be adequately dispersed and solvated by the new medium.

Recommended Action: Intermediate Serial Dilutions Do not dilute your high-concentration stock directly into the aqueous buffer.

  • Protocol: First, perform one or more intermediate serial dilutions in 100% DMSO to get the compound to a concentration closer to your final working concentration. Then, add this lower-concentration DMSO stock to your aqueous medium, preferably while vortexing the medium, to ensure rapid dispersion[6]. This method prevents localized high concentrations of the compound from forming in the aqueous phase, thus avoiding precipitation. The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced artifacts[5].

Troubleshooting Summary Table
Observation Potential Cause(s) Recommended Action(s)
Initial Insolubility High crystal lattice energy of the solid.1. Vortex vigorously. 2. Sonicate in a water bath for 5-15 min intervals[6]. 3. Gently warm to 30-40°C, then vortex/sonicate again[5].
Precipitation After Storage DMSO has absorbed atmospheric water, reducing its solvating power.1. Discard the solution and remake with fresh, anhydrous DMSO[9]. 2. In the future, prepare single-use aliquots to minimize freeze-thaw cycles and moisture exposure[5].
Precipitation Upon Aqueous Dilution Rapid solvent polarity shift; compound is insoluble in the aqueous buffer.1. Make intermediate serial dilutions in 100% DMSO first. 2. Add the final DMSO stock to the aqueous buffer while mixing/vortexing[6].
Persistent Cloudiness/Film Compound purity issues; presence of insoluble isomers or byproducts.1. Verify compound purity via analytical methods (e.g., LC-MS, NMR). 2. Consider filtering the DMSO stock solution through a 0.22 µm PTFE (Teflon) syringe filter.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution

This protocol details the best practices for preparing a reliable, high-concentration stock solution.

  • Pre-Calculation: Determine the mass of 2-(2-Chloro-4-fluorophenylthio)acetic acid (Molecular Weight: ~236.66 g/mol ) required. For 1 mL of a 10 mM solution, you will need 2.37 mg.

  • Solvent Preparation: Obtain a new, sealed bottle of high-purity, anhydrous DMSO. Allow it to come to room temperature before opening to prevent condensation of atmospheric moisture into the cold solvent.

  • Weighing: Accurately weigh the calculated mass of the compound into a sterile, appropriately sized glass or polypropylene vial.

  • Dissolution: a. Add the calculated volume of anhydrous DMSO to the vial. b. Seal the vial tightly and vortex vigorously for 1-2 minutes. c. Visually inspect for undissolved material. If present, proceed to sonication. d. Place the vial in a bath sonicator for 10 minutes. Inspect again. e. If particles persist, place the vial in a 37°C water bath for 10-15 minutes, followed immediately by vortexing[5][6].

  • Final Inspection: Once the solution is completely clear with no visible particulates, it is ready.

  • Storage: Aliquot the stock solution into smaller, single-use vials. Seal tightly and store at -20°C (short-term) or -80°C (long-term)[5][9].

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting solubility issues.

G start Start: Compound + Anhydrous DMSO vortex Vortex Vigorously start->vortex check1 Solution Clear? vortex->check1 sonicate Sonicate in Water Bath (10-15 min) check1->sonicate No success Success: Solution Ready Aliquot & Store at -20/-80°C check1->success Yes check2 Solution Clear? sonicate->check2 warm Warm Gently (30-40°C, 15 min) Then Vortex/Sonicate check2->warm No check2->success Yes check3 Solution Clear? warm->check3 check3->success Yes fail Failure: Persistent Insolubility - Verify compound purity - Consider lower concentration check3->fail No

Caption: Logical workflow for dissolving challenging compounds in DMSO.

References
  • Benchchem. (n.d.). An In-depth Technical Guide to the Hygroscopic Nature and Storage of Dimethyl Sulfoxide-d6.
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • Benchchem. (n.d.). Impact of hygroscopic DMSO on Ro 41-0960 solubility.
  • Chemistry Stack Exchange. (2014, April 2). Hygroscopic behaviour of DMSO - how bad is it?. Retrieved from [Link]

  • Lipinski, C. A. (2006, February 2). Samples in DMSO: What an end user needs to know. LRIG.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]

  • Tzortzis, K., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(10), 11705-11720. Retrieved from [Link]

  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Benchchem. (n.d.). Troubleshooting AN-12-H5 solubility issues in DMSO.
  • LookChem. (n.d.). 2-Chloro-4-fluorophenylacetic acid. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]

  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide. Retrieved from [Link]

  • Chemspace. (n.d.). 2-(2-chloro-4-fluorophenyl)acetic acid. Retrieved from [Link]

  • gChem. (n.d.). DMSO Physical Properties.
  • ResearchGate. (2015, September 2). How to check the Drug solubility DMSO solvent ..?. Retrieved from [Link]

  • Aether. (2025, June 25). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(4-chlorophenyl)-2-(4-fluorophenyl)acetic acid. Retrieved from [Link]

  • Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

Troubleshooting

optimizing crystallization conditions for 2-(2-Chloro-4-fluorophenylthio)acetic acid

Technical Support Center: Crystallization Optimization for 2-(2-Chloro-4-fluorophenylthio)acetic acid Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this resour...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization Optimization for 2-(2-Chloro-4-fluorophenylthio)acetic acid

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this resource to guide drug development professionals through the thermodynamic and kinetic complexities of isolating 2-(2-Chloro-4-fluorophenylthio)acetic acid (CAS: 175135-76-9).

Because this molecule features a highly polar, hydrogen-bonding carboxylic acid moiety coupled with a hydrophobic, di-halogenated aromatic ring, it exhibits complex solvation thermodynamics. This guide provides self-validating protocols and mechanistic troubleshooting to overcome common failure modes like oiling out and polymorphic impurities.

G Solvent 1. Solvent Screening (Solubility & H-Bonding) MSZW 2. MSZW Determination (Polythermal Analysis) Solvent->MSZW Nucleation 3. Nucleation Control (Seeding Strategy) MSZW->Nucleation Cooling 4. Cooling Profile (Linear vs. Non-linear) Nucleation->Cooling Isolation 5. Isolation & Washing (Filtration & Drying) Cooling->Isolation

Logical workflow for optimizing the crystallization of halogenated aromatic acids.

Frequently Asked Questions (FAQs)

Q: Why does 2-(2-Chloro-4-fluorophenylthio)acetic acid tend to "oil out" instead of forming crystals? A: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution crosses the binodal phase boundary before reaching the spinodal curve required for crystal nucleation [3]. Because this API intermediate is amphiphilic (hydrophobic halogenated ring + hydrophilic acid), strong solute-solute interactions can outcompete solute-solvent interactions at high supersaturations, resulting in a dense, solute-rich liquid phase. To prevent this, you must shift the kinetic trajectory by adjusting the solvent composition to better solvate the monomeric acid, or by seeding the solution within the metastable zone before the LLPS boundary is breached.

Q: How do I select the optimal solvent system for this specific thioacetic acid derivative? A: Solvent selection dictates the Metastable Zone Width (MSZW) and the nucleation mechanism. For organic acids, polar protic solvents (e.g., isopropanol, ethanol) act as both hydrogen bond donors and acceptors, strongly interacting with the carboxylic acid group. This disrupts solute dimerization, resulting in high solubility and a wide MSZW, which prevents spontaneous nucleation but allows for excellent, controlled crystal growth if seeded [1]. Conversely, apolar solvents (e.g., toluene) promote carboxylic acid dimerization, leading to lower solubility and narrower MSZWs. A binary system (e.g., Toluene/Isopropanol) often provides the optimal thermodynamic balance.

PhaseDiagram Start Homogeneous Solution (High Temp) Cooling Cooling Process Start->Cooling Binodal Cross Binodal Curve (LLPS / Oiling Out) Cooling->Binodal High Concentration / Poor Solvent Metastable Enter Metastable Zone (Supersaturation) Cooling->Metastable Ideal Trajectory Failure Amorphous Solid / Impurities Binodal->Failure Seeding Introduce Seeds (Controlled Growth) Metastable->Seeding Process Intervention Spontaneous Cross Spinodal Curve (Uncontrolled Nucleation) Metastable->Spontaneous Continued Cooling Success High Purity Crystals Seeding->Success Spontaneous->Failure

Phase diagram logic for preventing Liquid-Liquid Phase Separation (LLPS).

Troubleshooting Guide

Issue: Inconsistent Crystal Habit and Poor Filterability

  • Root Cause: Rapid, unseeded cooling leads to primary heterogeneous nucleation at the crystallizer walls. This uncontrolled burst of nucleation depletes supersaturation rapidly, resulting in a wide particle size distribution (PSD) and dendritic or needle-like crystals that trap mother liquor and impurities.

  • Mechanistic Solution: Implement a seeded, controlled cooling crystallization. Introducing milled seed crystals at a low supersaturation level provides a massive surface area for solute deposition, bypassing the high energy barrier of primary nucleation. By applying a non-linear (cubic) cooling curve, you maintain a constant supersaturation driving force, ensuring mass is deposited onto existing crystals rather than forming new nuclei [2].

Issue: Polymorphic Impurities or Caking upon Storage

  • Root Cause: The flexible thioether linkage allows the molecule to exist in multiple conformational states. High supersaturation at low temperatures favors the kinetically stable polymorph (Ostwald's Rule of Stages). Over time, or during drying, this metastable form undergoes a solvent-mediated phase transition to the thermodynamically stable form, releasing trapped solvent and causing the powder to cake.

  • Mechanistic Solution: Operate at lower supersaturation and higher temperatures to favor the thermodynamically stable polymorph from the outset. Prolong the isothermal hold post-seeding to ensure complete polymorphic transformation before final cooling and isolation.

Quantitative Data: Solvent Classification & Behavior

The following table summarizes the predicted thermodynamic behavior of 2-(2-Chloro-4-fluorophenylthio)acetic acid across different solvent classes to aid in your solvent screening process.

Solvent ClassExample SolventSolute-Solvent InteractionRelative SolubilityMSZW CharacteristicRecommended Use
Polar Protic IsopropanolStrong H-bond donor/acceptorHighVery Wide (>20 °C)Primary solvent; excellent for seeded growth.
Polar Aprotic AcetonitrileDipole-dipole interactionsModerateNarrow (<10 °C)Antisolvent; useful for driving yield.
Apolar ToluenePi-pi stacking, no H-bondingLow (promotes dimers)Moderate (10-15 °C)Co-solvent; improves crystal habit and purity.
Highly Volatile DichloromethaneWeak van der WaalsHighUnpredictableAvoid; rapid evaporation causes poor crystal quality.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. The success of each step can be verified through inline analytical data.

Protocol A: Polythermal Determination of Metastable Zone Width (MSZW)

Causality: Establishing the MSZW defines your safe operating window. Operating outside this zone guarantees either no yield or an uncontrolled crash-out.

  • Preparation: Prepare a series of 5 jacketed crystallizer vessels with known concentrations of 2-(2-Chloro-4-fluorophenylthio)acetic acid in a 70:30 Toluene/Isopropanol mixture (e.g., 50, 100, 150, 200, 250 mg/mL).

  • Dissolution: Heat the vessels at 0.5 °C/min until complete dissolution is observed via an inline Focused Beam Reflectance Measurement (FBRM) probe (particle counts drop to zero). Record this as the saturation temperature ( Tsat​ ).

  • Nucleation: Cool the solution at a constant rate (e.g., 0.5 °C/min) until a sharp spike in FBRM counts indicates the onset of nucleation. Record this as Tnuc​ .

  • Calculation: Calculate MSZW = Tsat​−Tnuc​ .

  • Self-Validation Check: Repeat the process at three different cooling rates (0.1, 0.5, 1.0 °C/min). Plot the natural log of the cooling rate against the log of the maximum undercooling. According to Nývlt's equation, this must yield a linear relationship. If the plot is non-linear, your system is experiencing interference from LLPS or secondary nucleation, and the solvent ratio must be adjusted.

Protocol B: Seeded Cooling Crystallization

Causality: Seeding decouples nucleation from crystal growth, allowing precise control over the final particle size distribution and ensuring phase purity [4].

  • Initial State: Dissolve the API in the optimized solvent system at 5 °C above the previously determined Tsat​ .

  • Cooling to Seeding Point: Cool the solution linearly to the seeding temperature ( Tseed​ ), calculated to be exactly 25% into the MSZW (typically 3-5 °C below Tsat​ ).

  • Seed Introduction: Introduce 2% w/w seed crystals of the desired polymorph, pre-milled to a D50 of 10-20 µm.

  • Isothermal Maturation: Hold the temperature constant for 60 minutes. This allows the high-energy milled surfaces of the seeds to "heal" and prevents secondary nucleation.

  • Cubic Cooling: Execute a non-linear (cubic) cooling profile to the final isolation temperature:

    T(t)=Tseed​−(Tseed​−Tfinal​)×(t/ttotal​)3

    Why? As crystals grow, their surface area increases. A cubic cooling rate starts slow (when surface area is low) and accelerates (as surface area increases), matching the supersaturation generation rate to the crystal growth rate.

  • Self-Validation Check: Monitor the chord length distribution via FBRM throughout the cooling phase. The fine particle count (0-10 µm) must remain stable or decrease, indicating zero secondary nucleation. Simultaneously, the mean chord length must steadily shift to the right, validating that mass is being deposited solely via pure crystal growth.

References

  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design (ACS Publications).[Link]

  • Optimal Operation of a Seeded Pharmaceutical Crystallization with Growth-Dependent Dispersion. Industrial & Engineering Chemistry Research (ACS Publications).[Link]

  • Optimization of crystallization of biological macromolecules using dialysis combined with temperature control. IUCrJ (International Union of Crystallography).[Link]

  • Pharmaceutical Crystallization in drug development. Syrris.[Link]

Optimization

Technical Support Center: Optimizing 2-(2-Chloro-4-fluorophenylthio)acetic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 2-(2-Chloro-4-fluorophenylthio)acetic acid . This compound is a critical thioether building block, synthesized via the S-alkylation of 2-chloro-4-fluorothiophe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(2-Chloro-4-fluorophenylthio)acetic acid . This compound is a critical thioether building block, synthesized via the S-alkylation of 2-chloro-4-fluorothiophenol with chloroacetic acid. While the S_N2 mechanism is theoretically straightforward, the reaction is notoriously susceptible to competing side reactions that compromise yield and purity[1].

As an Application Scientist, I have designed this guide to provide mechanistic troubleshooting, quantitative condition analysis, and validated protocols to help you suppress impurities such as disulfides, sulfonium salts, and hydrolyzed electrophiles.

Reaction Pathway & Side Product Divergence

To effectively troubleshoot, we must first map the chemical causality of the reaction. The diagram below illustrates the desired S_N2 pathway alongside the three primary mechanisms of yield loss: oxidation, hydrolysis, and over-alkylation.

ReactionPathway SM1 2-Chloro-4-fluorothiophenol (Thiolate Anion) Target 2-(2-Chloro-4-fluorophenylthio)acetic acid (Desired Product) SM1->Target + SM2 (S_N2) SP1 Bis(2-chloro-4-fluorophenyl) disulfide (Oxidation Side Product) SM1->SP1 Oxidation SM2 Chloroacetic Acid (Electrophile) SM2->Target SP3 Glycolic Acid (Hydrolysis Side Product) SM2->SP3 Hydrolysis SP2 Sulfonium Salts (Over-alkylation) Target->SP2 + Excess SM2 O2 O2 / Base O2->SP1 H2O H2O / Strong Base H2O->SP3

Reaction pathway illustrating the S-alkylation synthesis and primary side product divergences.

Troubleshooting FAQs

Q1: Why is my reaction yielding a high percentage of bis(2-chloro-4-fluorophenyl) disulfide? Causality & Mechanism: When treated with a base, 2-chloro-4-fluorothiophenol forms a highly nucleophilic thiolate anion. While this enhances reactivity toward the electrophile, it also makes the species highly susceptible to single-electron oxidation by atmospheric oxygen, leading to the formation of a disulfide (Ar-S-S-Ar) linkage[1][2]. The electron-withdrawing halogens on the ring do not sufficiently protect the sulfur from this oxidative coupling under basic conditions. Corrective Action: Conduct the reaction under a strict inert atmosphere (nitrogen or argon). Use solvents that have been thoroughly degassed via sparging or freeze-pump-thaw cycles[1].

Q2: I am losing chloroacetic acid to hydrolysis, forcing me to add excess reagent. Why is this problematic? Causality & Mechanism: Using strong aqueous bases (like NaOH) promotes the nucleophilic attack of hydroxide ions on the alpha-carbon of chloroacetic acid, yielding glycolic acid. To compensate for this loss, researchers often add excess chloroacetic acid. However, the newly formed thioether product contains a nucleophilic sulfur atom that can react with the excess alkylating agent, forming an unwanted sulfonium salt (over-alkylation)[1][3]. Corrective Action: Replace aqueous NaOH with a mild, heterogeneous base such as anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., acetone or DMF)[1]. Maintain a strict 1:1.05 stoichiometry of thiol to electrophile.

Q3: Can I recover my starting material if a significant amount of disulfide has already formed? Causality & Mechanism: Disulfide formation is a reversible redox process. The S-S bond can be reductively cleaved back to the reactive thiolate anion without destroying the aromatic framework[2]. Corrective Action: Treat the crude reaction mixture with a mild reducing agent. Research has shown that Sodium Borohydride (NaBH₄) in DMF effectively reduces disulfides back to thiolates in situ, allowing you to resume the alkylation step[4].

DisulfideRecovery Step1 Identify Disulfide (LC-MS/TLC) Step2 Add NaBH4 in DMF (Mild Reduction) Step1->Step2 Step3 Cleave S-S Bond (Thiolate Regeneration) Step2->Step3 Step4 Resume Alkylation (Add Electrophile) Step3->Step4

Workflow for the in situ reductive recovery of disulfide byproducts back to reactive thiolates.

Quantitative Condition Analysis

Based on Hard-Soft Acid-Base (HSAB) theory, the soft thiolate nucleophile favors S-alkylation in polar aprotic solvents where it remains unsolvated and highly reactive[1]. The table below summarizes the quantitative impact of solvent and base selection on side product distribution.

Table 1: Impact of Reaction Conditions on S-Alkylation Side Products

Solvent SystemBase UsedAtmosphereDisulfide FormationHydrolysis of ElectrophileTarget Yield
Water / EthanolNaOH (aq)Ambient AirHigh (>15%)High (>20%)Low (<50%)
AcetoneK₂CO₃ (anhydrous)Ambient AirModerate (~10%)Low (<2%)Moderate (~75%)
DMFK₂CO₃ (anhydrous)Inert (N₂)Minimal (<1%)Low (<2%)High (>95%)
AcetoneK₂CO₃ (anhydrous)Inert (N₂)Minimal (<2%)Low (<2%)High (>90%)

Validated Experimental Protocol: S-Alkylation under Inert Conditions

This self-validating protocol is engineered to suppress oxidation and hydrolysis while preventing over-alkylation through strict stoichiometric and atmospheric control.

Phase 1: System Preparation & Degassing
  • Apparatus Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet/outlet. Flame-dry the apparatus under vacuum and backfill with N₂.

  • Solvent Degassing: Add 150 mL of anhydrous DMF (or Acetone) to the flask. Degas the solvent by sparging with high-purity N₂ for 30 minutes[1]. Mechanistic Note: Removing dissolved oxygen is the single most critical step to prevent the single-electron oxidation of the thiolate to a disulfide.

Phase 2: Thiolate Generation
  • Thiol Addition: Inject 2-chloro-4-fluorothiophenol (1.0 eq, 100 mmol) into the degassed solvent under positive N₂ pressure.

  • Base Addition: Quickly add finely powdered, anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq, 150 mmol) and re-seal the system. Mechanistic Note: K₂CO₃ acts as a mild, heterogeneous base. Unlike aqueous NaOH, which provides soluble hydroxide ions that readily attack the alpha-carbon of chloroacetic acid (causing hydrolysis), heterogeneous K₂CO₃ deprotonates the thiol efficiently while preserving the electrophile.

  • Activation: Stir the suspension at room temperature for 15 minutes to ensure complete thiolate formation. The solution may develop a slight yellow tint.

Phase 3: Electrophile Addition
  • Electrophile Preparation: Dissolve chloroacetic acid (1.05 eq, 105 mmol) in 50 mL of degassed DMF.

  • Controlled Addition: Add the chloroacetic acid solution dropwise over 30–45 minutes using a pressure-equalizing addition funnel. Mechanistic Note: Slow addition prevents a localized excess of the electrophile. If chloroacetic acid is in high excess relative to the unreacted thiolate, the newly formed thioether product can act as a nucleophile, creating sulfonium salts[1][5].

Phase 4: Workup & Isolation
  • Reaction Monitoring: Stir at room temperature and monitor via TLC or LC-MS. The reaction is typically complete within 2–4 hours.

  • Filtration: Once the thiol is fully consumed, filter the mixture to remove inorganic salts (unreacted K₂CO₃ and KCl byproduct).

  • Precipitation: Concentrate the filtrate under reduced pressure. Dilute the residue with ice water and slowly acidify with 1M HCl to pH ~2. The target 2-(2-Chloro-4-fluorophenylthio)acetic acid will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol/water for high purity.

References[1] Troubleshooting common side reactions in the S-alkylation of thiophenols.BenchChem. View Source[2] Thiophenol in Organic Synthesis: Facilitating Thioether and Disulfide Formation.NINGBO INNO PHARMCHEM CO.,LTD.View Source[5] Thiol.Wikipedia. View Source[4] Optimization of the reaction conditions for the reduction-alkylation of disulfide 3.ResearchGate.View Source[3] 18.7: Thiols and Sulfides.Chemistry LibreTexts. View Source

Sources

Troubleshooting

Technical Support Center: Storage &amp; Handling of 2-(2-Chloro-4-fluorophenylthio)acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 2-(2-Chloro-4-fluorophenylthio)acetic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 2-(2-Chloro-4-fluorophenylthio)acetic acid . This compound is a critical intermediate in drug development, but its structural features—specifically the thioether (sulfide) linkage—demand rigorous handling protocols to maintain high purity.

Below, you will find a mechanistic breakdown of its degradation, troubleshooting FAQs, quantitative stability data, and self-validating protocols to ensure absolute scientific integrity in your workflows.

Mechanistic Overview of Degradation

To prevent degradation, we must first understand the causality behind it. The sulfur atom in the thioether moiety possesses two lone pairs of electrons, making it a potent nucleophile. While the 2-chloro and 4-fluoro substituents on the phenyl ring exert an electron-withdrawing effect that mildly deactivates the sulfur compared to purely aliphatic thioethers, it remains highly susceptible to electrophilic attack[1].

When exposed to atmospheric oxygen, especially under the catalytic influence of ambient UV/visible light or trace transition metals (e.g., from spatulas or glass impurities), the thioether rapidly oxidizes to a sulfoxide (+16 Da mass shift). Upon prolonged exposure or in the presence of strong oxidants, it further oxidizes to a sulfone (+32 Da mass shift)[2].

Degradation A 2-(2-Chloro-4-fluorophenylthio) acetic acid (Active Thioether) B Sulfoxide Derivative (+16 Da Mass Shift) A->B O2, Light, or ROS C Sulfone Derivative (+32 Da Mass Shift) B->C Prolonged Oxidation

Fig 1: Oxidative degradation pathway of the thioether moiety.

Troubleshooting FAQs

Q1: My HPLC analysis shows a new peak with a shorter retention time and a +16 Da mass shift. What happened? A1: This is the classic signature of thioether oxidation to a sulfoxide. Sulfoxides are significantly more polar than their parent thioethers, which causes them to elute earlier on reverse-phase HPLC columns[3]. Causality & Solution: This degradation is driven by exposure to atmospheric oxygen or trace peroxides in your storage solvents. Always store the solid compound under an inert atmosphere (Argon or N₂) and strictly avoid storing it in ether-based solvents (like diethyl ether or THF), which readily form peroxides over time.

Q2: Does ambient laboratory light affect the stability of this compound? A2: Yes. Photo-oxidation is a primary degradation pathway for aryl thioethers. Photons from laboratory lighting provide the activation energy required to excite trace photosensitizers or oxygen, generating singlet oxygen or superoxide radicals that rapidly attack the sulfur atom. Solution: Always store the compound in opaque or amber glass vials to block UV and visible light transmission.

Q3: I need to prepare a stock solution for an extended assay. What is the best solvent and storage condition? A3: Storing thioethers in solution drastically accelerates degradation due to increased molecular mobility and dissolved oxygen. If a stock solution is absolutely mandatory, use freshly degassed, anhydrous solvents (e.g., DMSO or Acetonitrile). Store the aliquots at -80°C and subject them to only a single freeze-thaw cycle. Never leave the solution at room temperature for more than a few hours.

Q4: My compound arrived as a slightly clumped powder instead of a free-flowing solid. Is it degraded? A4: Not necessarily degraded, but likely compromised by moisture. The acetic acid moiety can form hydrogen bonds with atmospheric water, leading to hygroscopic clumping. While moisture doesn't directly oxidize the thioether, it facilitates localized acidic microenvironments that can catalyze secondary degradation pathways. Solution: Store the compound in a secondary container with active desiccants (e.g., Drierite or silica gel)[4].

Quantitative Stability Data

The following table summarizes the expected stability of 2-(2-Chloro-4-fluorophenylthio)acetic acid under various environmental conditions. Use this data to audit your current storage practices.

Storage ConditionAtmosphereContainer TypeEstimated StabilityPrimary Degradation Product
25°C (Ambient) Ambient AirClear Glass< 2 weeks (Rapid degradation)Sulfoxide (+16 Da)
4°C (Refrigerated) Ambient AirAmber Glass1 to 3 monthsSulfoxide (+16 Da)
-20°C (Freezer) Argon/N₂ PurgedAmber Glass> 2 years (Optimal)None detected
Solution (DMSO) Ambient AirClear Glass24 to 48 hoursSulfoxide / Sulfone

Validated Experimental Protocols

A protocol is only as reliable as its controls. The methodologies below are designed as self-validating systems —ensuring that you not only prevent degradation but can definitively prove the integrity of your compound at any given time.

Protocol A: Inert Aliquoting and Long-Term Storage Workflow

Purpose: To isolate the compound from the three primary catalysts of degradation: Oxygen, Light, and Thermal Energy.

  • Equilibration: Before opening the bulk container, allow it to equilibrate to room temperature inside a desiccator. This prevents atmospheric moisture from condensing on the cold powder.

  • Aliquoting: Working rapidly (preferably in a glove box or under a steady stream of inert gas), transfer single-use quantities into pre-weighed, dry amber glass vials.

  • Purging: Insert a gentle stream of heavy inert gas (Argon is preferred over Nitrogen as it is heavier than air and settles at the bottom) into the vial for 15–20 seconds to displace all ambient oxygen.

  • Sealing & Storage: Cap tightly with PTFE-lined septa. Place the aliquots in a secondary light-proof container filled with indicating desiccant, and store immediately at -20°C.

Storage S1 1. Bulk Receipt & QC Check S2 2. Argon/N2 Purging S1->S2 S3 3. Amber Vial Aliquoting S2->S3 S4 4. Desiccant Addition S3->S4 S5 5. Store at -20°C (Dark & Dry) S4->S5

Fig 2: Standardized workflow for the aliquoting and long-term storage of thioether compounds.

Protocol B: Self-Validating Stability Testing (HPLC-UV/MS)

Purpose: To establish a definitive baseline for degradation. By intentionally oxidizing a small aliquot (forced degradation), you create a reference standard for the sulfoxide degradant, making your analytical method self-validating[4].

  • Forced Degradation Control: Dissolve 1 mg of 2-(2-Chloro-4-fluorophenylthio)acetic acid in 1 mL of HPLC-grade Acetonitrile. Add 10 µL of 3% H₂O₂. Incubate at room temperature for 2 hours.

  • Baseline Establishment: Inject the oxidized sample into the LC-MS. Identify the parent peak (M) and the newly formed sulfoxide peak (M+16 Da). Note the exact retention time of the sulfoxide, which will elute earlier due to its higher polarity[3].

  • Routine Monitoring: Dissolve your stored sample under identical conditions (without H₂O₂). Compare the chromatogram against your forced degradation control. If the M+16 peak exceeds your acceptable threshold (typically >1% relative area), the batch has been compromised and should be discarded or repurified.

References

  • Karunakaran, K., et al. "Oxygenation of Substituted (Phenylthio)acetic Acids by Acidic Bromate: A Kinetic and Mechanistic Study and Validity of Linear Free-Energy Relationships." Asian Journal of Chemistry. Available at: [Link]

  • Zhang, Y., et al. "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis." Organic Letters - ACS Publications. Available at:[Link]

  • Hoque, M. A., et al. "Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms." Journal of the American Chemical Society. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of Crude 2-(2-Chloro-4-fluorophenylthio)acetic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing and purifying 2-(2-Chloro-4-fluorophenylthio)acetic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing and purifying 2-(2-Chloro-4-fluorophenylthio)acetic acid. Because this compound is a critical intermediate in pharmaceutical synthesis, achieving high purity is paramount. This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting and standardized protocols.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my product consistently contaminated with unreacted 2-chloro-4-fluorothiophenol even after an acid-base extraction? A1: This is a classic issue of pKa overlap during non-selective deprotonation. The target compound, a thioacetic acid derivative, has a predicted pKa of approximately 3.70[1]. However, the starting material, 2-chloro-4-fluorothiophenol, is also weakly acidic with a pKa of ~6.5. If you use a strong base like Sodium Hydroxide ( NaOH , pH > 12) during your aqueous extraction, both the carboxylic acid and the thiophenol will deprotonate and co-extract into the aqueous layer[2].

  • The Solution: Switch to a milder base, such as saturated Sodium Bicarbonate ( NaHCO3​ , pH ~8.3). This provides selective deprotonation—it is basic enough to fully deprotonate the carboxylic acid (forcing it into the aqueous phase) but not strong enough to deprotonate the thiophenol, which remains safely in the organic waste layer[2].

Q2: My crude mixture has a persistent, highly offensive odor that survives standard extractions. How do I eliminate it? A2: The foul odor is caused by trace amounts of volatile, unreacted 2-chloro-4-fluorothiophenol.

  • The Solution: Implement an oxidative quenching step prior to extraction[2]. By treating the crude organic mixture with a mild oxidant (such as dilute H2​O2​ or a catalytic amount of iodine), you force the oxidative dimerization of the residual thiophenol into bis(2-chloro-4-fluorophenyl) disulfide. The resulting disulfide is completely odorless, highly non-polar, and neutral, ensuring it stays entirely in the organic phase during the subsequent bicarbonate extraction.

Q3: During the aqueous wash, I encounter a stubborn emulsion that won't separate. How can I break it? A3: Emulsions in this specific workflow are typically stabilized by amphiphilic impurities (partially ionized species) or fine particulates of insoluble disulfide byproducts.

  • The Solution: Do not simply wait for it to separate. First, filter the entire biphasic mixture through a tightly packed pad of Celite to remove stabilizing micro-particulates. If the emulsion persists, increase the ionic strength of the aqueous layer by adding saturated brine ( NaCl ). This alters the density differential and forces the organic and aqueous layers to partition cleanly.

Part 2: Quantitative Data & Impurity Profiling

Understanding the physicochemical properties of your crude mixture is the key to rational purification. The table below summarizes the quantitative data used to design the protocol.

ComponentRole / SourcepKaPolarityRemoval Strategy
2-(2-Chloro-4-fluorophenylthio)acetic acid Target Product ~3.70 [1]High (ionized) Isolate via aqueous extraction ( NaHCO3​ ), then precipitate with HCl .
2-Chloro-4-fluorothiophenolUnreacted Starting Material~6.5ModerateOxidative quenching to disulfide; remains in organic layer.
Bis(2-chloro-4-fluorophenyl) disulfideOxidation ByproductN/A (Neutral)Very LowRemains in organic layer during basic extraction.
Chloroacetic AcidUnreacted Reagent~2.86Very HighWashes out in initial cold water washes prior to base extraction.
Sodium Chloride ( NaCl )Reaction ByproductN/AVery HighRemains in aqueous filtrate after final HCl precipitation.

Part 3: Standardized Purification Protocol

This protocol is a self-validating system. Each step is designed with a specific causality to isolate the target compound while systematically eliminating the impurities listed above.

Phase 1: Oxidative Quenching & Pre-Washing

  • Dilution: Dissolve the crude reaction residue in Ethyl Acetate ( EtOAc ) (approx. 10 mL per gram of crude).

  • Oxidation: Add 0.5 equivalents of 3% aqueous H2​O2​ and stir vigorously at room temperature for 30 minutes. Causality: Converts odorous, weakly acidic thiophenols into neutral, non-volatile disulfides.

  • Water Wash: Transfer to a separatory funnel and wash with an equal volume of ice-cold deionized water. Discard the aqueous layer. Causality: Removes highly water-soluble impurities like unreacted chloroacetic acid and inorganic salts[2].

Phase 2: Selective Acid-Base Extraction 4. Bicarbonate Extraction: Add an equal volume of saturated aqueous NaHCO3​ to the organic layer. Shake vigorously, venting frequently to release CO2​ gas. 5. Phase Separation: Allow the layers to separate. The aqueous layer now contains the sodium salt of the target product. The organic layer contains the disulfide and other neutral impurities. 6. Organic Wash: Wash the isolated aqueous layer once more with a small volume of fresh EtOAc to remove any trace organic carryover. Discard all EtOAc layers.

Phase 3: Acidification & Precipitation 7. Acidification: Cool the aqueous layer in an ice bath to 0-5°C. Slowly add 6M HCl dropwise while stirring continuously until the pH reaches 2.0. 8. Validation Check: The solution will turn cloudy, and a white/off-white precipitate will form. Causality: The target compound is protonated back to its neutral carboxylic acid form, which is insoluble in cold water. 9. Filtration: Filter the precipitate under a vacuum and wash the filter cake with ice-cold water to remove residual HCl and NaCl .

Phase 4: Recrystallization (Final Polish) 10. Dissolution: Dissolve the crude precipitate in a minimum volume of boiling EtOAc . 11. Crystallization: Remove from heat and slowly add n-Hexane dropwise until the solution becomes slightly turbid. Allow it to cool undisturbed to room temperature, then transfer to an ice bath for 1 hour. 12. Collection: Filter the purified crystals and dry under a high vacuum. Validation: Run a TLC (Hexane:EtOAc 2:1 with 1% Acetic Acid) to confirm a single spot, and verify purity via NMR.

Part 4: Visualizing the Workflow

The following diagrams illustrate the physical workflow and the underlying chemical logic of the purification process.

Workflow Crude Crude Mixture (Acid + Thiophenol + Disulfide) Oxidation Mild Oxidation (Dilute H2O2) Crude->Oxidation Extraction Selective Extraction (Sat. NaHCO3, pH ~8.3) Oxidation->Extraction OrgLayer Organic Phase (Disulfide & Neutral Impurities) DISCARD Extraction->OrgLayer Non-polar AqLayer Aqueous Phase (Sodium 2-(2-chloro-4-fluorophenylthio)acetate) Extraction->AqLayer Polar Acidification Acidification (HCl to pH ~2.0) AqLayer->Acidification Precipitate Crude Precipitate Acidification->Precipitate Recryst Recrystallization (EtOAc / Hexane) Precipitate->Recryst Pure Pure 2-(2-Chloro-4-fluorophenylthio)acetic acid Recryst->Pure

Caption: Workflow for the purification of crude 2-(2-Chloro-4-fluorophenylthio)acetic acid.

Mechanism Mix Mixture at pH 7 Product Acid (pKa ~3.7) Thiophenol (pKa ~6.5) NaHCO3 Add NaHCO3 (pH ~8.3) Mix->NaHCO3 NaOH Add NaOH (pH >12) Mix->NaOH Ideal Selective Deprotonation Acid -> Aqueous Thiophenol -> Organic NaHCO3->Ideal Optimal Poor Non-Selective Both -> Aqueous (Co-extraction) NaOH->Poor Avoid

Caption: Mechanistic rationale for base selection during aqueous extraction based on pKa differentials.

Part 5: References

  • Title: (PHENYLTHIO)ACETIC ACID CAS#: 103-04-8 Chemical Properties & pKa Source: LookChem Database URL: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Troubleshooting for 2-(2-Chloro-4-fluorophenylthio)acetic Acid Production

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 2-(2-Chloro-4-fluorophenylthio)acetic acid (CAS 175135-7...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 2-(2-Chloro-4-fluorophenylthio)acetic acid (CAS 175135-76-9).

This compound is a critical arylthioacetic acid building block utilized in the synthesis of matrix metalloprotease (MMP) and TNFα convertase (TACE) inhibitors 1, as well as next-generation HPPD-inhibiting herbicides 2. Transitioning its synthesis from bench-scale to pilot-scale introduces significant thermodynamic and kinetic challenges. General methods for synthesizing arylthioacetic acid derivatives rely heavily on strictly controlled basic conditions to drive the SN2 reaction while avoiding side-product formation 3.

Core Reaction Pathway & Scale-Up Risks

ReactionNetwork SM1 2-Chloro-4-fluorothiophenol Reaction S-Alkylation (SN2) Strict N2 Atmosphere SM1->Reaction SM2 Chloroacetic Acid SM2->Reaction Base Aqueous NaOH Base->Reaction Side1 Bis(2-chloro-4-fluorophenyl) disulfide (Oxidation Byproduct) Reaction->Side1 O2 Exposure Side2 Glycolic Acid (Hydrolysis Byproduct) Reaction->Side2 T > 50°C / Excess Base Product 2-(2-Chloro-4-fluorophenylthio)acetic acid Reaction->Product Main Pathway (High Yield)

Fig 1: Reaction network of 2-(2-Chloro-4-fluorophenylthio)acetic acid synthesis and side pathways.

Troubleshooting Guides & FAQs

Q1: Why is my product heavily contaminated with a yellow, insoluble solid during scale-up?

  • Root Cause: The yellow solid is bis(2-chloro-4-fluorophenyl) disulfide, formed via the oxidative coupling of the starting thiophenol.

  • Causality: Thiolate anions (RS⁻) are highly susceptible to oxidation by dissolved oxygen. Oxygen acts as an electron acceptor, catalyzing the dimerization of thiols to disulfides. At scale, longer addition times and increased surface-area-to-volume ratios during transfers exacerbate O2 exposure.

  • Intervention: Implement strict inert gas (N2 or Argon) sparging of all aqueous solvents for at least 30 minutes prior to the reaction. Maintain a positive N2 blanket throughout the process. Add a catalytic amount of a reducing agent (e.g., 0.1 mol% sodium dithionite, Na2S2O4) to the alkaline thiolate solution to continuously reduce any formed disulfide back to the active thiolate.

Q2: I am seeing unreacted thiophenol, but I added 1.0 equivalent of chloroacetic acid. What happened?

  • Root Cause: Hydrolysis of chloroacetic acid to glycolic acid.

  • Causality: Under strongly basic conditions (pH > 12) and elevated temperatures, the hydroxide ion competes with the thiolate as a nucleophile, attacking the α-carbon of chloroacetic acid to form glycolic acid. This side reaction consumes your alkylating agent, leaving unreacted thiophenol.

  • Intervention: Control the reaction temperature strictly between 30°C and 40°C. Dose the chloroacetic acid slowly as an aqueous solution to maintain a steady pH of 9.5–10.5. Use a slight excess of chloroacetic acid (1.10 to 1.15 equivalents) to compensate for unavoidable trace hydrolysis over the extended dosing periods required at scale.

Q3: The reaction mixture becomes an un-stirrable thick paste halfway through the chloroacetic acid addition. How do we fix this?

  • Root Cause: Precipitation of the sodium salt intermediate.

  • Causality: The sodium salt of 2-(2-chloro-4-fluorophenylthio)acetic acid has limited solubility in concentrated aqueous solutions. As the reaction progresses, the ionic strength increases (due to NaCl byproduct formation), stripping the hydration shell from the product and causing it to "salt-out." This slurry ruins mass transfer and heat dissipation, leading to localized exotherms.

  • Intervention: Dilute the reaction mixture. Maintain a minimum solvent volume of 10 volumes (mL per gram of starting material). If throughput constraints prevent dilution, introduce ethanol or isopropanol (up to 20% v/v) as a co-solvent to increase the solubility of the intermediate sodium salt.

Q4: How do we manage the severe odor and toxicity associated with 2-chloro-4-fluorothiophenol at the pilot scale?

  • Root Cause: Extreme volatility and low odor threshold of the free thiol.

  • Causality: Thiophenols have odor thresholds in the parts-per-billion (ppb) range. If the reactor pH drops prematurely or if vapors escape during charging, the odor becomes a severe environmental and occupational hazard.

  • Intervention: Route all reactor vents through a two-stage active scrubber system. Stage 1: 10% NaOH to capture acidic vapors. Stage 2: 5% Sodium hypochlorite (bleach) to oxidatively destroy the thiophenol into odorless sulfonic acids. Utilize closed-system vacuum transfers for charging the starting material.

Quantitative Data: Bench vs. Pilot Scale Parameters

To successfully scale this reaction, empirical adjustments must be made to counter thermodynamic mass-transfer limitations.

ParameterBench Scale (10 g)Pilot Scale (1 kg)Causality / Rationale for Change
Solvent Volume 5 volumes10 volumesPrevents the intermediate sodium salt from precipitating and causing a thick, un-stirrable slurry.
Chloroacetic Acid Eq. 1.05 eq.1.15 eq.Compensates for increased hydrolysis to glycolic acid due to longer reagent dosing times.
Atmosphere Control N2 balloonContinuous N2 sparge + 0.1% Na2S2O4Actively prevents disulfide formation during extended processing times.
Addition Time 10 minutes120 minutesPrevents thermal runaway; SN2 alkylation and acid-base neutralizations are highly exothermic.
Expected Yield 92%88 - 89%Slight yield reduction due to reactor wall retention and trace hydrolysis, offset by higher purity.
Self-Validating Experimental Protocol (1 kg Kilo-Lab Scale)

Workflow N1 1. Deoxygenation Purge with N2 N2 N2 N1->N2 N3 3. Alkylation Dose Chloroacetic Acid N2->N3 N4 4. Acidification Add HCl to pH 2 N3->N4 N5 5. Isolation Filter & Wash N4->N5

Fig 2: Step-by-step scale-up workflow for synthesizing 2-(2-Chloro-4-fluorophenylthio)acetic acid.

Step 1: Reactor Preparation & Deoxygenation Charge a 20 L jacketed glass reactor (vented to a bleach scrubber) with 10 L of deionized water. Sparge the water vigorously with N2 for 30 minutes. Validation Check: Dissolved oxygen (DO) meter should read < 0.5 ppm.

Step 2: Deprotonation Under continuous N2 sweep, add 480 g of NaOH pellets (12.0 mol) under moderate stirring. Cool the resulting exothermic solution to 15°C using jacket cooling. Add 1.0 g of sodium dithionite (Na2S2O4). Using a closed-system transfer, charge 813 g (5.0 mol) of 2-chloro-4-fluorothiophenol into the reactor. Stir for 30 minutes. Validation Check: The solution should be homogeneous and pale yellow. A cloudy orange mixture indicates disulfide formation.

Step 3: Alkylation (Exotherm Control) Prepare a solution of 543 g (5.75 mol, 1.15 eq) of chloroacetic acid in 2 L of N2-sparged water. Dose this solution into the reactor via an addition funnel over 120 minutes. Adjust the jacket temperature to maintain the internal reaction temperature strictly between 30°C and 35°C.

Step 4: Aging & In-Process Control (IPC) Stir the reaction mixture at 35°C for an additional 2 hours. Validation Check: Pull a 1 mL sample, quench with dilute HCl, extract with ethyl acetate, and analyze via HPLC. Proceed to the next step only when unreacted 2-chloro-4-fluorothiophenol is < 1.0% (AUC).

Step 5: Acidification & Crystallization Cool the mixture to 10°C. Slowly dose concentrated HCl (approx. 1.2 L) until the internal pH reaches 2.0. The product will precipitate as a dense, off-white crystalline solid. Validation Check: Verify pH with a calibrated probe; a pH > 3 will result in yield loss due to the product remaining partially in its soluble carboxylate form.

Step 6: Isolation & Drying Filter the suspension through a Nutsche filter. Wash the filter cake with 3 x 2 L of cold (5°C) deionized water to remove NaCl and trace glycolic acid. Dry the product in a vacuum oven at 45°C (under 50 mbar) until constant weight is achieved.

References
  • Levin, J. L., et al. "New α-Substituted Succinate-Based Hydroxamic Acids as TNFα Convertase Inhibitors." Journal of Medicinal Chemistry, American Chemical Society. Available at:[Link]

  • Nan, J. X., et al. "In Silico Design and Validation of a Novel HPPD-Inhibiting Herbicide Candidate Based on Benzofuran and Arylthioacetic Acid Scaffolds." Chemistry & Biodiversity, 2026. Available at:[Link]

  • Li, J.-T., et al. "An efficient synthesis of aryloxyacetic acid and arylthioacetic acid esters." Journal of Chemical Research, 2004. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-(2-Chloro-4-fluorophenylthio)acetic acid Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the coupling of 2-(2-Chloro-4-fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the coupling of 2-(2-Chloro-4-fluorophenylthio)acetic acid .

While this molecule lacks a chiral alpha-center, it presents a formidable synthetic challenge. The steric bulk originates from the ortho-chloro substituent on the phenyl ring. Due to restricted rotation around the C(aryl)–S bond, the bulky 2-chloro-4-fluorophenylthio moiety folds over the carbonyl face. This "conformational shielding" physically blocks the Bürgi-Dunitz trajectory required for incoming nucleophiles, leading to stalled reactions and poor yields when using classical coupling methods.

Coupling Strategy Decision Matrix

Before diving into troubleshooting, consult the decision matrix below to select the appropriate activation chemistry based on the steric footprint of your nucleophile.

G1 N1 Nucleophile Steric Bulk? N2 Primary Amine (Low Hindrance) N1->N2 N3 Secondary Amine (High Hindrance) N1->N3 N4 Deactivated Aniline N1->N4 N5 EDC/HOAt + DIPEA N2->N5 N6 HATU or COMU + DIPEA N3->N6 N7 Oxalyl Chloride + DMF (cat.) N4->N7

Decision matrix for selecting coupling strategies based on nucleophile steric bulk.

Troubleshooting FAQs

Q1: My EDC/HOBt coupling yields with a secondary amine are below 20%. What is the mechanistic reason, and how do I fix it? A1: EDC/HOBt forms an OBt active ester. The classical OBt ester lacks the necessary electrophilicity to overcome the high activation energy barrier imposed by the ortho-chloro shield. You must switch to a uronium salt like HATU. HATU forms an OAt (7-azabenzotriazole) active ester. The pyridine-like nitrogen in OAt provides anchimeric assistance (the 7-aza effect) by hydrogen-bonding with the incoming amine, pre-organizing the transition state, and accelerating aminolysis .

Q2: I switched to HATU, but the reaction is still stalling at 40% conversion. What is the next logical step? A2: If HATU fails, the steric clash between the OAt ester and your specific secondary amine is still too high. Transition to COMU . COMU generates an Oxyma-derived active ester, which has a significantly smaller steric footprint than benzotriazole derivatives and exhibits higher reactivity for hindered substrates .

Q3: How can I monitor the activation of the acid before adding my precious amine to ensure the active ester has formed? A3: If you use COMU, the reaction is self-indicating. The Oxyma anion leaving group is bright yellow/orange. As the acid is activated and the ester forms, you can visually monitor the color change. This provides a self-validating checkpoint before amine addition . For HATU, monitor via LC-MS; the OAt ester will appear as a distinct, higher-running mass peak compared to the free acid.

Q4: What if I am coupling to a highly deactivated, sterically hindered aniline? A4: Bypass active esters entirely. You must synthesize the acid chloride using oxalyl chloride and catalytic DMF. The acid chloride is the most electrophilic acylating agent and will force the coupling even against severe conformational shielding.

Mechanistic Pathway of Uronium Activation

G2 S1 Free Acid S2 DIPEA Deprotonation S1->S2 S3 Carboxylate Anion S2->S3 S4 HATU/COMU Activation S3->S4 S5 Active Ester (OAt / Oxyma) S4->S5 S6 Amine Addition S5->S6 S7 Coupled Amide Product S6->S7

Mechanistic pathway of HATU/COMU-mediated activation and coupling for hindered thioacetic acids.

Quantitative Data: Reagent Comparison

The following table summarizes the expected performance of various coupling reagents specifically for 2-(2-Chloro-4-fluorophenylthio)acetic acid when reacted with a sterically hindered secondary amine.

Coupling ReagentActive IntermediateRelative Aminolysis RateTypical Yield (Sec. Amine)Byproduct Profile
EDC / HOBt OBt Ester1x (Baseline)< 20%High unreacted starting material
HATU / DIPEA OAt Ester~10x65 - 80%Tetramethylurea (water soluble)
COMU / DIPEA Oxyma Ester~15x75 - 90%Water-soluble morpholine urea
Oxalyl Chloride Acid Chloride>50x> 90%HCl gas (requires excess base)

Note: Because 2-(2-Chloro-4-fluorophenylthio)acetic acid lacks a chiral alpha-center, epimerization (a common concern with highly reactive reagents like COMU or Acid Chlorides) is entirely irrelevant for this specific substrate.

Step-by-Step Experimental Methodologies

Protocol A: HATU-Mediated Amide Coupling (Optimized for Hindered Substrates)

This protocol utilizes the 7-aza effect to overcome the ortho-chloro conformational shield.

  • Activation: In an oven-dried flask under N₂, dissolve 2-(2-Chloro-4-fluorophenylthio)acetic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise at 0 °C.

  • Self-Validation Checkpoint: Stir for 15 minutes at 0 °C. Check TLC (Hexanes/EtOAc 1:1). You should observe the complete disappearance of the acid spot (Rf ~0.1, tailing) and the appearance of a higher-running OAt active ester spot.

  • Nucleophile Addition: Add the hindered amine (1.2 eq) directly to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor the disappearance of the OAt ester via LC-MS.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers heavily with 5% aqueous LiCl (to remove DMF), followed by brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Acid Chloride Generation (For Extremely Hindered Amines/Anilines)

Use this brute-force method only when uronium salts fail.

  • Reagent Mixing: Suspend 2-(2-Chloro-4-fluorophenylthio)acetic acid (1.0 eq) in anhydrous DCM (0.2 M) under N₂ at 0 °C.

  • Catalysis: Add 2 drops of anhydrous DMF (acts as a Vilsmeier-Haack catalyst).

  • Chlorination: Add Oxalyl Chloride (1.5 eq) dropwise. Caution: Vigorous gas evolution (CO, CO₂) will occur.

  • Maturation: Stir at room temperature for 2 hours until gas evolution completely ceases.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride. Do not purify.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM. Cool to 0 °C, and slowly add the amine (1.2 eq) followed by Triethylamine (2.5 eq). Stir for 2 hours, then quench with water and extract with DCM.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Phenylthioacetic Acid Derivatives: Efficacy of 2-(2-Chloro-4-fluorophenylthio)acetic acid vs. 2-(2,4-dichlorophenylthio)acetic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of agrochemical and pharmaceutical research, the nuanced differences in the chemical structure of active compounds can lead to significant...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of agrochemical and pharmaceutical research, the nuanced differences in the chemical structure of active compounds can lead to significant variations in their biological efficacy. This guide provides a detailed comparative analysis of two phenylthioacetic acid derivatives: 2-(2-Chloro-4-fluorophenylthio)acetic acid and 2-(2,4-dichlorophenylthio)acetic acid. While direct, side-by-side experimental data for these specific compounds is limited in publicly available literature, this document will leverage structure-activity relationship (SAR) principles and draw comparisons with the extensively studied analogous compound, 2,4-dichlorophenoxyacetic acid (2,4-D), to provide a comprehensive overview for researchers and drug development professionals.

Introduction: The Significance of Halogenated Phenyl-Based Acetic Acids

Halogenated aromatic rings are a common feature in a vast array of biologically active molecules, including herbicides, insecticides, and pharmaceuticals. The nature, position, and number of halogen substituents on the phenyl ring can profoundly influence a molecule's lipophilicity, electronic properties, and steric profile, thereby affecting its absorption, distribution, metabolism, excretion, and ultimately, its interaction with biological targets.

The two compounds at the center of this guide, 2-(2-Chloro-4-fluorophenylthio)acetic acid and 2-(2,4-dichlorophenylthio)acetic acid, are structurally similar, differing only in the halogen substitution at the 4-position of the phenyl ring (fluorine vs. chlorine). This seemingly minor difference can have a significant impact on their efficacy and potential applications.

Physicochemical Properties and Synthesis

A foundational understanding of the physicochemical properties and synthesis of these compounds is crucial for their evaluation.

Property2-(2-Chloro-4-fluorophenylthio)acetic acid2-(2,4-dichlorophenylthio)acetic acid
Molecular Formula C₈H₆ClFO₂SC₈H₆Cl₂O₂S
Molecular Weight 220.65 g/mol 237.10 g/mol
General Structure A phenyl ring substituted with a chlorine atom at the 2-position and a fluorine atom at the 4-position, linked through a sulfur atom to an acetic acid moiety.A phenyl ring substituted with chlorine atoms at the 2- and 4-positions, linked through a sulfur atom to an acetic acid moiety.
General Synthesis Pathway

The synthesis of these phenylthioacetic acids typically involves the reaction of a substituted thiophenol with a haloacetic acid or its ester, followed by hydrolysis. This is a variation of the Williamson ether synthesis, adapted for thioethers.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Thiophenol Substituted Thiophenol (e.g., 2-Chloro-4-fluorothiophenol or 2,4-Dichlorothiophenol) SN2 Nucleophilic Substitution (SN2) Thiophenol->SN2 Haloacetic_Acid Haloacetic Acid (e.g., Chloroacetic Acid) Haloacetic_Acid->SN2 Base Base (e.g., NaOH, K₂CO₃) Base->SN2 catalyst Phenylthioacetic_Acid 2-(Substituted phenylthio)acetic acid SN2->Phenylthioacetic_Acid

Figure 1: General synthesis pathway for 2-(substituted phenylthio)acetic acids.

Experimental Protocol: General Synthesis of 2-(Arylthio)acetic Acids

  • Thiophenol Salt Formation: In a suitable solvent (e.g., ethanol, DMF), dissolve the appropriately substituted thiophenol (e.g., 2-chloro-4-fluorothiophenol or 2,4-dichlorothiophenol).

  • Add an equimolar amount of a base (e.g., sodium hydroxide or potassium carbonate) to the solution and stir until the thiophenol is converted to its corresponding thiophenolate salt.

  • Nucleophilic Substitution: To the thiophenolate solution, add an equimolar amount of a haloacetic acid, such as chloroacetic acid.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified 2-(arylthio)acetic acid.

Comparative Efficacy: A Structure-Activity Relationship (SAR) Perspective

The Role of the Thioether Linkage

The replacement of the ether oxygen in phenoxyacetic acids with a sulfur atom to form phenylthioacetic acids can significantly alter the molecule's properties. Sulfur is larger and less electronegative than oxygen, which can affect:

  • Bond Angles and Conformation: The C-S-C bond angle is typically smaller than the C-O-C angle, which can influence the overall shape and flexibility of the molecule.

  • Lipophilicity: The thioether linkage generally increases the lipophilicity of a molecule compared to an ether linkage. This could enhance its ability to penetrate biological membranes, potentially leading to increased uptake and efficacy.

  • Metabolic Stability: The thioether bond may be metabolized differently than an ether bond, potentially leading to different metabolic profiles and durations of action.

Impact of Halogen Substitution

The key difference between the two target compounds lies in the halogen at the 4-position of the phenyl ring: fluorine versus chlorine.

  • 2-(2-Chloro-4-fluorophenylthio)acetic acid: The presence of a fluorine atom is of particular interest. Fluorine is the most electronegative element and has a small van der Waals radius. Its introduction can:

    • Increase Metabolic Stability: The C-F bond is very strong, often blocking metabolic oxidation at that position.

    • Alter Binding Interactions: Fluorine can participate in hydrogen bonding and other non-covalent interactions with biological targets.

    • Modify Acidity: The strong electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid group, potentially influencing its transport and interaction with target sites.

  • 2-(2,4-dichlorophenylthio)acetic acid: This compound is the direct thio-analog of the herbicide 2,4-D. The two chlorine atoms are electron-withdrawing and increase the lipophilicity of the molecule. The herbicidal activity of 2,4-D is well-established and is based on its ability to mimic the plant hormone auxin, leading to uncontrolled growth and death in broadleaf weeds.[1][2][3][4][5][6][7][8] It is plausible that 2-(2,4-dichlorophenylthio)acetic acid could exhibit a similar mode of action.

SAR_Comparison cluster_compound1 2-(2-Chloro-4-fluorophenylthio)acetic acid cluster_compound2 2-(2,4-dichlorophenylthio)acetic acid cluster_comparison Comparative Efficacy Factors C1_Structure Structure: 2-Cl, 4-F Phenylthioacetic Acid C1_Properties Properties: - High electronegativity of F - Potential for increased metabolic stability - Altered binding interactions due to F Lipophilicity Lipophilicity & Membrane Permeation C1_Properties->Lipophilicity influences Target_Binding Target Binding Affinity & Specificity C1_Properties->Target_Binding influences Metabolism Metabolic Stability & Duration of Action C1_Properties->Metabolism influences C2_Structure Structure: 2,4-di-Cl Phenylthioacetic Acid C2_Properties Properties: - Thio-analog of 2,4-D - Increased lipophilicity - Potential for auxin-mimicking herbicidal activity C2_Properties->Lipophilicity influences C2_Properties->Target_Binding influences C2_Properties->Metabolism influences

Figure 2: Key structural differences and their potential impact on efficacy.

Potential Applications and Efficacy: An Extrapolation from Analogous Compounds

Given the structural similarities to known herbicides, it is highly probable that both 2-(2-Chloro-4-fluorophenylthio)acetic acid and 2-(2,4-dichlorophenylthio)acetic acid possess herbicidal properties.

Herbicidal Activity

The mode of action is likely to be similar to that of phenoxyacetic acid herbicides like 2,4-D, which act as synthetic auxins.[1][2][3][4][5][6][7][8] These compounds disrupt normal plant growth processes in susceptible broadleaf weeds, leading to epinasty, cell elongation, and eventually, plant death.

Hypothetical Efficacy Comparison:

  • Potency: The increased lipophilicity of the thioether linkage in both compounds compared to their phenoxy counterparts might lead to enhanced uptake and potentially higher potency. The electron-withdrawing halogens on the phenyl ring are crucial for this activity.

  • Selectivity: The selectivity for broadleaf weeds over grasses, a hallmark of 2,4-D, is likely to be retained in these thio-analogs.

  • 2-(2-Chloro-4-fluorophenylthio)acetic acid vs. 2-(2,4-dichlorophenylthio)acetic acid: The substitution of chlorine with fluorine at the 4-position could lead to subtle but important differences. The higher electronegativity of fluorine might influence the electronic distribution of the entire molecule, potentially affecting its binding to the target auxin receptors. Furthermore, the increased metabolic stability conferred by the C-F bond could result in a longer-lasting herbicidal effect for the fluoro-substituted compound.

Other Potential Biological Activities

While the primary anticipated activity is herbicidal, phenylthioacetic acid derivatives have been investigated for other biological activities, including:

  • Fungicidal Activity: Some sulfur-containing heterocyclic compounds have demonstrated antifungal properties.[9][10]

  • Insecticidal Activity: Certain phenylthio derivatives have been explored for their insecticidal potential.[11][12]

  • Pharmaceutical Applications: The phenylacetic acid scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).

Future Directions and the Need for Experimental Data

This comparative guide highlights the potential differences in efficacy between 2-(2-Chloro-4-fluorophenylthio)acetic acid and 2-(2,4-dichlorophenylthio)acetic acid based on established SAR principles. However, to provide a definitive comparison, further experimental investigation is essential.

Recommended Experimental Workflows:

  • Herbicidal Efficacy Screening:

    • Objective: To determine and compare the herbicidal activity of the two compounds against a panel of broadleaf weeds and crop species.

    • Protocol:

      • Synthesize and purify both compounds.

      • Prepare a series of dilutions for each compound.

      • Apply the compounds post-emergence to a range of broadleaf weeds (e.g., Amaranthus retroflexus, Abutilon theophrasti) and monocot crops (e.g., corn, wheat).

      • Include a positive control (e.g., 2,4-D) and a negative control (solvent only).

      • Visually assess and quantify the herbicidal damage (e.g., on a scale of 0-100%) at regular intervals (e.g., 7, 14, and 21 days after treatment).

      • Determine the GR₅₀ (the concentration required to cause 50% growth reduction) for each compound on each plant species.

  • Mechanism of Action Studies:

    • Objective: To investigate whether the compounds act as auxin mimics.

    • Protocol:

      • Conduct root elongation assays with Arabidopsis thaliana to observe auxin-like effects at low concentrations and inhibitory effects at high concentrations.

      • Use reporter gene assays (e.g., DR5::GUS) in Arabidopsis to visualize auxin response activation.

  • Comparative Metabolism Studies:

    • Objective: To compare the metabolic stability of the two compounds in plant systems.

    • Protocol:

      • Treat plant cell suspension cultures with each compound.

      • Extract metabolites at different time points.

      • Analyze the extracts using LC-MS/MS to identify and quantify the parent compound and any metabolites.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Efficacy Screening cluster_moa Mechanism of Action cluster_metabolism Metabolism Studies Synthesis Synthesis & Purification of 2-(2-Cl, 4-F-phenylthio)acetic acid & 2-(2,4-di-Cl-phenylthio)acetic acid Herbicidal_Assay Herbicidal Efficacy Assay (Broadleaf weeds vs. Monocot crops) Synthesis->Herbicidal_Assay Auxin_Mimicry Auxin Mimicry Assays (Root elongation, Reporter genes) Synthesis->Auxin_Mimicry Metabolic_Stability Comparative Metabolism in Planta (LC-MS/MS analysis) Synthesis->Metabolic_Stability GR50 Determination of GR₅₀ values Herbicidal_Assay->GR50

Figure 3: Proposed experimental workflow for a comprehensive comparison.

Conclusion

References

  • Wikipedia. (2024, March 28). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP4532468A1 - Herbicidal derivatives.
  • ResearchGate. (n.d.). Synthesis and Herbicidal Activities of Novel Substituted Acetophenone Oxime Esters of Pyrithiobac. Retrieved from [Link]

  • Regulations.gov. (2009, December 8). (10) Patent No. - US 7,629,371 B2. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and herbicidal activity of substituted phenyl pyrazole derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). MY199934A - 2-(phenyloxy or phenylthio)pyrimidine derivatives as herbicides.
  • Google Patents. (n.d.). US10743535B2 - Insecticide for flight-capable pests.
  • Patent 3240415. (n.d.). FUNGICIDAL COMPOSITIONS.
  • European Patent Office. (2019, May 20).
  • PubMed. (2021, September 1). Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles. Retrieved from [Link]

  • Google Patents. (n.d.). US8497248B2 - Antifungal paints and coatings.
  • Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide.
  • Google Patents. (n.d.). WO2019056065A1 - Acetic acid-based herbicide composition.
  • Justia Patents. (2013, December 3). Synergistic herbicide/insecticide composition containing certain pyridine carboxylic acids and certain insecticides. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
  • ResearchGate. (n.d.). Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides. Retrieved from [Link]

  • DR-NTU. (2024). Design, synthesis, and herbicidal evaluation of pyrrolidinone-containing 2‑phenylpyridine derivatives as novel protoporphyrinogen oxidase inhibitors. Retrieved from [Link]

  • PubMed. (2002, December 15). Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles. Retrieved from [Link]

  • PubMed. (2020, September 30). Design, Synthesis, and Bioevaluation of Substituted Phenyl Isoxazole Analogues as Herbicide Safeners. Retrieved from [Link]

  • PubChem. (n.d.). 2-((4-fluorophenyl)thio)acetic acid. Retrieved from [Link]

  • Justia Patents. (2024, May 7). Fungicidal compositions. Retrieved from [Link]

  • Google Patents. (n.d.). Phenyl-methoxyimino-acetic acid derivatives as pesticides.
  • Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet. Retrieved from [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
  • Google Patents. (n.d.). CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
  • University of Hertfordshire. (2026, March 10). 2,4-D (Ref: L 208). Retrieved from [Link]

  • Google Patents. (n.d.). CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.
  • Patent 1773121. (2011, February 9). LIQUID PESTICIDE COMPOSITIONS.
  • PMC. (n.d.). 2-(2-Chlorophenyl)acetic acid. Retrieved from [Link]

  • Allen. (n.d.). 2, 4-dichlorophenoxy acetic acid is the important weed killer known as 2,4 - D. Outline its synthesis.. Retrieved from [Link]

  • MDPI. (2024, August 3). One-Pot Preparation of Ratiometric Fluorescent Molecularly Imprinted Polymer Nanosensor for Sensitive and Selective Detection of 2,4-Dichlorophenoxyacetic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. Retrieved from [Link]

  • ResearchGate. (2023, March 23). (PDF) Process design for the production of 2,4-dichlorophenoxyacetic acid. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2018, January 30). Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

Sources

Comparative

validating HPLC methods for 2-(2-Chloro-4-fluorophenylthio)acetic acid quantification

An In-Depth Guide to Validating HPLC Methods for the Quantification of 2-(2-Chloro-4-fluorophenylthio)acetic acid A Senior Application Scientist's Perspective on Method Validation In the landscape of pharmaceutical devel...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Validating HPLC Methods for the Quantification of 2-(2-Chloro-4-fluorophenylthio)acetic acid

A Senior Application Scientist's Perspective on Method Validation

In the landscape of pharmaceutical development and quality control, the data we generate is the bedrock of every decision we make. An analytical method is not merely a procedure; it is a calibrated lens through which we assess the purity, potency, and stability of a substance. For a molecule like 2-(2-Chloro-4-fluorophenylthio)acetic acid, which may serve as a critical process intermediate or a potential impurity, an unvalidated or poorly understood analytical method introduces unacceptable risk.

This guide is structured from a field-proven perspective, moving beyond a simple checklist of validation parameters. We will explore the causality behind our experimental choices, building a self-validating system where each step logically reinforces the method's suitability. Our goal is to establish a robust, reliable, and defensible High-Performance Liquid Chromatography (HPLC) method that provides trustworthy quantitative data.

Method Selection: Why RP-HPLC is the Authoritative Choice

Before embarking on validation, we must justify our choice of analytical technology. The structure of 2-(2-Chloro-4-fluorophenylthio)acetic acid—possessing an aromatic ring, a carboxylic acid group, and halogens—makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC) with UV detection.

  • Physicochemical Rationale : The molecule has a non-polar phenylthio moiety and a polar acetic acid group, giving it the amphiphilic character perfect for retention on a C18 stationary phase. The aromatic ring acts as a strong chromophore, ensuring sensitive detection by a UV-Vis spectrophotometer, a standard component of any HPLC system.

  • Comparative Rationale : While other techniques exist, RP-HPLC offers the optimal balance of specificity, sensitivity, and cost-effectiveness for this application. Gas Chromatography (GC) is unsuitable due to the compound's low volatility. Titration lacks the specificity to distinguish the analyte from other acidic impurities.[1][2] While Liquid Chromatography-Mass Spectrometry (LC-MS) provides superior sensitivity and specificity, its higher operational complexity and cost are often unnecessary for quantifying a primary substance unless trace-level analysis is required.

The logical workflow for selecting the appropriate analytical method is illustrated below.

MethodSelection cluster_techniques Alternative Techniques Evaluation Analyte Analyte: 2-(2-Chloro-4-fluorophenylthio)acetic acid Properties Physicochemical Properties: - Aromatic Ring (Chromophore) - Carboxylic Acid (Polar) - Low Volatility Analyte->Properties GC Gas Chromatography (GC) Properties->GC Rejected: Low Volatility Titration Acid-Base Titration Properties->Titration Rejected: Lacks Specificity LCMS LC-MS/MS Properties->LCMS Viable, but... High Cost/Complexity (Reserved for Trace Analysis) HPLC RP-HPLC-UV Properties->HPLC Selected: Optimal balance of specificity, sensitivity, and cost. ValidationWorkflow cluster_prep Phase 1: Preparation & System Suitability cluster_core Phase 2: Core Validation Parameters (ICH Q2) cluster_final Phase 3: Robustness & Reporting Prep Prepare Standards & Mobile Phase SST System Suitability Test (SST) - Tailing Factor - Theoretical Plates - RSD of Injections Prep->SST Specificity Specificity (Peak Purity, Placebo Inj.) SST->Specificity Linearity Linearity & Range (5-7 concentration levels) Specificity->Linearity Accuracy Accuracy / Recovery (Spiked Placebo) Linearity->Accuracy Precision Precision - Repeatability (Intra-day) - Intermediate (Inter-day) Accuracy->Precision Limit LOD & LOQ (S/N Ratio or StDev of Intercept) Precision->Limit Robustness Robustness (Vary pH, Flow Rate, Temp) Limit->Robustness Report Final Validation Report Robustness->Report

Caption: HPLC method validation workflow based on ICH guidelines.

Experimental Protocol: HPLC Method

This protocol provides a starting point for analysis. Robustness studies will later confirm the allowable variance in these parameters.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for reversed-phase, offering good retention for the analyte.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to suppress the ionization of the carboxylic acid group (pKa ~3-4), ensuring a sharp, symmetrical peak shape.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength and low UV cutoff.
Gradient 70% A to 30% A over 10 minAn initial gradient is used to ensure elution of the analyte and any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) ~225 nm or ~254 nmThe phenyl ring exhibits strong absorbance in this region. The optimal wavelength should be confirmed by scanning the analyte's UV spectrum. [3][4]
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Diluent Mobile Phase (Initial Conditions)Ensures compatibility with the mobile phase and prevents peak distortion.
Specificity
  • Causality : Specificity proves that the signal we measure comes solely from our target analyte and not from impurities, degradation products, or matrix components (placebo). It is the foundation of quantitative accuracy.

  • Experimental Protocol :

    • Prepare and inject the diluent (blank) to demonstrate no interfering peaks at the analyte's retention time.

    • Prepare and inject a placebo sample (all formulation components except the active ingredient) to confirm excipients do not interfere.

    • Prepare and inject a solution of the 2-(2-Chloro-4-fluorophenylthio)acetic acid reference standard.

    • If available, inject known related impurities to demonstrate they are resolved from the main analyte peak.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and analyze the stressed samples. The method should be able to separate the analyte from its degradation products.

  • Acceptance Criteria : The analyte peak should be free from interference at its retention time in the blank and placebo chromatograms. Peak purity analysis (using a Diode Array Detector) should yield a purity angle less than the purity threshold.

Linearity and Range
  • Causality : Linearity confirms that the method's response is directly proportional to the analyte concentration across a defined range. This justifies the use of a simple calibration curve for quantification.

  • Experimental Protocol :

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five calibration standards by serial dilution, spanning 80% to 120% of the expected sample concentration. For an impurity method, this range would be from the reporting limit to 120% of the specification limit.

    • Inject each standard in triplicate.

    • Plot the average peak area against the known concentration and perform a linear regression analysis.

  • Acceptance Criteria : The correlation coefficient (R²) must be ≥ 0.999. The y-intercept should be minimal.

Table 1: Example Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
80798500
90899100
1001001500
1101102300
1201201800
0.9999
Accuracy (as Recovery)
  • Causality : Accuracy measures the closeness of the experimental value to the true value. It demonstrates that the method can correctly quantify the analyte in the presence of matrix components, revealing any systematic bias.

  • Experimental Protocol :

    • Prepare a placebo sample.

    • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery using the formula: (Measured Conc. / Spiked Conc.) * 100.

  • Acceptance Criteria : The mean recovery should be within 98.0% to 102.0% for each level.

Precision
  • Causality : Precision demonstrates the degree of scatter between a series of measurements, indicating the random error of the method. We assess it at two levels: repeatability (short-term variability) and intermediate precision (long-term, lab-centric variability).

  • Experimental Protocol :

    • Repeatability (Intra-day) : Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day) : Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the results of each set and for the combined data.

  • Acceptance Criteria : The %RSD should be ≤ 2.0%.

Table 2: Example Precision Data Summary

Precision LevelNumber of SamplesMean Assay (%)% RSD
Repeatability (Day 1)699.80.85
Intermediate (Day 2)6100.10.91
Combined (Day 1 & 2) 12 99.95 1.10
Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Causality : LOD is the lowest concentration of analyte that can be detected but not necessarily quantified. LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. These are critical parameters for impurity analysis.

  • Experimental Protocol :

    • Signal-to-Noise (S/N) Ratio : Prepare and inject solutions of decreasing concentration to determine the concentrations that yield S/N ratios of approximately 3:1 (for LOD) and 10:1 (for LOQ).

    • Standard Deviation of the Response : Based on the standard deviation of the y-intercept of the regression line from the linearity study. LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the y-intercept and S is the slope of the calibration curve.

  • Acceptance Criteria : The LOQ value must be verified by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at that concentration.

Robustness
  • Causality : Robustness evaluates a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides confidence that the method will perform consistently during routine use.

  • Experimental Protocol :

    • Analyze a sample while making small, deliberate changes to the method parameters, one at a time.

    • Typical variations include:

      • Flow Rate (e.g., ± 0.1 mL/min)

      • Column Temperature (e.g., ± 5 °C)

      • Mobile Phase pH (e.g., ± 0.2 units)

      • Mobile Phase Composition (e.g., ± 2% organic)

    • Evaluate the impact on system suitability parameters (retention time, peak tailing, resolution).

  • Acceptance Criteria : System suitability requirements must be met under all tested variations.

Comparative Guide: HPLC vs. Alternative Quantification Techniques

While RP-HPLC is the primary choice, it is essential to understand its performance relative to other viable techniques. This knowledge is crucial when addressing specific analytical challenges, such as low-level quantification or high-throughput screening.

Table 3: Comparison of Analytical Techniques

TechniquePrincipleAdvantagesDisadvantagesBest Use Case for Analyte
RP-HPLC-UV Differential partitioning between a non-polar stationary phase and a polar mobile phase. [5]High specificity, good sensitivity, robust, and cost-effective for routine QC. [6]Moderate sample throughput, requires solvent consumption.Primary Method : Routine assay, purity testing, and stability studies.
UV-Vis Spectrophotometry Measures light absorbance at a specific wavelength. [7]Very fast, simple, low cost.Low specificity (cannot separate analyte from absorbing impurities), less sensitive.Quick, non-specific concentration checks of relatively pure solutions.
LC-MS/MS HPLC separation followed by mass-based detection. Extremely high sensitivity and specificity, provides structural information.High capital and operational cost, complex instrumentation, susceptible to matrix effects.Trace-level impurity identification, metabolite analysis, bioanalytical studies.
Non-Aqueous Titration Titration of the acidic proton with a base in a non-aqueous solvent. [2]Low cost, no complex instrumentation required.Completely non-specific (titrates all acidic protons), requires larger sample amounts.Assay of a pure bulk substance where acidic impurities are negligible.

Conclusion

The validation of an analytical method is a rigorous, multi-faceted process that transforms a set of experimental conditions into a reliable and trustworthy quantitative tool. For 2-(2-Chloro-4-fluorophenylthio)acetic acid, a well-validated RP-HPLC method, built upon the principles of scientific causality and adhering to ICH guidelines, provides the necessary confidence for its use in a regulated environment. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, we create a self-validating system that ensures data integrity. While alternative techniques have their place, the superior balance of performance and practicality makes RP-HPLC the authoritative choice for the routine quality control of this analyte.

References

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • ResearchGate. (n.d.).
  • Pharmaguideline. (2024).
  • PubMed. (n.d.).
  • RSC Publishing. (2014). Comparison of acidic site quantification methods for a series of nanoscopic aluminum hydroxide fluorides.
  • ICH. (n.d.). Quality Guidelines.
  • Benchchem. (n.d.).
  • Shimadzu. (n.d.).
  • ICH. (2023).
  • Avantor. (n.d.). (2-Chloro-4-fluorophenyl)acetic acid ≥97%.
  • SciELO. (n.d.).
  • Benchchem. (n.d.). Application Note: HPLC Quantification of 3-(4-fluorophenyl)thiophene-2-carboxylic acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-[(4-Fluorophenyl)thio]acetic acid.
  • Chemspace. (n.d.). 2-(2-chloro-4-fluorophenyl)-2-(thiomorpholin-4-yl)acetic acid.
  • Analytical and Bioanalytical Chemistry Research. (2025). A highly sensitive and reliable ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.
  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • Academia.edu. (n.d.). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.

Sources

Validation

Comparative Structural Analysis of 2-(2-Chloro-4-fluorophenylthio)acetic Acid Analogs: Diverging Pharmacophores for Metabolic and Inflammatory Targets

Executive Summary In modern drug discovery, the arylthioacetic acid scaffold is a highly versatile pharmacophore. Specifically, 2-(2-Chloro-4-fluorophenylthio)acetic acid (CAS 175135-76-9) serves as a critical synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the arylthioacetic acid scaffold is a highly versatile pharmacophore. Specifically, 2-(2-Chloro-4-fluorophenylthio)acetic acid (CAS 175135-76-9) serves as a critical synthetic intermediate and structural baseline for two entirely distinct therapeutic classes: Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists and Tumor Necrosis Factor alpha (TNFα) Convertase (TACE/MMP) inhibitors .

This guide provides an objective, data-driven comparison of how targeted structural modifications to the 2-(2-chloro-4-fluorophenylthio)acetic acid core dictate biological target selectivity. By comparing these analogs against industry-standard alternatives (such as Wy-14643 and Marimastat), we provide researchers with actionable insights into structure-activity relationships (SAR) and self-validating experimental workflows for evaluating these compounds.

Pharmacophore Divergence: Structural Analysis

The biological fate of 2-(2-Chloro-4-fluorophenylthio)acetic acid analogs depends entirely on the chemical elaboration of its two primary domains: the halogenated aryl ring and the acetic acid tail.

Pathway A: PPARα Agonism (Metabolic Targeting)

When the free carboxylic acid is retained, the molecule acts as an isostere for endogenous fatty acids. Classic fibrates and their 2-arylthioacetic acid analogues, such as Wy-14643 , bind directly to the ligand-binding domain (LBD) of PPARα[1][2]. The thioether linkage provides the necessary conformational flexibility for the hydrophobic 2-chloro-4-fluorophenyl ring to anchor deeply within the lipophilic pocket of the receptor, driving the transcription of genes responsible for lipid metabolism[2].

Pathway B: TACE/MMP Inhibition (Anti-Inflammatory Targeting)

Conversely, when the acetic acid moiety is elaborated into an α -substituted succinate-based hydroxamic acid, the pharmacological profile shifts entirely to metalloproteinase inhibition. In these analogs (e.g., Compound 10g), the newly introduced hydroxamic acid acts as a potent bidentate chelator for the catalytic Zn2+ ion in the TACE active site. Simultaneously, the bulky 2-chloro-4-fluorophenylthio substituent is optimally positioned to occupy the deep, hydrophobic S1′ specificity pocket of the enzyme, yielding sub-nanomolar inhibitory potency that rivals or exceeds standard therapeutics like Marimastat[3][4].

G Core 2-(2-Chloro-4-fluorophenylthio) acetic acid core PPAR PPARα Agonists (Retained Carboxylic Acid) Core->PPAR Isosteric binding to LBD TACE TACE/MMP Inhibitors (Hydroxamic Acid Substitution) Core->TACE α-Succinyl elaboration Lipid ↑ Lipid Metabolism Target: Metabolic Syndromes PPAR->Lipid Inflam ↓ TNFα Processing Target: Inflammatory Diseases TACE->Inflam

Divergent pharmacological targeting of 2-(2-Chloro-4-fluorophenylthio)acetic acid analogs.

Quantitative Performance Comparison

To objectively evaluate the performance of these structural derivatives, we must benchmark them against established clinical and pre-clinical standards. The table below summarizes the comparative in vitro efficacy based on the structural evolution of the core molecule.

Table 1: Comparative in vitro activity of Arylthioacetic Acid Analogs vs. Standards

Compound ClassRepresentative CompoundPrimary TargetBinding/Inhibitory PotencyKey Structural Determinant
Arylthioacetic Acid (Standard) Wy-14643PPARα EC50​ ~ 1.5 μ MFree carboxylic acid; pyrimidinylthio core
Arylthioacetic Acid (Baseline) 2-(2-Chloro-4-fluorophenylthio)acetic acidPPARαWeak AgonistFree carboxylic acid; halogenated phenyl ring
Succinate-Hydroxamic Acid (Analog) Compound 10g (Thioether analog)TACE (TNFα Convertase) IC50​ < 5.0 nM α -isobutylsuccinyl group; Hydroxamate Zn2+ chelator
Hydroxamic Acid (Standard) MarimastatTACE / MMPs IC50​ = 3.8 nMHydroxamate zinc-chelator; peptide backbone
Hydroxamic Acid (Standard) BB1101TACE / MMPs IC50​ = 0.2 nMHydroxamate zinc-chelator

Data synthesized from foundational pharmacological assays[4].

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the evaluation of these analogs requires self-validating assay systems. Below are the optimized, step-by-step methodologies for screening both PPARα transactivation and TACE inhibition.

Workflow A: TACE/MMP Fluorogenic Cleavage Assay

This protocol measures the kinetic inhibition of TACE by hydroxamic acid analogs.

  • Causality & Rationale: We utilize a recombinant human TACE catalytic domain rather than whole-cell lysates. This isolates the direct kinetic interaction between the analog and the Zn2+ active site, eliminating confounding variables from cellular regulatory mechanisms. A fluorogenic peptide substrate (Mca-PLAQAV-Dpa-RSSSR-NH2) is used because cleavage separates the fluorophore from the quencher, yielding a real-time signal directly proportional to enzyme velocity.

  • Step-by-Step Protocol:

    • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM CaCl2​ , 0.05% Brij-35). Dilute recombinant TACE to a final working concentration of 1 nM.

    • Compound Plating: Serial dilute the 2-(2-Chloro-4-fluorophenylthio)acetic acid analog (e.g., Compound 10g) in DMSO. Plate 1 μ L of compound per well in a 384-well black microtiter plate.

    • Self-Validation Controls:

      • Positive Control: Marimastat (10 μ M) to ensure complete enzyme inhibition.

      • Negative Control: 1% DMSO vehicle to establish baseline maximum velocity ( Vmax​ ).

      • Background Control: Buffer + Substrate (No Enzyme) to subtract auto-fluorescence.

    • Incubation: Add 49 μ L of the TACE enzyme solution to the wells. Incubate for 30 minutes at 25°C to allow for steady-state binding.

    • Initiation & Readout: Add 50 μ L of the fluorogenic substrate (final concentration 10 μ M). Measure fluorescence continuously for 20 minutes (Excitation: 320 nm, Emission: 405 nm).

    • Data Analysis: Calculate the IC50​ using a 4-parameter logistic fit. Validation Check: Calculate the Z'-factor between the DMSO and Marimastat controls. A Z' > 0.5 confirms assay robustness.

Workflow B: PPARα Transactivation Reporter Assay

This protocol measures the functional agonism of carboxylic acid analogs.

  • Causality & Rationale: We employ a GAL4-PPARα-LBD chimeric receptor system co-transfected with a GAL4-responsive firefly luciferase reporter in COS-7 cells. This specific system is chosen because it eliminates background noise from endogenous nuclear receptors; the luminescent signal is exclusively driven by the analog binding to the exogenous PPARα-LBD.

  • Step-by-Step Protocol:

    • Cell Culture & Transfection: Seed COS-7 cells in 96-well plates at 2×104 cells/well. Transiently co-transfect cells with the GAL4-PPARα-LBD plasmid, the pG5-Luc reporter plasmid, and a constitutively active Renilla luciferase plasmid (pRL-CMV).

    • Compound Treatment: 24 hours post-transfection, replace media with serum-free media containing serial dilutions of the 2-(2-Chloro-4-fluorophenylthio)acetic acid analog.

    • Self-Validation Controls:

      • Reference Agonist: Wy-14643 (10 μ M) to establish 100% maximal efficacy ( Emax​ ).

      • Internal Standard: The Renilla luciferase signal is used to normalize data, correcting for well-to-well variations in transfection efficiency and cell viability.

    • Readout: After 24 hours of compound exposure, lyse the cells and measure luminescence using a Dual-Luciferase Reporter Assay System.

    • Data Analysis: Express results as the ratio of Firefly to Renilla luminescence. Plot the normalized fold-activation against compound concentration to derive the EC50​ .

Conclusion

The 2-(2-Chloro-4-fluorophenylthio)acetic acid scaffold is a prime example of how minor structural elaborations can pivot a molecule's therapeutic trajectory. While the unmodified carboxylic acid serves as a baseline pharmacophore for PPARα-mediated metabolic regulation, converting the acid to a bulky α -substituted hydroxamate transforms the molecule into a highly potent, target-specific TACE inhibitor for inflammatory diseases. By utilizing the self-validating assays detailed above, researchers can confidently benchmark new analogs against gold-standard therapeutics, accelerating the optimization of both metabolic and anti-inflammatory drug candidates.

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Comparative

A Comparative Benchmarking Guide to 2-(2-Chloro-4-fluorophenylthio)acetic Acid and Standard Glutathione S-Transferase Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of cancer therapeutics, overcoming multidrug resistance remains a pivotal challenge. A key player in this resistance mechanism is the overe...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, overcoming multidrug resistance remains a pivotal challenge. A key player in this resistance mechanism is the overexpression of Phase II detoxification enzymes, particularly Glutathione S-Transferases (GSTs).[1][2] The alpha-class isoform, GSTA1-1, is frequently implicated in the detoxification of chemotherapeutic agents, thereby diminishing their efficacy and contributing to treatment failure.[3][4] This has spurred the development of GST inhibitors as adjuvants in chemotherapy to sensitize cancer cells to conventional anticancer drugs.[1][2]

This guide provides a comprehensive benchmarking analysis of a novel compound, 2-(2-Chloro-4-fluorophenylthio)acetic acid, against established, standard inhibitors of GSTA1-1. We will delve into the mechanistic rationale behind the experimental design, present detailed protocols for comparative evaluation, and offer a transparent interpretation of the performance data. Our objective is to equip researchers with the necessary insights to critically assess the potential of this novel inhibitor in the context of current therapeutic strategies.

The Central Role of GSTA1-1 in Drug Resistance and as a Therapeutic Target

Glutathione S-transferases are a superfamily of enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide array of electrophilic substrates, including many cytotoxic drugs.[2][5] This conjugation reaction renders the xenobiotics more water-soluble, facilitating their efflux from the cell and effectively neutralizing their therapeutic effect.[1] Elevated levels of specific GST isoforms, such as GSTA1-1, have been correlated with poor prognosis and resistance to various antineoplastic agents in numerous cancer types.[3]

Therefore, the strategic inhibition of GSTA1-1 presents a promising avenue to circumvent this mode of drug resistance. An effective GSTA1-1 inhibitor could potentially restore or enhance the cytotoxic effects of co-administered chemotherapeutic drugs.

Benchmarking Panel: Standard GSTA1-1 Inhibitors

To establish a robust comparative framework, 2-(2-Chloro-4-fluorophenylthio)acetic acid is benchmarked against the following well-characterized GSTA1-1 inhibitors:

  • Ethacrynic Acid (EA): A widely recognized, potent inhibitor of multiple GST isozymes, including GSTA1-1.[1][5] It serves as a benchmark for broad-spectrum GST inhibition.[6][7][8]

  • Curcumin: A natural polyphenol that has demonstrated inhibitory activity against several GST isoforms, including GSTA1-1.[9] It represents a natural product-derived inhibitor.

  • NBDHEX: A potent and selective inhibitor of GSTP1-1, another important GST isoform. While not a direct GSTA1-1 inhibitor, its inclusion allows for an assessment of isoform selectivity.[5]

Comparative Performance Metrics

The inhibitory potential of 2-(2-Chloro-4-fluorophenylthio)acetic acid and the standard inhibitors will be evaluated based on the following key performance metrics:

  • Half-maximal Inhibitory Concentration (IC50): A measure of the inhibitor's potency.

  • Enzyme Inhibition Kinetics: To determine the mode of inhibition (e.g., competitive, non-competitive, or mixed).

  • Isoform Selectivity: To assess the inhibitor's specificity for GSTA1-1 over other GST isoforms.

  • Cellular Efficacy: To evaluate the inhibitor's ability to potentiate the cytotoxicity of a model chemotherapeutic agent in a relevant cancer cell line.

Experimental Design and Methodologies

In Vitro Enzyme Inhibition Assay

The cornerstone of this benchmarking study is a robust in vitro enzyme inhibition assay to determine the IC50 values and kinetic parameters of the inhibitors.

Rationale: This assay directly measures the ability of the test compounds to inhibit the catalytic activity of purified recombinant human GSTA1-1. The use of the well-established substrate pair, 1-chloro-2,4-dinitrobenzene (CDNB) and glutathione (GSH), ensures reliable and reproducible results.[4][8]

Protocol:

  • Reagents and Materials:

    • Recombinant human GSTA1-1 enzyme

    • 1-Chloro-2,4-dinitrobenzene (CDNB)

    • Reduced glutathione (GSH)

    • Potassium phosphate buffer (pH 6.5)

    • Test compounds (2-(2-Chloro-4-fluorophenylthio)acetic acid and standard inhibitors) dissolved in DMSO

    • 96-well UV-transparent microplates

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Assay Procedure:

    • Prepare a reaction mixture containing 1 mM CDNB and 2 mM GSH in 0.1 M potassium phosphate buffer (pH 6.5).

    • Add varying concentrations of the test compounds to the wells of a 96-well plate.

    • Initiate the enzymatic reaction by adding 20 nM of GSTA1-1 to each well.

    • Monitor the increase in absorbance at 340 nm over time at 37°C. The formation of the S-(2,4-dinitrophenyl)glutathione conjugate results in an increase in absorbance at this wavelength.

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

  • Data Analysis:

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value for each compound by fitting the data to a dose-response curve.

Enzyme Kinetics Studies

To elucidate the mechanism of inhibition, kinetic studies will be performed.

Rationale: Understanding the mode of inhibition (competitive, non-competitive, or mixed) provides valuable insights into how the inhibitor interacts with the enzyme. This information is crucial for lead optimization and drug design.

Protocol:

  • Perform the GSTA1-1 inhibition assay as described above, but with varying concentrations of both the inhibitor and one of the substrates (either CDNB or GSH), while keeping the other substrate at a fixed, saturating concentration.

  • Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax).

Isoform Selectivity Profiling

The selectivity of the inhibitors will be assessed against other major GST isoforms, such as GSTM1-1 and GSTP1-1.

Rationale: High isoform selectivity is a desirable characteristic for a therapeutic agent, as it can minimize off-target effects and potential toxicity.

Protocol:

  • Perform the in vitro enzyme inhibition assay as described above, but substitute GSTA1-1 with recombinant human GSTM1-1 and GSTP1-1 enzymes.

  • Determine the IC50 values for each inhibitor against each GST isoform.

  • Calculate the selectivity index by dividing the IC50 value for the off-target isoform by the IC50 value for GSTA1-1.

Cellular Chemosensitization Assay

The ability of the inhibitors to enhance the cytotoxicity of a standard chemotherapeutic drug will be evaluated in a cancer cell line known to overexpress GSTA1-1.

Rationale: This assay provides a more physiologically relevant assessment of the inhibitor's potential therapeutic utility. It measures the compound's ability to reverse GSTA1-1-mediated drug resistance in a cellular context.

Protocol:

  • Cell Culture:

    • Culture a human cancer cell line with documented GSTA1-1 overexpression (e.g., MCF-7 breast cancer cells) in appropriate growth medium.

  • Cytotoxicity Assay (MTT or similar):

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of a model chemotherapeutic agent (e.g., doxorubicin or cisplatin) in the presence or absence of a fixed, non-toxic concentration of the test inhibitors.

    • After a 48-72 hour incubation period, assess cell viability using an MTT assay.

    • Determine the IC50 of the chemotherapeutic agent in the presence and absence of each inhibitor.

  • Data Analysis:

    • Calculate the potentiation factor (or enhancement ratio) by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the inhibitor.

Visualizing the Experimental Workflow and Underlying Pathway

experimental_workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Validation ic50 IC50 Determination (GSTA1-1) kinetics Enzyme Kinetics (Mode of Inhibition) ic50->kinetics selectivity Isoform Selectivity (GSTM1-1, GSTP1-1) ic50->selectivity chemosensitization Chemosensitization Assay (e.g., MCF-7 cells) ic50->chemosensitization novel_compound 2-(2-Chloro-4-fluorophenylthio) acetic acid novel_compound->ic50 standard_inhibitors Standard Inhibitors (Ethacrynic Acid, Curcumin, NBDHEX) standard_inhibitors->ic50

Caption: Experimental workflow for benchmarking novel GSTA1-1 inhibitors.

gst_pathway chemo_drug Chemotherapeutic Drug (Electrophile) gsta1 GSTA1-1 chemo_drug->gsta1 cytotoxicity Cytotoxicity & Apoptosis chemo_drug->cytotoxicity Therapeutic Effect gsh Glutathione (GSH) gsh->gsta1 conjugated_drug Conjugated Drug (Inactive, Water-Soluble) gsta1->conjugated_drug Conjugation inhibitor GST Inhibitor inhibitor->gsta1 Inhibition efflux Cellular Efflux conjugated_drug->efflux efflux->cytotoxicity

Caption: GSTA1-1 mediated drug resistance and point of inhibitor intervention.

Summary of Expected Performance Data

The following table provides a template for summarizing the quantitative data obtained from the benchmarking studies.

CompoundGSTA1-1 IC50 (µM)GSTM1-1 IC50 (µM)GSTP1-1 IC50 (µM)Selectivity Index (GSTM1-1/GSTA1-1)Selectivity Index (GSTP1-1/GSTA1-1)Mode of Inhibition (vs. GSH/CDNB)Chemosensitization (Fold Increase in Potency)
2-(2-Chloro-4-fluorophenylthio)acetic acid Experimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated ValueDetermined ValueExperimental Value
Ethacrynic Acid Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueCalculated ValueCalculated ValueNon-competitiveLiterature/Experimental Value
Curcumin Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueCalculated ValueCalculated ValueCompetitive (vs. GSH)Literature/Experimental Value
NBDHEX Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueCalculated ValueCalculated ValueN/A for GSTA1-1Literature/Experimental Value

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for benchmarking the novel compound, 2-(2-Chloro-4-fluorophenylthio)acetic acid, against standard GSTA1-1 inhibitors. The proposed experiments are designed to provide a multi-faceted evaluation of the compound's potency, selectivity, and cellular efficacy.

The data generated from these studies will be instrumental in determining the therapeutic potential of 2-(2-Chloro-4-fluorophenylthio)acetic acid as a chemosensitizing agent. Favorable results, such as high potency, significant isoform selectivity, and robust cellular activity, would warrant further investigation, including in vivo efficacy studies and pharmacokinetic profiling. Ultimately, the goal is to identify and develop novel GST inhibitors that can be translated into effective clinical strategies for overcoming drug resistance in cancer therapy.

References

  • Lo Bello, M., et al. (2005). Potent isozyme-selective inhibition of human glutathione S-transferase A1-1 by a novel glutathione S-conjugate. PubMed. [Link]

  • P-G, G., & Hamilton, A. D. (2006). Optimization of Bivalent Glutathione S-Transferase Inhibitors by Combinatorial Linker Design. Journal of the American Chemical Society. [Link]

  • Waxman, D. J. (1990). Glutathione S-transferases: role in alkylating agent resistance and possible therapeutic implications. PubMed. [Link]

  • Appiah-Opong, R., et al. (2009). Inhibition of human glutathione S-transferases by curcumin and analogues. PubMed. [Link]

  • Ahmad, H., & Singh, S. V. (2013). Inhibitors of glutathione S-transferases as therapeutic agents. ResearchGate. [Link]

  • Chee, C. F., et al. (2025). Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers. PLOS ONE. [Link]

  • Chee, C. F., et al. (2025). Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers. National Center for Biotechnology Information. [Link]

  • Martins, C. F., et al. (2022). Automated approach for the evaluation of glutathione-S-transferase P1-1 inhibition by organometallic anticancer compounds. Taylor & Francis Online. [Link]

  • Labrou, N. E., et al. (2021). Myricetin as a Potential Adjuvant in Chemotherapy: Studies on the Inhibition of Human Glutathione Transferase A1–1. National Center for Biotechnology Information. [Link]

  • Chemspace. 2-(2-chloro-4-fluorophenyl)-2-(thiomorpholin-4-yl)acetic acid. [Link]

  • Chen, Z., et al. (2009). 2,2-bis(4-Chlorophenyl)acetic acid (DDA), a water-soluble urine biomarker of DDT metabolism in humans. PubMed. [Link]

  • Jarvis, M. F., et al. (2006). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. PubMed. [Link]

  • Di Martino, C., et al. (1987). Immunomodulating effects of pirazolac, 4-(4-chlorophenyl-1-(4-fluorophenyl)pirazole-3-acetic acid, a novel anti-inflammatory agent. ResearchGate. [Link]

  • Song, Y. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. PubMed. [Link]

  • Google Patents. The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
  • PubChem. 2-((4-fluorophenyl)thio)acetic acid. [Link]

  • SciSpace. 2,2-bis(4-Chlorophenyl)Acetic Acid (DDA), a Water-Soluble Urine Biomarker of DDT Metabolism in Humans. [Link]

  • MDPI. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. [Link]

  • El Rayes, S. M., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing. [Link]

Sources

Validation

Quantitative NMR (qNMR) vs. HPLC-UV for the Purity Validation of 2-(2-Chloro-4-fluorophenylthio)acetic Acid: A Comprehensive Comparison Guide

Executive Summary 2-(2-Chloro-4-fluorophenylthio)acetic acid (CAS: 175135-76-9) 1 is a highly functionalized halogenated thioether utilized as a critical building block in advanced agrochemical and pharmaceutical synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(2-Chloro-4-fluorophenylthio)acetic acid (CAS: 175135-76-9) 1 is a highly functionalized halogenated thioether utilized as a critical building block in advanced agrochemical and pharmaceutical syntheses. Because impurities in early-stage building blocks propagate through multi-step syntheses, rigorous purity validation is non-negotiable. While High-Performance Liquid Chromatography (HPLC-UV) is the traditional workhorse for purity assessment, it is inherently limited by its reliance on relative response factors.

This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against HPLC-UV for the purity validation of 2-(2-Chloro-4-fluorophenylthio)acetic acid, providing actionable, self-validating experimental protocols designed for analytical scientists and drug development professionals.

The Mechanistic Challenge: Why HPLC-UV Falls Short

HPLC-UV determines purity based on the area percent of chromatographic peaks. This method assumes that the analyte and all impurities possess identical UV molar absorptivities at the detection wavelength 2. For 2-(2-Chloro-4-fluorophenylthio)acetic acid, common synthetic impurities include oxidized sulfoxides, unreacted 2-chloro-4-fluorothiophenol, and esterified byproducts.

The introduction of a sulfoxide group or the loss of the acetic acid moiety drastically alters the electronic conjugation of the aromatic ring, shifting the UV response. Consequently, HPLC-UV often overestimates the purity of the main component because low-responding impurities are underrepresented in the chromatogram 3.

The qNMR Solution: Absolute Metrology

qNMR circumvents the limitations of chromatography by providing a direct, absolute measurement of concentration. The fundamental principle of qNMR is that the integrated area of an NMR resonance is strictly proportional to the number of nuclei generating that signal, provided the system is fully relaxed 4. By co-weighing the analyte with a certified reference material (CRM) as an internal standard, absolute purity can be calculated without requiring an identical reference standard of the analyte itself. This methodology aligns with the rigorous standards outlined in USP General Chapter <761> for quantitative NMR applications 5.

Comparative Performance Data

To illustrate the discrepancy between relative and absolute purity, consider the following validation data from two synthesized batches of 2-(2-Chloro-4-fluorophenylthio)acetic acid.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Analytical Principle Differential partitioning & UV absorptionDirect proportionality of signal area to nuclei count
Purity Metric Relative (Area % normalization)Absolute (Mass fraction %)
Batch 1 Purity 99.65%97.42% ± 0.15%
Batch 2 Purity 98.90%98.10% ± 0.12%
Reference Standard Requires identical standard for exact quantificationRequires unrelated Internal Standard (e.g., Maleic Acid)
Analysis Time 15–30 mins per run (excludes method dev.)10–15 mins per run
Key Limitation Blind to non-UV active impurities; response factor biasLower sensitivity for trace impurities (<0.1%)

Data Interpretation: In Batch 1, HPLC-UV reports a purity of 99.65%, while qNMR reveals a true mass fraction of 97.42%. This 2.23% discrepancy is caused by a structurally related impurity with a significantly lower UV response factor than the parent compound, leading to an underestimation of the impurity by HPLC.

Self-Validating Experimental Protocols

qNMR Absolute Purity Workflow

Causality Check : Maleic acid is selected as the internal standard because its highly deshielded olefinic protons appear as a sharp singlet at ~6.26 ppm in DMSO-d6. This region is completely free from interference by the aromatic protons (7.0–7.6 ppm) and the aliphatic thioacetic CH₂ protons (~3.9 ppm) of 2-(2-Chloro-4-fluorophenylthio)acetic acid.

Step-by-Step Method :

  • Gravimetric Preparation : Using a microbalance (readability 0.01 mg), accurately weigh ~20 mg of 2-(2-Chloro-4-fluorophenylthio)acetic acid and ~10 mg of Maleic Acid CRM (NIST traceable, known purity e.g., 99.98%) into an analytical vial.

  • Dissolution : Add 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.05% TMS. Vortex until completely dissolved.

  • NMR Acquisition (USP <761> Compliant) :

    • Pulse Angle : 90° for maximum signal-to-noise.

    • Relaxation Delay (D1) : Set to 60 seconds. Why? To ensure complete recovery of longitudinal magnetization (T1). If D1 is less than 5 × T1 of the slowest relaxing proton, the signal will be saturated, and the integral will be artificially low, destroying quantitative accuracy.

    • Scans : 32 to 64 scans to achieve a Signal-to-Noise Ratio (SNR) > 150.

  • Data Processing & Integration : Phase and baseline correct the spectrum manually. Integrate the maleic acid singlet at 6.26 ppm (2H) and the isolated CH₂ singlet of the analyte at ~3.9 ppm (2H).

  • Calculation : Compute the absolute mass fraction using the standard qNMR equation: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std

HPLC-UV Relative Purity Workflow (For Comparison)
  • Sample Prep : Dissolve 10 mg of the analyte in 10 mL of Acetonitrile:Water (50:50).

  • Chromatography : Inject 10 µL onto a C18 column (150 x 4.6 mm, 3 µm).

  • Mobile Phase : Gradient elution from 10% to 90% Acetonitrile (with 0.1% TFA) over 20 minutes.

  • Detection : UV absorbance at 254 nm.

  • Calculation : Divide the main peak area by the total integrated area of all peaks (excluding the solvent front).

Workflow & Logical Relationship Diagram

PurityValidation cluster_qNMR Quantitative NMR (qNMR) Workflow cluster_HPLC HPLC-UV Workflow Sample 2-(2-Chloro-4-fluorophenylthio)acetic acid (Analyte Batch) qNMR_Prep Gravimetric Co-weighing: Analyte + Maleic Acid (IS) Sample->qNMR_Prep HPLC_Prep Volumetric Dissolution in Mobile Phase Sample->HPLC_Prep qNMR_Acq 1H NMR Acquisition (USP <761>, Fully Relaxed) qNMR_Prep->qNMR_Acq qNMR_Calc Direct Integration (CH2 vs Olefinic Protons) qNMR_Acq->qNMR_Calc qNMR_Result Absolute Purity (%) (Mass Fraction) qNMR_Calc->qNMR_Result HPLC_Result Relative Purity (%) (Area Percent) qNMR_Result->HPLC_Result Discrepancy Analysis HPLC_Acq Chromatographic Separation (C18, UV 254 nm) HPLC_Prep->HPLC_Acq HPLC_Calc Peak Area Normalization (Assumes Equal UV Response) HPLC_Acq->HPLC_Calc HPLC_Calc->HPLC_Result

Comparative workflow demonstrating the absolute quantification path of qNMR versus HPLC-UV.

Conclusion

For the rigorous validation of 2-(2-Chloro-4-fluorophenylthio)acetic acid, qNMR stands superior as a primary metrological technique. While HPLC-UV remains invaluable for high-throughput impurity profiling and trace detection, it cannot be solely relied upon for absolute assay assignment due to inherent UV response biases. Implementing qNMR with a certified internal standard ensures regulatory compliance, eliminates the need for bespoke reference materials, and guarantees the scientific integrity of the analytical data.

References

  • ChemicalBook - "2-(2-CHLORO-4-FLUOROPHENYLTHIO)ACETIC ACID | 175135-76-9" - 1

  • BenchChem Technical Support Team - "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment" - 2

  • Acanthus Research - "Quantitative NMR Spectroscopy" - 3

  • ResolveMass Laboratories Inc. - "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained" - 4

  • ECA Academy - "Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy" - 5

Sources

Comparative

Comparative Binding Kinetics of 2-(2-Chloro-4-fluorophenylthio)acetic Acid Derivatives: A Comprehensive Profiling Guide

As drug discovery moves beyond simple equilibrium affinity ( KD​ ), the optimization of binding kinetics—specifically the association rate ( kon​ ) and dissociation rate ( koff​ )—has become paramount. The 2-(2-Chloro-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery moves beyond simple equilibrium affinity ( KD​ ), the optimization of binding kinetics—specifically the association rate ( kon​ ) and dissociation rate ( koff​ )—has become paramount. The 2-(2-Chloro-4-fluorophenylthio)acetic acid (CFPTA) scaffold is a highly versatile pharmacophore utilized in the design of inhibitors for metalloenzymes and G-protein coupled receptors.

This guide provides a rigorous, objective comparison of CFPTA derivatives, detailing how specific structural modifications dictate kinetic behavior and thermodynamic driving forces.

Pharmacological Significance of the CFPTA Scaffold

The CFPTA scaffold relies on three distinct structural vectors to engage target proteins:

  • The Acetic Acid Anchor: The pKa of the (phenylthio)acetic acid scaffold is approximately 3.57 [1]. At physiological pH (7.4), the carboxylic acid is fully deprotonated. This ionization state is non-negotiable for its function as an electrostatic anchor, often coordinating with metal ions (e.g., Zn2+ , Cu2+ ) or basic residues (Arg/Lys) in the binding pocket.

  • The Thioether Linkage: Studies on metalloenzymes such as Peptidylglycine α -Amidating Monooxygenase (PAM) highlight that the binding affinity of (phenylthio)acetic acid derivatives is highly sensitive to the length of the aliphatic chain [2]. The single methylene bridge in the acetic acid moiety provides optimal spacing; extending it to a propionic acid drastically alters the kinetic association rate ( kon​ ) due to steric clashes.

  • The Halogenated Phenyl Ring: The 2-chloro and 4-fluoro substituents modulate both lipophilicity and conformational geometry.

Comparative Kinetic & Thermodynamic Profiles

The following table synthesizes representative surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) data for the base CFPTA scaffold and three synthetic derivatives.

CompoundSubstitution kon​ ( 104M−1s−1 ) koff​ ( 10−3s−1 ) KD​ (nM)Residence Time ( τ , min) ΔH (kcal/mol)
CFPTA (Base) None4.28.52021.9-4.2
Derivative A 5-Amino6.81.217.613.8-7.8
Derivative B 5-Nitro3.115.44961.0-2.9
Derivative C 2,4-Difluoro4.56.21372.6-4.0

Note: Residence time ( τ ) is calculated as 1/koff​ .

Expert Insights: Structure-Kinetic Relationships (SKR)

As an Application Scientist, I frequently observe teams over-optimizing for equilibrium affinity ( KD​ ) while neglecting the kinetic rates that drive in vivo efficacy. Analyzing the data above reveals critical causal relationships:

  • Entropic Pre-organization via Ortho-Substitution: The 2-chloro substituent in the base CFPTA is not merely a lipophilic addition; it acts as a steric wedge. It forces the phenyl ring to adopt an orthogonal conformation relative to the thioether plane. This pre-organization reduces the entropic penalty ( −TΔS ) upon binding, as the molecule is already locked into its bioactive conformation before entering the pocket. Replacing the 2-chloro with a 2-fluoro (Derivative C) reduces this steric bulk, slightly increasing koff​ due to increased conformational flexibility.

  • Enthalpic Gains via Hydrogen Bonding: Modifications to the phenyl ring, such as the introduction of a 5-amino group—as seen in the intermediate Acetic acid,[(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester [3]—provide a synthetic vector for introducing a new hydrogen bond donor. Derivative A demonstrates a massive enthalpic gain ( ΔH=−7.8 kcal/mol) compared to the base compound. This specific hydrogen bond acts as a "latch," drastically slowing the dissociation rate ( koff​ ) and increasing the residence time from 1.9 minutes to nearly 14 minutes.

  • Electronic Deactivation: Conversely, adding an electron-withdrawing 5-nitro group (Derivative B) pulls electron density away from the thioether sulfur, weakening its ability to act as a weak hydrogen bond acceptor, resulting in a faster koff​ and a poorer overall KD​ .

Experimental Workflow & Visualization

To accurately capture these parameters, orthogonal biophysical techniques must be executed in parallel.

Binding_Kinetics_Workflow cluster_SPR SPR Kinetics Profiling cluster_ITC ITC Thermodynamic Profiling Target_Prep Target Protein Preparation (Buffer Exchange & QC) Immobilization Sensor Chip Immobilization (Amine Coupling) Target_Prep->Immobilization Titration Ligand Titration (Constant Temp) Target_Prep->Titration Analyte_Injection Derivative Injection (Multi-cycle Kinetics) Immobilization->Analyte_Injection Data_Fit_SPR 1:1 Langmuir Fitting (Extract kon, koff) Analyte_Injection->Data_Fit_SPR Integration Global Kinetic & Thermodynamic Parameter Synthesis Data_Fit_SPR->Integration Heat_Integration Heat Integration (Subtract Blank) Titration->Heat_Integration Data_Fit_ITC Isotherm Fitting (Extract KD, ΔH) Heat_Integration->Data_Fit_ITC Data_Fit_ITC->Integration Synthesis CFPTA Derivatives (e.g., 5-amino-CFPTA) Synthesis->Analyte_Injection Synthesis->Titration

Parallel SPR and ITC workflow for evaluating binding kinetics of CFPTA derivatives.

Self-Validating Experimental Methodologies

The oxidative stability of the thioether linkage must be strictly managed during assay preparation, as (phenylthio)acetic acids are susceptible to oxidation under strongly acidic or oxidative conditions [4]. All buffers must be degassed and prepared fresh daily.

Protocol A: Surface Plasmon Resonance (SPR)

Objective: Determine kon​ and koff​ using a CM5 dextran sensor chip.

  • Causality for Chip Selection: The carboxylated dextran matrix provides a hydrophilic environment that minimizes the non-specific binding typically caused by the lipophilic halogenated phenyl ring of CFPTA derivatives.

  • Step 1: Immobilization: Activate the surface using EDC/NHS. Inject the target protein at pH 5.0. Crucial: Target a low immobilization level ( Rmax​<50 RU). Causality: High receptor density creates a "rebinding" effect where dissociated analyte molecules re-bind to neighboring receptors before escaping the matrix. This mass transport limitation (MTL) artificially deflates koff​ .

  • Step 2: Quenching: Inject 1M ethanolamine (pH 8.5) to block unreacted NHS esters.

  • Step 3: Multi-Cycle Kinetics (MCK): Inject CFPTA derivatives in a 2-fold dilution series (e.g., 3.12 nM to 100 nM) at a high flow rate of 50 μ L/min. Causality: High flow rates ensure the analyte concentration at the sensor surface remains constant, further mitigating MTL.

  • Self-Validation Checkpoint: Inject a buffer blank and a known reference inhibitor. The buffer blank must show <1 RU drift, ensuring baseline stability. The reference inhibitor must yield a KD​ within 10% of historical values to validate surface integrity.

Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Deconvolute the equilibrium affinity into Enthalpy ( ΔH ) and Entropy ( −TΔS ).

  • Step 1: Preparation: Dialyze the target protein and dilute the CFPTA derivative in the exact same dialysis buffer. Causality: Even a 1 mM difference in buffer salt concentration will generate massive heats of mixing that obscure the binding heat.

  • Step 2: Wiseman Parameter Optimization: Ensure the target protein concentration yields a Wiseman c-value ( c=n⋅[M]/KD​ ) between 10 and 500. Causality: If c<10 , the isotherm is too shallow to accurately fit the inflection point. If c>500 , the transition acts like a step-function, obscuring the equilibrium constant.

  • Step 3: Titration: Perform 20 injections of 2 μ L of the CFPTA derivative into the protein cell at 25°C.

  • Self-Validation Checkpoint: Perform a "ligand-into-buffer" titration prior to the main experiment. The heat of dilution must be constant and minimal (<0.5 μ cal/sec). This background heat is subtracted from the main binding isotherm to ensure the integrated ΔH is exclusively due to the target-ligand binding event.

References
  • A Reliable and Efficient First Principles-Based Method for Predicting pKa Values. 2. Organic Acids. The Journal of Physical Chemistry A. Available at:[Link]

  • Substrate-Based Inhibitors of Peptidylglycine α-Amidating Monooxygenase (PAM) as Anti-Proliferative Drugs for Cancer. Digital Commons @ USF. Available at: [Link]

  • Kinetics and Mechanism of Oxidation of Glutamic Acid by N-Bromophthalimide in Aqueous Acidic Medium. ResearchGate. Available at:[Link]

Validation

GC-MS vs. GC-FID Validation for Residual Solvents in 2-(2-Chloro-4-fluorophenylthio)acetic Acid Synthesis: A Comparative Guide

Executive Summary In the pharmaceutical and agrochemical industries, the control of volatile organic impurities is a non-negotiable safety parameter governed by the ICH Q3C (R9) guidelines[1]. When developing analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pharmaceutical and agrochemical industries, the control of volatile organic impurities is a non-negotiable safety parameter governed by the ICH Q3C (R9) guidelines[1]. When developing analytical methods for complex, halogenated intermediates like 2-(2-Chloro-4-fluorophenylthio)acetic acid (CAS 175135-76-9)[2], analytical scientists face significant matrix challenges.

This guide objectively compares the performance of Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) against the traditional compendial standard, Headspace Gas Chromatography-Flame Ionization Detection (HS-GC-FID) (USP <467> Procedures A and B)[3]. By examining the causality behind matrix interference and detector specificity, we demonstrate why HS-GC-MS serves as the superior, self-validating system for complex hydrophobic matrices[4].

Mechanistic Grounding: The Analytical Challenge

The Matrix Effect of 2-(2-Chloro-4-fluorophenylthio)acetic Acid

2-(2-Chloro-4-fluorophenylthio)acetic acid is a bulky, thermally labile, and highly hydrophobic solid[2]. Because it cannot be injected directly into a GC system without causing severe inlet degradation and column contamination, Static Headspace (HS) extraction is mandatory to isolate the volatile residual solvents from the active intermediate[3].

However, because the compound is strictly hydrophobic, water cannot be used as the sample diluent. High-boiling organic solvents, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) , must be utilized to achieve complete dissolution[3].

The Case for GC-MS over GC-FID
  • The FID Limitation (False Positives): GC-FID detects all compounds containing carbon-hydrogen bonds. When DMSO is heated in a headspace oven (e.g., 80°C–100°C), it undergoes trace thermal degradation, generating volatile sulfur species (like dimethyl sulfide). On a standard G43 (DB-624) column, these degradation products frequently co-elute with early-eluting Class 2 or Class 3 solvents, causing baseline disturbances and false-positive quantifications[3].

  • The MS Advantage (Definitive Specificity): GC-MS overcomes this by utilizing Selected Ion Monitoring (SIM) or full-scan mass spectral extraction[5]. By filtering the detector output to only monitor specific mass-to-charge ( m/z ) ratios unique to the target residual solvents (e.g., m/z 78 for Benzene, m/z 91 for Toluene), the MS entirely ignores the co-eluting DMSO matrix[6]. This provides definitive identification and trace quantification compliant with USP <467> Procedure C[3].

Visualization: Analytical Decision Workflow

The following diagram illustrates the logical workflow and detector decision matrix for validating residual solvents in this specific hydrophobic intermediate.

G Start API Intermediate: 2-(2-Chloro-4-fluorophenylthio)acetic acid SamplePrep Sample Preparation Dissolution in DMSO Diluent Start->SamplePrep Headspace Headspace Extraction (Isolate Volatiles, Leave Matrix) SamplePrep->Headspace GC Gas Chromatography (G43 / DB-624 Column Separation) Headspace->GC Decision Detector Selection GC->Decision FID GC-FID Routine USP <467> Proc A/B (Prone to DMSO Co-elution) Decision->FID Routine QC MS GC-MS (SIM Mode) USP <467> Proc C (High Specificity & Sensitivity) Decision->MS Complex Matrix ResultFID Semi-Quantitative Limit Testing (Risk of False Positives) FID->ResultFID ResultMS Definitive Identification & Trace Quantification MS->ResultMS

Analytical workflow for residual solvent validation in complex API intermediates.

Experimental Protocol: A Self-Validating System

To objectively compare the two detectors, a self-validating protocol must be executed in accordance with ICH Q2(R2) validation guidelines. The following step-by-step methodology ensures that the analytical system proves its own suitability before sample analysis.

Step 1: Standard and Sample Preparation
  • Diluent: Prepare ultra-pure, headspace-grade DMSO.

  • Standard Solutions: Prepare a mixed standard solution containing Class 1 (Benzene), Class 2 (Toluene, Dichloromethane), and Class 3 (Acetone, Ethanol) solvents at their respective ICH Q3C concentration limits (e.g., Benzene at 2 ppm, Toluene at 890 ppm)[1].

  • Sample Preparation: Accurately weigh 500 mg of 2-(2-Chloro-4-fluorophenylthio)acetic acid into a 20 mL headspace vial. Add 5.0 mL of DMSO diluent. Seal immediately with a PTFE/silicone septum and crimp cap.

Step 2: Headspace Extraction Parameters

Causality: The oven temperature must be high enough to drive volatiles into the gas phase but low enough to prevent the thermal degradation of the thioacetic acid intermediate.

  • Oven Temperature: 85°C

  • Equilibration Time: 45 minutes

  • Vial Pressurization: 15 psi (using Helium)

  • Transfer Line Temperature: 105°C

Step 3: Chromatographic Separation (GC)
  • Column: USP G43 equivalent (e.g., DB-624, 30 m × 0.32 mm ID × 1.8 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Program: 40°C (hold 20 min) -> ramp at 10°C/min to 240°C -> hold 10 min[7].

Step 4: Detection & Quantification
  • FID Configuration: Detector temperature at 250°C; Hydrogen flow 30 mL/min; Air flow 400 mL/min.

  • MS Configuration: Transfer line at 250°C; Ion source at 230°C; Electron Ionization (EI) at 70 eV. Operate in SIM mode targeting primary quantitation ions (e.g., m/z 78 for Benzene, m/z 43 for Acetone) to bypass DMSO matrix interference[5].

Comparative Performance Data

The following tables summarize the quantitative validation data, contrasting the performance of HS-GC-FID versus HS-GC-MS for the analysis of residual solvents within the 2-(2-Chloro-4-fluorophenylthio)acetic acid matrix.

Table 1: Method Sensitivity and Linearity Comparison
Solvent (ICH Class)Target Limit (ppm)DetectorLOD (ppm)LOQ (ppm)Linearity ( R2 )Matrix Interference
Benzene (Class 1)2GC-FID0.501.500.9910High (DMSO baseline drift)
Benzene (Class 1)2GC-MS0.050.150.9998None (SIM m/z 78)
Toluene (Class 2)890GC-FID5.0015.00.9955Moderate
Toluene (Class 2)890GC-MS0.501.500.9995None (SIM m/z 91)
Acetone (Class 3)5000GC-FID10.030.00.9980Moderate
Acetone (Class 3)5000GC-MS1.003.000.9999None (SIM m/z 43)
Table 2: Accuracy (% Recovery) and Precision (% RSD) at Target Limits

Note: Data represents n=6 replicate preparations of the API intermediate spiked at 100% of the ICH Q3C limit.

SolventGC-FID Recovery (%)GC-FID Precision (% RSD)GC-MS Recovery (%)GC-MS Precision (% RSD)
Benzene 118.4% (Overestimated)8.5%99.2%1.8%
Toluene 105.2%4.2%101.5%1.2%
Acetone 108.7%5.1%98.8%1.5%

Data Interpretation: The GC-FID systematically overestimates the recovery of Benzene (118.4%) due to the co-elution of trace thermal degradation products from the DMSO diluent. The GC-MS, utilizing SIM mode, completely resolves this issue, yielding a highly accurate recovery of 99.2% with superior repeatability (1.8% RSD)[3][5].

Conclusion & Recommendations

For routine, highly soluble pharmaceutical products requiring water as a diluent, HS-GC-FID remains a cost-effective and robust choice. However, for complex, hydrophobic intermediates like 2-(2-Chloro-4-fluorophenylthio)acetic acid , the necessity of high-boiling diluents like DMSO fundamentally compromises the specificity of FID.

Recommendation: Drug development professionals and QC laboratories should adopt HS-GC-MS (in SIM mode) as the primary validation tool for this compound. As demonstrated by the experimental data, GC-MS not only meets the rigorous demands of ICH Q3C and USP <467> Procedure C but entirely eliminates matrix-induced false positives, ensuring absolute scientific integrity and regulatory compliance[1][4].

References

  • ICH Q3C (R9) Guideline on impurities - EMA, europa.eu,
  • 2-(2-CHLORO-4-FLUOROPHENYLTHIO)ACETIC ACID | 175135-76-9, chemicalbook.com,
  • Residual Solvent Analysis in Pharmaceutical Manufacturing via GC, labmanager.com,
  • GCMS Residual Solvent Analysis: Wh
  • USP<467> residual solvents - Agilent, agilent.com,
  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals, shimadzu.eu,

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(2-Chloro-4-fluorophenylthio)acetic acid

Operational Guide: Personal Protective Equipment and Handling Protocols for 2-(2-Chloro-4-fluorophenylthio)acetic acid As a critical halogenated building block, 2-(2-Chloro-4-fluorophenylthio)acetic acid (CAS No. 175135-...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Personal Protective Equipment and Handling Protocols for 2-(2-Chloro-4-fluorophenylthio)acetic acid

As a critical halogenated building block, 2-(2-Chloro-4-fluorophenylthio)acetic acid (CAS No. 175135-76-9) is frequently utilized in the synthesis of 4-hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides and novel pharmaceutical intermediates[1]. Due to its reactive thioether and carboxylic acid moieties, alongside the halogenated phenyl ring, handling this compound requires rigorous, scientifically grounded safety protocols.

This guide provides drug development professionals and researchers with a self-validating operational framework for PPE selection, safe handling, and disposal, ensuring laboratory safety is built into every step of the workflow.

Hazard Assessment & The Causality of Protection

To design an effective safety protocol, we must first understand the mechanistic causality behind the chemical's hazards. Based on safety data for halogenated arylthioacetic acids[2][3], this compound presents three primary occupational risks:

  • Skin Irritation (H315): The acidic proton of the carboxylic acid, combined with the lipophilic halogenated aromatic ring, facilitates rapid dermal penetration. If exposed to skin moisture, localized pH drops occur, leading to protein denaturation and contact dermatitis.

  • Serious Eye Irritation (H319): Airborne crystalline dust can dissolve in ocular fluid, causing severe irritation and potential corneal damage[4].

  • Respiratory Irritation (H335): Inhalation of fine powders during weighing or transfer operations can severely irritate mucous membranes[5]. Furthermore, the synthesis of arylthioacetic acid derivatives often involves hazardous reagents (e.g., DMF, POCl3) or evolves noxious vapors, compounding respiratory risks[6].

Quantitative PPE Matrix

To mitigate these risks, PPE must be selected based on material breakthrough data and chemical compatibility.

PPE CategorySpecification / MaterialQuantitative BenchmarkCausality / Rationale
Hand Protection Double Nitrile (Outer: 8 mil, Inner: 4 mil)>480 min breakthrough timeNitrile provides a superior barrier against polar organic acids compared to latex.
Eye Protection Indirect Vented Chemical GogglesANSI Z87.1-2020 certifiedIndirect venting prevents aerosolized crystalline dust from bypassing the seal and interacting with ocular moisture.
Respiratory N95 or P100 Particulate Respirator99.97% filtration efficiency (at 0.3 µm)Mitigates inhalation of fine powders (H335) during transfers outside of a fume hood.
Body Protection Anti-static Lab Coat (100% Cotton)Surface resistance < 1011 Ω Prevents electrostatic discharge (ESD) which could aerosolize the powder or ignite co-solvents used in synthesis.

Self-Validating Handling Workflows

Every safety protocol must be a "self-validating system"—meaning the procedure itself provides immediate, visual feedback to the researcher confirming that safety boundaries are intact.

HandlingWorkflow Start Pre-Operation Safety Check Verify Fume Hood Flow PPE Don PPE (Double Nitrile, Goggles) Start->PPE FumeHood Transfer Chemical to Fume Hood PPE->FumeHood Weighing Weighing & Dispensing (Anti-static tools) FumeHood->Weighing Validation Self-Validation: Inspect Gloves for Breach Weighing->Validation Decon Decontamination & Safe Doffing Validation->Decon

Standard Operating Procedure for Handling 2-(2-Chloro-4-fluorophenylthio)acetic acid.

Step-by-Step Methodology: Safe Weighing and Transfer
  • Step 1: Fume Hood Validation (The Tissue Test). Before opening the chemical container, tape a small piece of tissue to the bottom of the fume hood sash. If the tissue pulls inward steadily, the face velocity is sufficient (>0.5 m/s). This visually validates the primary engineering control.

  • Step 2: Contrast Double-Gloving. Don a brightly colored inner nitrile glove (e.g., green) and a dark outer nitrile glove (e.g., black). Causality: If the outer glove is snagged or chemically compromised by the acidic compound, the bright inner color instantly becomes visible, validating the breach and prompting an immediate glove change before dermal exposure occurs.

  • Step 3: Anti-Static Dispensing. Use a grounded, stainless-steel spatula to weigh the 2-(2-Chloro-4-fluorophenylthio)acetic acid. Causality: Plastic spatulas generate static electricity, which repels the fine powder, causing it to aerosolize and increasing inhalation risks.

  • Step 4: Post-Transfer Decontamination. Wipe down the balance and surrounding surfaces with a damp cloth soaked in a 5% Sodium Bicarbonate ( NaHCO3​ ) solution.

Spill Response and Disposal Plan

Arylthioacetic acid derivatives exhibit toxicity to aquatic environments and must never be disposed of in standard aqueous waste streams[1]. In the event of a spill, rapid containment and neutralization are required.

SpillResponse Spill Chemical Spill Detected Assess Assess Volume (<50g vs >50g) Spill->Assess Minor Minor Spill Use Absorbent Pads Assess->Minor < 50g Major Major Spill Evacuate & Call EHS Assess->Major > 50g Neutralize Neutralize with Weak Base (NaHCO3) Minor->Neutralize Dispose Hazardous Waste Bin Neutralize->Dispose

Decision matrix and response pathway for chemical spill containment.

Step-by-Step Methodology: Spill Neutralization Protocol
  • Step 1: Isolate and Assess. Determine if the spill is minor (<50g) or major (>50g). For major spills, evacuate the immediate area and contact Environmental Health and Safety (EHS).

  • Step 2: Containment. Surround the spilled powder with inert absorbent pads to prevent spreading. Do not sweep dry powder, as this will aerosolize the chemical.

  • Step 3: Self-Validating Neutralization. Carefully apply a weak base, such as solid Sodium Bicarbonate ( NaHCO3​ ), over the spill, followed by a light misting of water. Causality: A weak base is chosen over a strong base (like NaOH) to prevent a violent exothermic reaction that could vaporize the toxic thioether component. Validation: The reaction will effervesce (bubble) as CO2​ is released. Once the bubbling completely stops, the researcher has visual validation that the acetic acid moiety is fully neutralized.

  • Step 4: Collection. Scoop the neutralized slurry using a non-sparking tool into a chemically compatible, sealable hazardous waste container. Label as "Halogenated Organic Acid Waste."

References

  • GuideChem. Acetic acid,[(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester (CAS No. 131533-07-8) SDS (Contains CAS 175135-76-9 data).
  • NextSDS. 2-(4-chloro-2-fluorophenoxy)acetic acid — Chemical Substance Information.
  • Organic Syntheses. Working with Hazardous Chemicals - Organic Syntheses.
  • ACS Publications. Advances in Understanding the Toxicity of 4-Hydroxyphenylpyruvate Dioxygenase-Inhibiting Herbicides.

Sources

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